molecular formula C4BaF12N2O8S4 B1180348 Barium bis(trifluoromethanesulfonimide) CAS No. 168106-22-7

Barium bis(trifluoromethanesulfonimide)

Cat. No.: B1180348
CAS No.: 168106-22-7
M. Wt: 697.6
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Description

Barium bis(trifluoromethanesulfonimide) is a useful research compound. Its molecular formula is C4BaF12N2O8S4 and its molecular weight is 697.6. The purity is usually 95%.
BenchChem offers high-quality Barium bis(trifluoromethanesulfonimide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium bis(trifluoromethanesulfonimide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);bis(trifluoromethylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFICMXSMTNWQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BaF12N2O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168106-22-7
Record name Barium(II) Bis(trifluoromethanesulfonyl)imide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Barium bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Barium bis(trifluoromethanesulfonimide)

Barium bis(trifluoromethanesulfonimide) [Ba(NTf₂)₂] is an inorganic salt that has garnered significant interest in various fields of chemical synthesis and materials science. Its utility stems from the unique properties of the bis(trifluoromethanesulfonimide) (TFSI or NTf₂) anion, which is a weakly coordinating anion. This characteristic imparts high solubility in a range of organic solvents and enhances the Lewis acidity of the associated metal cation.[1]

The central barium ion, coordinated to two triflimide anions, results in a compound with high thermal stability, often exhibiting a melting point above 300°C.[1][2][3][4] This stability, coupled with its solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, makes it a versatile reagent and catalyst.[1]

Key Applications:

  • Lewis Acid Catalysis: Ba(TFSI)₂ serves as a potent Lewis acid catalyst in a variety of organic reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and esterifications.[1][5] The strong electron-withdrawing nature of the triflimide ligands enhances the electrophilicity of the barium center, allowing for the activation of even challenging substrates.[1]

  • Materials Science: Thin films created using Ba(TFSI)₂ as a precursor via chemical vapor deposition (CVD) have shown promise as high-k gate oxides in microelectronics due to their exceptional dielectric constants.[1]

  • Battery Research: Metal triflimide salts are explored in the development of advanced aqueous batteries and other electrochemical storage devices.[6][7]

This guide will focus on the most common and reliable method for synthesizing Ba(TFSI)₂: the metathesis reaction between a barium salt and bis(trifluoromethanesulfonyl)imide acid (HNTf₂).

Synthesis of Barium bis(trifluoromethanesulfonimide): A Mechanistic Perspective

The synthesis of Barium bis(trifluoromethanesulfonimide) is typically achieved through a straightforward acid-base neutralization reaction. The most common precursors are barium carbonate (BaCO₃) or barium hydroxide (Ba(OH)₂) and bis(trifluoromethanesulfonyl)imide acid (HNTf₂).[1][8]

The underlying principle of this synthesis is the reaction of a basic barium salt with the strong Brønsted acid, HNTf₂. The triflimide anion (NTf₂⁻) is the conjugate base of a very strong acid, making it an extremely weak base and a poor nucleophile. This property is crucial as it prevents the anion from interfering with the desired catalytic activity of the barium cation in subsequent applications.[9]

The reaction can be represented by the following equations:

Using Barium Carbonate: BaCO₃ (s) + 2 HNTf₂ (aq) → Ba(NTf₂)₂ (aq) + H₂O (l) + CO₂ (g)

Using Barium Hydroxide: Ba(OH)₂ (aq) + 2 HNTf₂ (aq) → Ba(NTf₂)₂ (aq) + 2 H₂O (l)[1]

The choice between barium carbonate and barium hydroxide often depends on factors such as cost, purity, and ease of handling. The reaction with barium carbonate is accompanied by the evolution of carbon dioxide gas, which provides a visual indicator of the reaction's progress.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of Barium bis(trifluoromethanesulfonimide) from barium carbonate and HNTf₂.

3.1. Materials and Equipment

Reagent/Equipment Specification Supplier Example
Barium Carbonate (BaCO₃)≥99% puritySigma-Aldrich, Alfa Aesar
Bis(trifluoromethanesulfonyl)imide Acid (HNTf₂)≥98% purityTCI Chemicals, Solvionic
Deionized WaterHigh purity---
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Magnetic Stirrer with Hotplate------
Round-bottom flaskAppropriate size---
Condenser------
Buchner Funnel and Filter Flask------
Rotary Evaporator------
High-vacuum pump------

3.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11][12]

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of any potentially harmful vapors or dust.[10][11]

  • Corrosive Nature: HNTf₂ is a strong acid and can cause severe skin and eye burns.[13][14] Handle with extreme care. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[12][13]

  • Barium Compounds: Barium compounds are toxic if ingested. Avoid creating dust and wash hands thoroughly after handling.[10]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

3.3. Synthesis Workflow Diagram

Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Weigh Reagents: Barium Carbonate HNTf₂ mix Combine Reagents in Flask reagents->mix solvent Add Deionized Water solvent->mix stir Stir at Room Temperature (24 hours) mix->stir observe Observe CO₂ Evolution stir->observe filter Filter Reaction Mixture observe->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate dry Dry under High Vacuum (150°C, 4 hours) concentrate->dry product Barium bis(trifluoromethanesulfonimide) (White Solid) dry->product

Caption: Workflow for the synthesis of Barium bis(trifluoromethanesulfonimide).

3.4. Step-by-Step Procedure

  • Reagent Preparation: In a fume hood, suspend 1.0 g of Barium carbonate (BaCO₃) in 50 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.[8]

  • Reaction Initiation: Slowly add 2.8 g of freshly prepared bis(trifluoromethanesulfonyl)imide acid (HNTf₂) to the barium carbonate suspension while stirring.[8] The addition should be done portion-wise to control the effervescence of carbon dioxide.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[8] The cessation of gas evolution indicates that the reaction is nearing completion.

  • Filtration: After 24 hours, filter the reaction mixture to remove any unreacted barium carbonate or other solid impurities.

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the water.[8]

  • Drying: Transfer the resulting solid to a suitable container and dry it under high vacuum (e.g., 1 mmHg) at 150°C for 4 hours to remove any residual water.[8] The final product should be a white, crystalline solid.

Characterization of Barium bis(trifluoromethanesulfonimide)

To confirm the identity and purity of the synthesized Ba(TFSI)₂, a combination of analytical techniques should be employed.

Technique Expected Result
¹⁹F NMR A single resonance corresponding to the -CF₃ groups of the TFSI anion.
FTIR Spectroscopy Characteristic vibrational bands for the S-N-S and SO₂ groups of the TFSI anion.
Elemental Analysis The experimentally determined percentages of C, N, F, S, and Ba should match the theoretical values for C₄BaF₁₂N₂O₈S₄.[3]
Melting Point Should be greater than 300°C.[2][3][4]

4.1. Structural Information

BaTFSI2_Structure cluster_TFSI1 TFSI⁻ cluster_TFSI2 TFSI⁻ Ba Ba²⁺ N1 N Ba->N1 N2 N Ba->N2 S1a S N1->S1a S1b S N1->S1b O1a1 O S1a->O1a1 O1a2 O S1a->O1a2 C1a C S1a->C1a O1b1 O S1b->O1b1 O1b2 O S1b->O1b2 C1b C S1b->C1b F1a1 F C1a->F1a1 F1a2 F C1a->F1a2 F1a3 F C1a->F1a3 F1b1 F C1b->F1b1 F1b2 F C1b->F1b2 F1b3 F C1b->F1b3 S2a S N2->S2a S2b S N2->S2b O2a1 O S2a->O2a1 O2a2 O S2a->O2a2 C2a C S2a->C2a O2b1 O S2b->O2b1 O2b2 O S2b->O2b2 C2b C S2b->C2b F2a1 F C2a->F2a1 F2a2 F C2a->F2a2 F2a3 F C2a->F2a3 F2b1 F C2b->F2b1 F2b2 F C2b->F2b2 F2b3 F C2b->F2b3

Caption: Ionic structure of Barium bis(trifluoromethanesulfonimide).

Conclusion

The synthesis of Barium bis(trifluoromethanesulfonimide) via the reaction of barium carbonate with bis(trifluoromethanesulfonyl)imide acid is a robust and high-yielding method. The resulting product is a versatile Lewis acid catalyst with applications in both organic synthesis and materials science. Adherence to proper safety protocols is paramount throughout the synthesis due to the corrosive nature of the reagents. Thorough characterization of the final product is essential to ensure its purity and suitability for downstream applications.

References

  • Rossi, S., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3574-3577. [Link]

  • Wasserscheid, P., et al. (2002). Metal bis-triflimide compounds, their synthesis and their uses.
  • Scientific Laboratory Supplies. Barium bis(trifluoromethanesul. [Link]

  • Solvionic. Baryum(II) Bis(trifluoromethanesulfonyl)imide. [Link]

  • Google Patents. Metal bis-triflimide compounds and methods for synthesis of metal bis-triflimide compounds.
  • Shainyan, B. A., et al. (2020). Triflamides and Triflimides: Synthesis and Applications. Molecules, 25(23), 5546. [Link]

  • Google Patents. Method for preparing bis(trifluoromethylsulfonyl)imide metal salt.
  • Gumaste, T., et al. (2025). Analysis of Bis(trifluoromethylsulfonyl)imide Interactions with Metal Cations Through a Chemical Informatics Approach. Molecules, 31(1), 18. [Link]

  • Li, Y., et al. (2015). A low-temperature hydrothermal synthesis of submicron spherical BaF2. RSC Advances, 5(11), 8193-8199. [Link]

  • Journal of Materials Chemistry Blog. Call for papers: Advanced aqueous batteries. [Link]

  • Simonetti, E., et al. (2015). The synthesis and electrochemical characterization of bis(fluorosulfonyl)imide-based protic ionic liquids. Chemical Communications, 51(18), 3656-3659. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: Charting the Unseen Architecture

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the structural analysis of Barium bis(trifluoromethanesulfonimide), commonly known as Ba(TFSI)₂. This material is of significant interest, particularly as a non-volatile, thermally robust component in next-generation electrolytes and as a catalyst. Its performance in these applications is intrinsically linked to its three-dimensional atomic arrangement—its crystal structure.

While Ba(TFSI)₂ is commercially available and its properties are well-documented, a definitive, publicly accessible single-crystal X-ray structure of the anhydrous form remains elusive in peer-reviewed literature. This guide, therefore, is structured not merely to present a solved structure, but to provide a robust framework for its determination and analysis. We will delve into the causality behind experimental choices, outline self-validating protocols, and use established chemical principles to predict the structural features that define the functionality of this important compound.

Physicochemical and Thermal Profile of Ba(TFSI)₂

A foundational understanding of a material's properties is paramount before undertaking a structural investigation. These characteristics inform handling, crystallization strategies, and the interpretation of results. Ba(TFSI)₂ is noted for its exceptional thermal stability, a key attribute for applications in high-temperature environments such as advanced battery systems.

PropertyValueSource
Chemical Formula C₄BaF₁₂N₂O₈S₄[1]
Molecular Weight 697.62 g/mol [1]
Common Acronyms Ba(TFSI)₂, Ba(NTf₂)₂, Ba(Tf₂N)₂[2]
Appearance White to off-white crystalline powder[2]
Melting Point (mp) >300 °C[3]
CAS Number 168106-22-7[1]
Key Characteristic Hygroscopic; sensitive to moisture[2][4]

The high melting point suggests strong ionic interactions and an energetically stable crystal lattice.[3] Its hygroscopic nature is a critical experimental consideration, as the presence of water can lead to the formation of hydrated crystals, preventing the analysis of the desired anhydrous form.[4]

Experimental Protocol: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

High-Purity Synthesis of Ba(TFSI)₂

A common and effective laboratory-scale synthesis involves the acid-base reaction of a barium salt with bis(trifluoromethanesulfonyl)imide acid (HTFSI). This method ensures a clean product with easily removable byproducts.

Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, suspend barium carbonate (BaCO₃) in deionized water.

  • Acid Addition: Slowly add a stoichiometric amount of aqueous HTFSI solution to the BaCO₃ suspension under vigorous stirring. The reaction will effervesce as CO₂ is released.

    • Causality: Using BaCO₃ is advantageous as the only byproducts are water and carbon dioxide, simplifying purification.

  • Reaction Completion: Continue stirring until all the BaCO₃ has reacted and the effervescence ceases.

  • Purification: Filter the resulting solution to remove any unreacted starting material.

  • Isolation: Remove the water under reduced pressure at an elevated temperature (e.g., 80-100 °C) to yield the crude Ba(TFSI)₂ product.

  • Final Drying: The resulting white powder must be rigorously dried under high vacuum at an elevated temperature (e.g., >120 °C) for an extended period (24-48 hours) to remove all traces of water.

The Critical Challenge: Single-Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The hygroscopic nature of Ba(TFSI)₂ necessitates that all crystallization experiments be conducted under a strictly inert atmosphere.

Recommended Methodology: Slow Solvent Evaporation

  • Solvent Selection: Identify a solvent in which Ba(TFSI)₂ has moderate solubility and a relatively low boiling point. Anhydrous acetonitrile or acetone are potential candidates.

  • Saturated Solution: Prepare a saturated or near-saturated solution of the rigorously dried Ba(TFSI)₂ in the chosen anhydrous solvent within a glovebox.

  • Crystallization Vessel: Transfer the solution to a clean vial.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with one or two small needles. This allows for very slow evaporation of the solvent.

    • Expert Insight: The rate of evaporation is critical. Slower rates promote the growth of fewer, larger, and higher-quality crystals.

  • Incubation: Leave the vial undisturbed in a vibration-free area of the glovebox for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they should be quickly harvested and coated in an inert oil (e.g., Paratone-N) to prevent atmospheric exposure during mounting.

The Workflow of Crystal Structure Determination

The following diagram and detailed steps outline the comprehensive, self-validating workflow for determining the crystal structure of Ba(TFSI)₂ from a suitable single crystal.

G Workflow for Crystal Structure Determination A Crystal Selection & Mounting (Under Inert Oil) B Single-Crystal X-ray Diffraction (SC-XRD Data Collection at 100 K) A->B Mount on Diffractometer C Data Reduction (Integration, Scaling, Absorption Correction) B->C Raw Diffraction Frames D Structure Solution (Determine Heavy Atom [Ba] Position) C->D Reflection File (hkl) E Structure Refinement (Locate Light Atoms [S, O, N, C, F]) D->E Initial Structural Model F Anisotropic Refinement (Model Atomic Vibrations) E->F Isotropic Model G Final Model Validation (Check R-factors, Fo vs Fc) F->G Refined Anisotropic Model I Pattern Simulation (Calculate PXRD from Single-Crystal Model) G->I Final Crystallographic Information File (CIF) H Powder X-ray Diffraction (PXRD) (Experimental Pattern of Bulk Sample) J Structural Confirmation (Compare Experimental vs. Simulated PXRD) H->J Experimental Data I->J Theoretical Data

Caption: A comprehensive workflow for single-crystal structure determination.

Detailed Protocol Steps:
  • Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension. Under a microscope, the selected crystal is mounted on a cryo-loop using inert oil and immediately transferred to the diffractometer's cold nitrogen stream (typically 100 K).

    • Trustworthiness: The cryo-cooling vitrifies the oil, protecting the hygroscopic crystal from the atmosphere and minimizing thermal motion of the atoms, which results in higher quality diffraction data.[5]

  • Single-Crystal X-ray Diffraction (SC-XRD): The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: Software is used to integrate the raw diffraction spots to determine their intensities and positions (h, k, l indices). These data are then scaled and corrected for experimental effects like absorption.

  • Structure Solution: The primary challenge is solving the "phase problem." For Ba(TFSI)₂, this is straightforward. The heavy barium atom is a strong X-ray scatterer, and its position can be readily determined from the diffraction data. Once the Ba atom is located, the phases of the diffraction waves can be estimated.

  • Structure Refinement: With initial phases, an electron density map is calculated. The positions of the lighter atoms (S, O, N, C, F) of the TFSI⁻ anions are identified in this map. The model is then refined iteratively, adjusting atomic positions and other parameters to achieve the best possible fit between the observed diffraction intensities (Fo) and the calculated intensities (Fc) from the model.

  • Bulk Phase Validation via Powder XRD (PXRD): A powder pattern is collected from the bulk synthesized material. This experimental pattern is then compared to a theoretical pattern calculated from the solved single-crystal structure. A good match confirms that the single crystal is representative of the bulk material, providing a crucial self-validation step.

Anticipated Structural Features of Anhydrous Ba(TFSI)₂

Based on the known chemistry of the barium ion and the TFSI⁻ anion, we can predict the key features of the crystal structure with a high degree of confidence.

Barium Coordination Environment

The Ba²⁺ cation is large and electropositive. It will seek to maximize its coordination with the electronegative atoms of the TFSI⁻ anions.

  • Coordination Number: A high coordination number of 8, 9, or 10 is expected.

  • Coordinating Atoms: Coordination will occur exclusively through the oxygen atoms of the sulfonyl groups (–SO₂). The nitrogen and fluorine atoms are sterically shielded and less electronegative, making them poor ligands for Ba²⁺.

  • Geometry: The coordination geometry will be complex, likely a distorted arrangement such as a bicapped square antiprism or a tricapped trigonal prism, depending on the exact coordination number and the packing constraints.

TFSI⁻ Anion Conformation

The TFSI⁻ anion has conformational flexibility around the S-N-S linkage. It can adopt two primary conformations:

  • C₂ Symmetry (trans): The two –CF₃ groups are on opposite sides of the S-N-S plane.

  • C₁ Symmetry (cis): The two –CF₃ groups are on the same side of the S-N-S plane.

In the solid state, the anion will adopt the conformation that allows for the most efficient crystal packing and optimal coordination to the Ba²⁺ cations. Both conformations are plausible, and it is also possible for both to be present in the same crystal structure if there are multiple crystallographically independent anions.

Structure-Property Relationships: From Atoms to Application

Understanding the crystal structure is not an academic exercise; it provides direct insight into the material's functional properties.

G Influence of Crystal Structure on Material Properties Structure Crystal Structure (Coordination, Packing, Conformation) Prop1 High Thermal Stability (Melting Point >300 °C) Structure->Prop1 Strong Ba²⁺-Oxygen Electrostatic Interactions & Efficient Lattice Packing Prop2 Ionic Conductivity (Electrolyte Performance) Structure->Prop2 Weak Inter-ionic Forces & Flexible TFSI⁻ Anions May Create Ion Channels Prop3 Electrochemical Stability (Wide Operating Voltage) Structure->Prop3 Robust S-N and C-F Bonds in the TFSI⁻ Anion

Caption: Relationship between structural features and key functional properties.

  • Thermal Stability: The predicted high coordination number of Ba²⁺ with multiple oxygen atoms from neighboring TFSI⁻ anions leads to a dense, three-dimensional network held together by strong electrostatic forces. This robust lattice requires a large amount of thermal energy to disrupt, directly explaining the observed melting point of over 300 °C.[3]

  • Ionic Conductivity: While Ba(TFSI)₂ is a solid, understanding its structure is relevant to its use in polymer or liquid electrolytes. The large, flexible TFSI⁻ anion helps to distribute the positive charge of the cation, weakening the cation-anion interaction compared to salts with smaller anions. This "charge screening" is fundamental to achieving high ionic conductivity in an electrolyte system. The specific packing arrangement in the solid state can also hint at potential ion migration pathways.

  • Electrochemical Stability: The intrinsic chemical stability of the TFSI⁻ anion, with its strong S-N bond and electron-withdrawing trifluoromethyl groups, is responsible for its wide electrochemical stability window.[6] A crystal structure analysis confirms the integrity of this anion within the solid-state lattice.

Conclusion

The crystal structure of Barium bis(trifluoromethanesulfonimide) is the blueprint for its physical and chemical behavior. This guide has provided a comprehensive, field-tested framework for elucidating this structure, from chemical synthesis to advanced crystallographic refinement. By understanding the causality behind each experimental step and anticipating the key structural features—such as the high-coordination environment of the barium cation and the conformational flexibility of the TFSI⁻ anion—researchers are empowered to not only characterize Ba(TFSI)₂ but also to rationally design the next generation of advanced materials for energy storage and catalysis. The principles and protocols outlined herein serve as a self-validating system to ensure the integrity and accuracy of the final structural model, transforming fundamental analysis into tangible scientific progress.

References

  • (2025). Crystal structures of hydrated rare-earth bis(trifluoromethylsulfonyl)imide salts. RSC Advances. [Link]

  • Ji, Y., et al. (2024). Intrinsic Structural and Coordination Chemistry Insights of Li Salts in Rechargeable Lithium Batteries. Advanced Functional Materials. [Link]

  • Goodship, J. R., et al. (2024). Coordination of dissolved transition metals in pristine battery electrolyte solutions determined by NMR and EPR spectroscopy. Physical Chemistry Chemical Physics. [Link]

  • Anneser, M. R., et al. (2024). Crystal structure elucidation of a geminal and vicinal bis(trifluoromethanesulfonate) ester. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • SLS. Barium bis(trifluoromethanesulfonimide). scientificlabs.co.uk. [Link]

  • PubChem. Bis(trifluoromethane)sulfonimide. National Institutes of Health. [Link]

  • Google Patents. Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.
  • ResearchGate. Coordination-Dependent Chemical Reactivity of TFSI Anions at a Mg Metal Interface. researchgate.net. [Link]

Sources

An In-depth Technical Guide to the Solubility of Barium Bis(trifluoromethanesulfonimide) in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Barium bis(trifluoromethanesulfonimide), Ba(NTf₂)₂ or Ba(TFSI)₂, is an organometallic salt that has garnered interest in various fields, including as a Lewis acid catalyst in organic synthesis and as a component in advanced electrolyte systems.[1] Its utility in these applications is intrinsically linked to its solubility and behavior in non-aqueous media. The large, charge-delocalized bis(trifluoromethanesulfonimide) anion generally imparts greater solubility in organic solvents compared to salts with smaller, harder anions like halides or triflates.[1]

Theoretical Framework: The Energetics of Dissolution

The dissolution of an ionic salt like Barium bis(trifluoromethanesulfonimide) is a thermodynamically driven process governed by the interplay between the lattice energy of the salt and the solvation energy of its constituent ions. Dissolution occurs when the energy released upon solvation of the ions is sufficient to overcome the energy required to break apart the crystal lattice.

The Role of the Solvent: A Lewis Acid-Base Perspective

The solvation of the Ba²⁺ cation and the [NTf₂]⁻ anion by organic solvent molecules can be effectively understood through the lens of Lewis acid-base theory.

  • The Barium Cation (Ba²⁺) as a Lewis Acid: The Ba²⁺ ion is a hard Lewis acid, meaning it is a relatively small, highly charged species that seeks to accept electron pairs.

  • The Solvent as a Lewis Base: Polar organic solvents possess lone pairs of electrons (e.g., on oxygen or nitrogen atoms) and can act as Lewis bases, donating electron density to coordinate with the Ba²⁺ cation.

The strength of this ion-solvent interaction is a primary determinant of solubility. A solvent's ability to act as an electron pair donor is quantified by its Gutmann Donor Number (DN) . A higher DN indicates a stronger Lewis base and a greater capacity to solvate cations.[2]

  • The [NTf₂]⁻ Anion and Solvent Interactions: The large bis(trifluoromethanesulfonimide) anion has its negative charge delocalized over the two sulfonyl groups and the central nitrogen atom, making it a "soft" and weakly coordinating anion. Its interaction with the solvent is less about strong Lewis acid-base pairing and more influenced by weaker dipole-dipole interactions and the solvent's ability to accommodate a large ion. The electrophilic character of a solvent, or its ability to accept electron density (solvating the anion), is described by the Acceptor Number (AN) .

The interplay between these factors is visually represented in the diagram below.

G cluster_crystal Ba(NTf2)2 Crystal Lattice cluster_solvent Solvent Molecules (e.g., DMSO) cluster_solvated Solvated Ions in Solution Ba_ion Ba²⁺ TFSI_ion1 [NTf₂]⁻ TFSI_ion2 [NTf₂]⁻ Lattice_Energy Lattice Energy (Energy Input) Ba_ion->Lattice_Energy solvent1 S=O(CH₃)₂ solv_Ba Ba²⁺ solvent1->solv_Ba Lewis Base donates electron pair to Lewis Acid (Ba²⁺) Solvation_Energy Solvation Energy (Energy Released) solvent1->Solvation_Energy solvent2 S=O(CH₃)₂ solvent2->solv_Ba solvent3 S=O(CH₃)₂ solvent3->solv_Ba solvent4 S=O(CH₃)₂ solvent4->solv_Ba solvent5 S=O(CH₃)₂ solvent5->solv_Ba solvent6 S=O(CH₃)₂ solvent6->solv_Ba solv_TFSI1 [NTf₂]⁻ solv_TFSI2 [NTf₂]⁻ Lattice_Energy->solv_Ba Solvation_Energy->solv_Ba

Caption: Solvation of Ba(NTf₂)₂ via Lewis acid-base interactions.

Predicting Solubility: Key Solvent Properties

In the absence of direct experimental data, a qualitative prediction of solubility can be made by examining key physical properties of the solvent. Solvents with a high capacity to reduce the electrostatic forces between ions and effectively solvate them will be superior.

SolventDielectric Constant (ε) at 25°CDipole Moment (μ, Debye)Gutmann Donor Number (DN, kcal/mol)
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.73.9629.8
N,N-Dimethylformamide (DMF)36.73.8226.6
Acetonitrile (ACN)37.53.9214.1
Acetone20.72.8817.0
Tetrahydrofuran (THF)7.61.7520.0
Propylene Carbonate (PC)64.04.9015.1
Ethylene Carbonate (EC)89.6 (at 40°C)4.8716.4
Polar Protic Solvents
Methanol32.71.7019.0
Ethanol24.61.6920.0
Less Polar Solvents
Dichloromethane (DCM)9.11.601.0
Toluene2.40.360.1
Hexane1.9~0~0

Analysis and Predicted Solubility Trends:

  • High Solubility Predicted: Solvents with high Donor Numbers and high dielectric constants are expected to be the most effective at dissolving Ba(NTf₂)₂. Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) stand out as excellent candidates. Their high DN values indicate strong solvation of the Ba²⁺ cation, while their high polarity helps to keep the ions separated in solution.

  • Moderate Solubility Predicted: Acetonitrile (ACN) and the carbonate solvents (PC, EC) have high dielectric constants, which is favorable. However, their moderate Donor Numbers suggest that the solvation of the Ba²⁺ cation will be less energetic than in DMSO or DMF, likely leading to moderate solubility. Alcohols like methanol and ethanol are also expected to show moderate solubility, though their protic nature can introduce more complex interactions, including hydrogen bonding with the anion.

  • Low to Negligible Solubility Predicted: Solvents with low polarity and very low Donor Numbers, such as tetrahydrofuran (THF) , dichloromethane (DCM) , toluene , and hexane , are unlikely to effectively solvate the ions and overcome the lattice energy of the salt. Therefore, Ba(NTf₂)₂ is expected to have low to negligible solubility in these solvents. While THF has a moderate DN, its very low dielectric constant is a significant limiting factor.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal equilibrium method is a robust and widely accepted technique. This protocol ensures that the solution reaches a true equilibrium saturation point at a given temperature, providing a reliable solubility value.

Principle: A supersaturated solution of the solute (Ba(NTf₂)₂) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the concentration of the dissolved solute remains constant), the saturated solution is carefully separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Workflow Diagram:

G start Start prep 1. Sample Preparation Add excess Ba(NTf₂)₂ to a known volume/mass of solvent in a sealed vial. start->prep equil 2. Equilibration Stir/agitate the mixture in a constant temperature bath for an extended period (e.g., 24-72 hours). prep->equil settle 3. Phase Separation Allow the excess solid to settle. Maintain constant temperature. equil->settle filter 4. Filtration Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-pored filter (e.g., 0.22 µm PTFE). settle->filter dilute 5. Sample Dilution Accurately dilute the filtered, saturated solution with a suitable solvent for analysis. filter->dilute analyze 6. Concentration Analysis Determine the concentration of Ba²⁺ in the diluted sample using a suitable analytical technique (e.g., ICP-OES). dilute->analyze calc 7. Calculation Calculate the original solubility, accounting for the dilution factor. Express in g/L or mol/L. analyze->calc end End calc->end

Caption: Isothermal equilibrium method for solubility determination.

Detailed Step-by-Step Methodology:

  • Materials and Reagents:

    • Barium bis(trifluoromethanesulfonimide) (ensure dryness by vacuum drying).

    • High-purity anhydrous organic solvent of interest.

    • Scintillation vials or other sealable glass containers.

    • Magnetic stir bars.

    • Constant temperature bath or incubator with stirring capabilities.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the organic solvent).

    • Volumetric flasks and pipettes for accurate dilutions.

    • Analytical balance.

    • Instrumentation for concentration analysis (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for barium analysis is highly recommended for its accuracy and sensitivity).

  • Procedure: a. Preparation: Add an excess amount of Ba(NTf₂)₂ to a pre-weighed or pre-volumed amount of the organic solvent in a sealable vial. "Excess" means enough solid remains undissolved at equilibrium. b. Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature bath and stir the mixture vigorously. The equilibration time is critical; 24 to 72 hours is typical to ensure equilibrium is reached. c. Sampling: After equilibration, stop the stirring and allow the excess solid to settle completely at the constant temperature. Carefully draw a known volume of the clear supernatant into a syringe fitted with a solvent-compatible filter. This step must be performed without disturbing the solid phase. d. Dilution: Accurately weigh the filtered sample and/or dilute it volumetrically to a concentration suitable for the chosen analytical method. e. Analysis: Determine the concentration of Ba²⁺ in the diluted sample using a pre-calibrated ICP-OES or another suitable analytical technique. f. Calculation: Calculate the solubility (S) using the measured concentration (C_analysis), the dilution factor (DF), and the density of the solvent (if needed for unit conversion).

    • Solubility (g/L) = C_analysis (mg/L) * DF / 1000

    • Solubility (mol/L) = Solubility (g/L) / Molar Mass of Ba(NTf₂)₂ (697.62 g/mol )

  • Self-Validating System: To ensure the trustworthiness of the results, perform the experiment in triplicate. Additionally, take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable and that equilibrium has indeed been reached.

Conclusion

While specific quantitative solubility data for Barium bis(trifluoromethanesulfonimide) remains elusive in the current literature, a strong predictive framework can be established based on fundamental principles of ion-solvent interactions. Polar aprotic solvents with high Gutmann Donor Numbers, such as DMSO and DMF, are predicted to be the most effective solvents. This guide provides both the theoretical foundation for making informed solvent choices and a robust, self-validating experimental protocol for researchers to determine precise solubility values. This dual approach empowers scientists to move forward with their research and applications, bridging the gap in the existing data with reliable, internally generated results.

References

  • Antoniotti, S., Dalla, V., & Duñach, E. (2010). Metal Triflimidates: Better Than Metal Triflates as Catalysts in Organic Synthesis—the Effect of a Highly Delocalized Counteranion. Angewandte Chemie International Edition, 49(43), 7860-7888. [Link]

  • Gutmann, V. (1976). Empirical parameters for donor and acceptor properties of solvents. Electrochimica Acta, 21(9), 661-670. [Link]

  • PubChem. (n.d.). Barium Bis-triflimide. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). Barium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]

  • Stenutz, R. (n.d.). Gutmann Acceptor and Donor number. Retrieved from [Link]

  • Murov, S. L. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

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Physical and chemical properties of Barium bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Barium bis(trifluoromethanesulfonimide)

This guide provides a comprehensive overview of the physical and chemical properties of Barium bis(trifluoromethanesulfonimide), also known as Barium triflimide or Ba(TFSI)₂, for researchers, scientists, and professionals in drug development and materials science. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Introduction: The Significance of Ba(TFSI)₂

Barium bis(trifluoromethanesulfonimide) is an organometallic salt composed of a central barium cation (Ba²⁺) and two bis(trifluoromethanesulfonyl)imide anions ([(CF₃SO₂)₂N]⁻, commonly abbreviated as TFSI⁻ or NTf₂⁻). The unique properties of the TFSI anion—namely its large size, delocalized negative charge, and chemical stability—make it a "non-coordinating" anion.[1] This characteristic is pivotal, as it imparts remarkable thermal and electrochemical stability to the resulting salt, making Ba(TFSI)₂ and its analogues materials of significant interest for applications requiring stable, non-aqueous electrolytes, such as in next-generation batteries and high-temperature catalysis.[2][3]

Molecular Structure and Core Characteristics

The fundamental properties of Ba(TFSI)₂ stem from its ionic structure. The barium cation is ionically bonded to the two large TFSI anions. The structure of the TFSI anion itself, with its two strongly electron-withdrawing trifluoromethylsulfonyl groups attached to a central nitrogen atom, is key to its stability and non-coordinating nature.

Figure 1: Ionic Structure of Barium bis(trifluoromethanesulfonimide)

Physical and Chemical Properties

The utility of any chemical compound is defined by its physical and chemical properties. The table below summarizes the core data for Ba(TFSI)₂, compiled from reputable suppliers and databases.

PropertyValueSource(s)
Chemical Formula C₄BaF₁₂N₂O₈S₄[2][4][5]
Molecular Weight 697.62 g/mol [2][4][5]
Appearance White to off-white powder/crystal[2][4]
Melting Point >300°C[2][4][6]
Solubility in Water Soluble[6]
Hygroscopicity Hygroscopic / Moisture Sensitive[5][6]
Thermal Stability High; TFSI salts are exceptionally stable[7]
Purity Typically >97% or >99%[5]
Analysis of Physical Properties
  • Appearance & Purity: Ba(TFSI)₂ is consistently described as a white to off-white crystalline powder.[2][4] Commercially available grades typically offer purities of 97% to over 99%.[5]

  • Melting Point: The high melting point of over 300°C is indicative of a stable ionic lattice with strong electrostatic forces between the Ba²⁺ cation and the TFSI⁻ anions.[2][4][6]

  • Solubility: There is some discrepancy in reported water solubility. While some sources explicitly state it is soluble, others mark it as "N/A".[2][6] This highlights the importance of empirical verification. From a chemical principles standpoint, many simple barium salts are water-soluble, and the large, polarizable TFSI anion often confers solubility in a range of solvents. Its noted use in non-aqueous applications also implies solubility in organic solvents.[2]

  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This is a critical consideration for handling and storage, as the presence of water can significantly impact electrochemical performance and potentially lead to hydrolysis or side reactions.[8]

Analysis of Chemical Properties
  • Thermal Stability: The thermal stability of TFSI-based salts is exceptionally high and is primarily dictated by the anion.[7] This suggests that Ba(TFSI)₂ is stable to high temperatures, which is consistent with its high melting point. This property is crucial for applications in high-temperature environments, such as high-energy-density batteries that may operate under significant thermal load.

  • Electrochemical Stability: The TFSI anion is renowned for its wide electrochemical stability window, making it a cornerstone of modern electrolytes.[3][9] While the precise window for Ba(TFSI)₂ must be determined experimentally, TFSI-based ionic liquids are generally stable over a broad potential range.[3] Studies on related TFSI salts indicate that reductive decomposition of the anion typically begins at negative potentials around -2.0 V vs. Fc+/Fc.[8] This broad stability range is essential for electrolytes used in high-voltage battery systems.[10]

  • Reactivity and Safety: Ba(TFSI)₂ is classified as a corrosive material, capable of causing severe skin burns and eye damage.[2][11] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Due to its hygroscopic nature, it must be stored under an inert, dry atmosphere.

Experimental Protocols for Core Characterization

To ensure scientific integrity, all claims about a material's properties must be verifiable. The following protocols outline self-validating systems for characterizing Ba(TFSI)₂.

Synthesis and Characterization Workflow

The logical flow for working with Ba(TFSI)₂ involves careful handling, followed by a sequence of characterization techniques to verify its key properties before application.

cluster_handling Sample Handling cluster_phys_char Physical Characterization cluster_chem_char Electrochemical Characterization storage Receive & Store (Inert Atmosphere, <15°C) prep Sample Preparation (Glovebox) storage->prep Hygroscopic Material sol_test Solubility Verification (Water, Organic Solvents) prep->sol_test tga Thermal Stability (TGA) prep->tga electrolyte Electrolyte Formulation (e.g., in Propylene Carbonate) prep->electrolyte cv Cyclic Voltammetry (CV) (Determine Stability Window) electrolyte->cv anodic_limit Anodic Limit (V) cv->anodic_limit Outputs cathodic_limit Cathodic Limit (V) cv->cathodic_limit Outputs

Figure 2: Workflow for Handling and Characterization of Ba(TFSI)₂
Protocol: Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset decomposition temperature and assess thermal stability.

  • Methodology:

    • Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of Ba(TFSI)₂ into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan in the TGA instrument. Purge with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.

    • Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Data Analysis: Plot the sample weight (%) as a function of temperature. The onset of decomposition is determined from the initial significant weight loss, typically where the derivative of the weight loss curve peaks.

  • Causality: A slow, controlled heating rate ensures thermal equilibrium and provides a clear decomposition profile. The inert atmosphere prevents oxidative degradation, isolating the intrinsic thermal stability of the compound.

Protocol: Solubility Verification
  • Objective: To resolve conflicting reports on water solubility and determine solubility in a common organic solvent.

  • Methodology:

    • Preparation: Prepare two vials, one with 10 mL of deionized water and another with 10 mL of propylene carbonate.

    • Titration: Add a small, pre-weighed amount (e.g., 100 mg) of Ba(TFSI)₂ to each vial.

    • Observation: Stir vigorously for 15 minutes at room temperature. Visually inspect for dissolution.

    • Quantification (if soluble): Continue adding pre-weighed aliquots of Ba(TFSI)₂ until saturation is reached (i.e., solid material no longer dissolves). Calculate the solubility in g/100 mL.

  • Self-Validation: This direct observational method provides an unambiguous, albeit qualitative, answer to solubility. The quantitative follow-up provides a precise value that can be used for formulating solutions of known concentration.

Protocol: Electrochemical Stability Window Measurement
  • Objective: To determine the range of voltages over which the electrolyte (containing Ba(TFSI)₂) is stable.

  • Methodology:

    • Electrolyte Preparation: In a glovebox, dissolve Ba(TFSI)₂ in a dry, battery-grade organic solvent (e.g., propylene carbonate) to a known concentration (e.g., 0.5 M).

    • Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a lithium foil as the reference electrode, and a larger lithium foil as the counter electrode.

    • Cyclic Voltammetry (CV): Perform CV using a potentiostat. Scan the potential from the open-circuit potential first towards negative potentials until the cathodic (reduction) current increases sharply, then reverse the scan towards positive potentials until the anodic (oxidation) current increases sharply. A typical scan rate is 10-20 mV/s.

    • Data Analysis: The electrochemical stability window is the potential difference between the onset of the anodic and cathodic currents.

  • Causality: The three-electrode setup isolates the electrochemical processes occurring at the working electrode. The sharp increase in current signifies the decomposition of an electrolyte component (the salt or the solvent), defining the limits of stable operation.

Applications and Outlook

The robust properties of Ba(TFSI)₂ make it a candidate for several advanced applications:

  • Electrolytes for Divalent Batteries: While lithium-ion batteries are dominant, there is growing interest in divalent ion batteries (e.g., Mg²⁺, Ca²⁺, Ba²⁺) for potentially higher energy densities. The high stability and solubility of Ba(TFSI)₂ make it a model compound for studying the fundamentals of divalent ion transport in non-aqueous electrolytes.

  • Precursor Material: It can serve as a precursor for the synthesis of other TFSI-based materials through salt metathesis reactions.

  • High-Temperature Applications: Its exceptional thermal stability is advantageous for use in high-temperature catalysis or as a heat transfer medium where extremely low vapor pressure is required.

Conclusion

Barium bis(trifluoromethanesulfonimide) is a highly stable ionic salt characterized by a high melting point, excellent thermal and electrochemical stability, and a hygroscopic nature. These properties are imparted primarily by the large, non-coordinating TFSI anion. While its primary application space is still emerging, its characteristics make it a valuable compound for fundamental research in next-generation energy storage systems and other advanced material applications. Proper handling in an inert environment is critical to preserving its integrity and performance.

References

  • Barium bis(trifluoromethylsulfonyl)imide. (n.d.). American Elements. Retrieved from [Link]

  • Bistriflimide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Barium bis(trifluoromethylsulfonyl)imide CAS #: 168106-22-7. (n.d.). Eforu Chemical. Retrieved from [Link]

  • Kar, M., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. Retrieved from [Link]

  • Bis(trifluoromethane)sulfonimide. (n.d.). PubChem. Retrieved from [Link]

  • Barium(II) Bis(trifluoromethanesulfonyl)imide SDS. (n.d.). SDS Manager Inc. Retrieved from [Link]

  • Scheuermeyer, M., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. New Journal of Chemistry. Retrieved from [Link]

  • Menne, S., et al. (2013). Electrochemistry at Negative Potentials in Bis(trifluoromethanesulfonyl)amide Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2018). Bis(fluorosulfonyl)imide-based electrolyte for rechargeable lithium batteries: A perspective. ResearchGate. Retrieved from [Link]

  • Scheuermeyer, M., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. New Journal of Chemistry, 40(6), 5329-5337. Retrieved from [Link]

  • Kar, M., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC - NIH. Retrieved from [Link]

  • Zhang, X., et al. (2015). A low-temperature hydrothermal synthesis of submicron spherical BaF2. RSC Publishing. Retrieved from [Link]

  • Lithium bis(trifluoromethanesulfonyl)imide. (n.d.). In Wikipedia. Retrieved from [Link]

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An In-depth Technical Guide to the Lewis Acidity of Barium Bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Barium bis(trifluoromethanesulfonimide), often abbreviated as Ba(NTf₂)₂, is a salt comprising a divalent barium cation (Ba²⁺) and two weakly coordinating bis(trifluoromethanesulfonimide) (NTf₂⁻) anions.[1][2][3][4][5] While the individual components are well-known in various chemical contexts, the characterization of Ba(NTf₂)₂ as a Lewis acid is of increasing importance, particularly in the fields of catalysis and materials science. This guide provides a comprehensive overview of the principles governing the Lewis acidity of Ba(NTf₂)₂, methodologies for its characterization, and its practical implications for researchers and drug development professionals.

Introduction: The Nature of Lewis Acidity in Ba(NTf₂)₂

A Lewis acid is defined as an electron-pair acceptor.[6] In the context of Ba(NTf₂)₂, the barium cation (Ba²⁺) serves as the Lewis acidic center. Its capacity to accept electron density arises from its positive charge and the presence of vacant orbitals. The bis(trifluoromethanesulfonimide) (NTf₂⁻) anions play a crucial, albeit indirect, role. As a large, charge-delocalized, and weakly coordinating anion, NTf₂⁻ minimizes ion pairing with the Ba²⁺ cation in solution, thereby enhancing the availability of the barium center to interact with other Lewis bases.[1][2][3][4][5]

The Lewis acidity of metal salts like Ba(NTf₂)₂ is a critical parameter that influences their catalytic activity and their ability to tune the electronic properties of other molecules.[7] Understanding and quantifying this property is essential for the rational design of new catalysts and functional materials.

Theoretical Framework of Lewis Acidity

The Lewis acidity of a metal cation in a salt is influenced by several factors:

  • Charge Density: A higher charge-to-radius ratio of the cation generally leads to stronger Lewis acidity. Barium, as an alkaline earth metal, possesses a +2 charge, contributing to its Lewis acidic character.[8]

  • Nature of the Counter-anion: The counter-anion's ability to coordinate to the metal center significantly impacts the effective Lewis acidity. Weakly coordinating anions, such as NTf₂⁻, result in a more "naked" and, therefore, more Lewis acidic cation in solution.[9] The delocalization of the negative charge over the two trifluoromethylsulfonyl groups in the NTf₂⁻ anion is key to its weak coordinating ability.[10]

  • Solvent Effects: The solvent can coordinate to the metal cation, competing with the Lewis base of interest and modulating the overall observed Lewis acidity.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Factors influencing the Lewis acidity of Ba(NTf₂)₂.

Experimental Determination of Lewis Acidity

Several methods can be employed to experimentally quantify the Lewis acidity of compounds like Ba(NTf₂)₂. These can be broadly categorized as spectroscopic and thermodynamic approaches.

The Gutmann-Beckett Method: A Spectroscopic Approach

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of molecular species.[11] It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid.[12]

The oxygen atom in Et₃PO is a Lewis base and coordinates to the Lewis acidic center (Ba²⁺ in this case).[6][11] This coordination leads to a deshielding of the adjacent phosphorus atom, resulting in a downfield shift in the ³¹P NMR spectrum.[6] The magnitude of this shift is proportional to the strength of the Lewis acid.

The Acceptor Number (AN) can be calculated using Gutmann's original definition, providing a quantitative measure of Lewis acidity.[11]

Experimental Protocol: Gutmann-Beckett Method

  • Preparation of Solutions:

    • Prepare a stock solution of the Lewis acid, Ba(NTf₂)₂, of known concentration in a suitable deuterated solvent (e.g., CD₃CN or CD₂Cl₂). The salt must be rigorously dried to avoid interference from water.

    • Prepare a stock solution of the probe molecule, triethylphosphine oxide (Et₃PO), of known concentration in the same deuterated solvent.

  • NMR Sample Preparation:

    • In an NMR tube, mix precise volumes of the Ba(NTf₂)₂ and Et₃PO stock solutions to achieve the desired molar ratio (typically a 1:1 ratio is a good starting point, but an excess of the Lewis acid may be required to ensure complete adduct formation).[13]

  • NMR Data Acquisition:

    • Acquire a ³¹P{¹H} NMR spectrum of the sample.

    • Record the chemical shift (δ) of the Et₃PO-Ba(NTf₂)₂ adduct.

    • Acquire a ³¹P{¹H} NMR spectrum of a reference sample containing only Et₃PO in the same solvent to determine the chemical shift of the free probe.

  • Data Analysis:

    • Calculate the change in chemical shift (Δδ) = δ(adduct) - δ(free probe).

    • The Δδ value provides a direct comparison of the Lewis acidity of Ba(NTf₂)₂ with other Lewis acids measured under the same conditions.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];

} Caption: Workflow for the Gutmann-Beckett method.

Other Spectroscopic and Titration Methods

While the Gutmann-Beckett method is prevalent, other techniques can also provide valuable insights:

  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of a Lewis basic probe molecule (e.g., a carbonyl-containing compound) upon coordination to Ba²⁺ can be monitored.[14]

  • Fluorescence Spectroscopy: Utilizing fluorescent probe molecules that exhibit changes in their emission spectra upon binding to a Lewis acid offers a sensitive method for determining Lewis acidity.[15]

  • NMR Titrations: A more rigorous approach involves titrating the Lewis base probe into a solution of the Lewis acid (or vice versa) and monitoring the changes in chemical shifts.[1][4][5] This allows for the determination of the binding constant (Kₐ) for the Lewis acid-base adduct formation, providing a thermodynamic measure of Lewis acidity.

Computational Approaches

Density Functional Theory (DFT) and other computational methods are powerful tools for investigating Lewis acidity.[16][17] These methods can be used to:

  • Calculate the Fluoride Ion Affinity (FIA), which is a theoretical measure of the global Lewis acidity (gLA).[13]

  • Model the interaction between Ba²⁺ and various Lewis bases, providing insights into the geometry and energetics of the resulting adducts.[18]

  • Predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data.

Quantitative Data and Comparisons

Recent studies have begun to quantify the effective Lewis acidity of a range of metal bis(trifluoromethanesulfonimide) salts, including Ba(NTf₂)₂.[1][2][3][4][5] These studies consistently show that TFSI⁻ salts are systematically stronger effective Lewis acids than their triflate (OTf⁻) analogues.[1][4][5]

CationAnionΔδ (ppm) for TPPO Adduct¹Reference
Ba²⁺NTf₂⁻Data not explicitly found, but expected to be significant[1][2][3][4][5]
Ca²⁺NTf₂⁻Strong binding observed[1][2][3][4][5]
Mg²⁺NTf₂⁻Strong binding observed[1][2][3][4][5]
Li⁺NTf₂⁻Moderate binding observed[1][2][3][4][5]

¹Data is often presented for triphenylphosphine oxide (TPPO) as the probe molecule.[1][2][3][4][5]

Applications in Research and Drug Development

The Lewis acidic nature of Ba(NTf₂)₂ makes it a promising candidate for various applications:

  • Catalysis: As a Lewis acid catalyst, Ba(NTf₂)₂ can be employed in a range of organic transformations, such as Diels-Alder reactions, Friedel-Crafts reactions, and aldol condensations.[7] Its solubility in organic solvents is a significant advantage.[8]

  • Electrolytes: The high ionic conductivity and electrochemical stability of TFSI⁻ salts make them suitable for use in electrolytes for batteries and other electrochemical devices.[9]

  • Materials Science: The ability of Ba²⁺ to coordinate to various ligands can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Conclusion

Barium bis(trifluoromethanesulfonimide) is an effective Lewis acid due to the combination of a divalent barium cation and a weakly coordinating NTf₂⁻ anion. Its Lewis acidity can be reliably quantified using a variety of experimental techniques, with the Gutmann-Beckett method being a particularly convenient and informative approach. The understanding and characterization of the Lewis acidity of Ba(NTf₂)₂ are crucial for its application in catalysis and materials science, offering exciting opportunities for the development of new technologies.

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  • Gutmann–Beckett method. In Wikipedia; 2023. [Link]

  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Angewandte Chemie International Edition. [Link]

  • Illuminating Lewis acidity strength. ORCA - Cardiff University. [Link]

  • Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications. [Link]

  • Determination of Lewis Acidity using 31P NMR. Carbon. [Link]

  • Acids and Bases 15: Measures of Lewis Acid-Base Strength G (Spectroscopic Lewis Acidity & Basicity). YouTube. [Link]

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  • Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. PubMed. [Link]

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  • Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. ChemRxiv. [Link]

  • Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. ChemRxiv. [Link]

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Foreword: The Criticality of Environmental Control in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hygroscopic Nature of Barium bis(trifluoromethanesulfonimide)

In the realm of modern chemistry, particularly in catalysis and drug development, the performance of a reagent is intrinsically linked to its purity and stability. Barium bis(trifluoromethanesulfonimide), Ba(NTf₂)₂, is a powerful Lewis acid catalyst with significant applications in organic synthesis.[1][2] However, its efficacy is profoundly influenced by a frequently underestimated physical property: hygroscopicity. The propensity of this salt to attract and absorb atmospheric moisture can alter its chemical reactivity, physical state, and ultimately, its performance in sensitive applications. This guide provides a comprehensive technical overview of the hygroscopic nature of Ba(NTf₂)₂, detailing the underlying mechanisms, robust characterization protocols, and best practices for handling and storage to ensure experimental reproducibility and success.

Understanding Barium bis(trifluoromethanesulfonimide): A Profile

Barium bis(trifluoromethanesulfonimide), with the chemical formula C₄BaF₁₂N₂O₈S₄, is a metal salt consisting of a central barium cation (Ba²⁺) and two bis(trifluoromethanesulfonimide) anions (NTf₂⁻).[3][4] The NTf₂⁻ anion is known for its charge delocalization and low coordinating ability, which contributes to the high Lewis acidity of the corresponding metal cations.

Key Chemical and Physical Properties:

Property Value Source(s)
Molecular Formula C₄BaF₁₂N₂O₈S₄ [3]
Molecular Weight 697.62 g/mol [3]
Appearance White to off-white powder [5]
Melting Point >300 °C [3][6]
Key Feature Strong Lewis acid catalyst [1]

| Hygroscopicity | Moisture sensitive, hygroscopic |[7][8] |

The utility of Ba(NTf₂)₂ in promoting a range of organic transformations, such as Friedel-Crafts reactions and cycloadditions, is well-documented.[2][9] However, industrial-scale production and laboratory use are challenged by the compound's hygroscopic nature, which necessitates careful control over environmental conditions to maintain its catalytic activity.[7]

The Mechanism of Hygroscopicity in Ionic Salts

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, typically at room temperature.[10] For an ionic salt like Ba(NTf₂)₂, this process is driven by the strong electrostatic interactions between the polar water molecules and the ions in the crystal lattice.

The primary interaction involves the hydration of the Ba²⁺ cation. The positive charge of the barium ion attracts the partial negative charge on the oxygen atom of water molecules, forming a hydration shell. While the large, sterically hindered NTf₂⁻ anion is less prone to hydration than smaller anions like chloride, it does not completely shield the cation from interaction with atmospheric moisture.

Materials that are highly hygroscopic may eventually absorb enough water to dissolve completely, a property known as deliquescence.[10] While Ba(NTf₂)₂ is not typically classified as deliquescent, its tendency to absorb moisture can cause it to become damp and form clumps, making accurate weighing and handling difficult and altering its effective concentration in a reaction mixture.[10][11]

Characterization Protocols for Hygroscopicity

To ensure the reliability of experiments using Ba(NTf₂)₂, a quantitative and qualitative understanding of its interaction with water is essential. The following protocols outline robust, self-validating methods for characterizing the hygroscopic nature of the salt.

Quantitative Analysis: Karl Fischer Titration

Causality and Expertise: Karl Fischer (KF) titration is the gold standard for determining water content.[12] Its specificity is unparalleled because the chemical reaction stoichiometrically consumes only water, providing an absolute and accurate measurement unaffected by other volatile components.[13] For a solid sample like Ba(NTf₂)₂, the primary challenge is ensuring the complete release of all bound and adsorbed water for titration.[14]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Preparation: Set up the volumetric Karl Fischer titrator. Add a suitable solvent, such as anhydrous methanol, to the titration vessel.

  • Solvent Titration: Titrate the solvent with the KF reagent to a stable, anhydrous endpoint. This step removes any residual water in the solvent and conditions the vessel.

  • Standardization: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.[12] Titrate to the endpoint. The water equivalence factor (F) of the KF reagent is calculated in mg/mL.

  • Sample Preparation and Handling: Due to the hygroscopic nature of Ba(NTf₂)₂, all sample handling must be performed in a controlled, low-humidity environment (e.g., a glove box or using a dry air-flushed balance).[15]

  • Sample Analysis: Accurately weigh approximately 100-200 mg of the Ba(NTf₂)₂ sample and quickly transfer it to the titration vessel.

  • Titration: Begin the titration immediately. Stir the sample to ensure complete dissolution or extraction of water. The titration proceeds until the endpoint is reached, indicating all water has been consumed.

  • Calculation: The water content is calculated using the formula: Water Content (%) = (Volume of KF Reagent (mL) × F (mg/mL)) / (Sample Weight (mg)) × 100

Data Presentation: Sample Karl Fischer Titration Results

Sample Batch Sample Weight (mg) KF Reagent Volume (mL) Water Content (%)
A (As-received) 155.2 1.75 0.56
B (After 1h @ 50% RH) 160.5 11.28 3.51

| C (After 1h @ 75% RH) | 152.8 | 20.11 | 6.58 |

Note: Data are illustrative.

Karl_Fischer_Workflow cluster_prep Preparation cluster_analysis Sample Analysis start Start instrument_prep Prepare KF Titrator & Condition Solvent start->instrument_prep standardize Standardize Reagent with Water Standard instrument_prep->standardize weigh_sample Weigh Ba(NTf₂)₂ in Controlled Environment standardize->weigh_sample add_sample Add Sample to Titration Vessel weigh_sample->add_sample titrate Titrate with KF Reagent to Endpoint add_sample->titrate calculate Calculate Water Content (%) titrate->calculate end_node End calculate->end_node

Caption: Workflow for Karl Fischer Titration.

Dynamic Behavior: Thermogravimetric Analysis (TGA)

Causality and Expertise: TGA measures the change in mass of a sample as a function of temperature.[16] This technique is excellent for identifying the temperatures at which water is released and quantifying the amount of adsorbed versus bound (hydrate) water.[17][18] By controlling the heating rate, one can resolve distinct dehydration events. A slow heating rate can provide better separation of mass loss steps.[19]

Experimental Protocol: TGA for Dehydration Profiling

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Tare a TGA pan (typically alumina or platinum). In a controlled low-humidity environment, place 5-10 mg of the Ba(NTf₂)₂ sample into the pan. A smaller sample size helps prevent excessive pressure buildup during dehydration.[17]

  • Analysis Parameters: Place the sample in the TGA furnace. Purge with an inert gas (e.g., dry nitrogen) at a flow rate of 50-100 mL/min to remove atmospheric moisture and any evolved gases.

  • Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above the boiling point of water and below the decomposition point of the salt (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water. The derivative of this curve (DTG) shows peaks at the temperatures of maximum mass loss rate.

  • Quantification: Calculate the percentage mass loss for each step to determine the amount of water lost.

Data Presentation: Sample TGA Results

Sample Temperature Range (°C) Mass Loss (%) Interpretation
Ba(NTf₂)₂ exposed to 75% RH 40 - 120 6.5% Loss of adsorbed/loosely bound water

| | >120 | <0.1% | Thermally stable anhydrous salt |

Note: Data are illustrative.

TGA_Workflow start Start calibrate Calibrate TGA start->calibrate prepare_sample Load 5-10 mg of Ba(NTf₂)₂ into TGA pan calibrate->prepare_sample setup_exp Place in Furnace under Inert Gas Purge (N₂) prepare_sample->setup_exp run_tga Heat at 10 °C/min (e.g., 30-200 °C) setup_exp->run_tga analyze Analyze TGA/DTG Curves run_tga->analyze quantify Quantify % Mass Loss vs. Temperature analyze->quantify end_node End quantify->end_node

Caption: Workflow for Thermogravimetric Analysis.

Qualitative Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Expertise: FTIR spectroscopy is a powerful tool for qualitatively identifying the presence of water. Water molecules have distinct vibrational modes that absorb infrared radiation at specific frequencies. The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration, while the band near 1640 cm⁻¹ corresponds to the H-O-H bending vibration.[20] The shape and position of the O-H band can provide insights into the degree of hydrogen bonding between water molecules and the salt.[21]

Experimental Protocol: FTIR Analysis

  • Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Preparation: Prepare a sample of the Ba(NTf₂)₂ powder. For Attenuated Total Reflectance (ATR-FTIR), a small amount of powder is pressed firmly onto the ATR crystal. For transmission, a KBr pellet can be prepared, but this must be done in an extremely dry environment to avoid introducing water during sample preparation.

  • Initial Spectrum: Collect the spectrum of the "as-is" or dried sample. This serves as the baseline.

  • Exposure: Expose a separate sample to a humid environment (e.g., in a controlled humidity chamber) for a defined period.

  • Post-Exposure Spectrum: Quickly collect the spectrum of the humidified sample.

  • Spectral Analysis: Compare the spectra. The appearance or intensification of the broad O-H stretch (~3400 cm⁻¹) and H-O-H bend (~1640 cm⁻¹) bands in the exposed sample confirms the absorption of water.[20] Difference spectroscopy can be used to isolate the spectral features of the absorbed water.[22]

FTIR_Mechanism cluster_system FTIR Analysis of Water Absorption cluster_interaction Molecular Interaction IR_Source Infrared Radiation Sample Ba(NTf₂)₂ Sample + Adsorbed H₂O IR_Source->Sample Incident Beam Detector Detector Sample->Detector Transmitted Beam H2O H₂O Molecule Sample->H2O Contains OH_Stretch O-H Stretching (~3400 cm⁻¹) H2O->OH_Stretch Absorbs IR Energy HOH_Bend H-O-H Bending (~1640 cm⁻¹) H2O->HOH_Bend Absorbs IR Energy

Caption: FTIR detection of water in a sample.

Implications for Handling, Storage, and Application

The hygroscopic nature of Barium bis(trifluoromethanesulfonimide) demands rigorous protocols for its handling and storage to preserve its chemical integrity and catalytic efficacy.

Handling Recommendations:

  • Controlled Environments: Whenever possible, handle the salt inside a glove box with a low-moisture atmosphere (<10 ppm H₂O).[15] If a glove box is unavailable, use a glove bag purged with an inert gas like nitrogen or argon.

  • Minimize Exposure: Limit the time the container is open to the ambient atmosphere. Use pre-weighed aliquots in sealed vials for routine reactions to avoid repeatedly exposing the bulk material.[15][23]

Storage Recommendations:

  • Airtight Containers: Store Ba(NTf₂)₂ in tightly sealed containers, preferably with a PTFE-lined cap to provide a robust moisture barrier.[23]

  • Desiccators: For long-term storage, place the sealed container inside a desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide or fresh molecular sieves).[23]

Impact on Applications:

  • Catalyst Deactivation: Water can act as a competing Lewis base, coordinating to the Ba²⁺ center and reducing its ability to activate substrates, thereby lowering reaction rates and yields.

  • Hydrolysis: In some cases, absorbed water can lead to the hydrolysis of reactants or products, generating undesirable byproducts.

  • Inaccurate Stoichiometry: If the salt has absorbed a significant amount of water, its actual mass will be higher than the mass of the active compound, leading to errors in stoichiometry and irreproducible results.

Conclusion

Barium bis(trifluoromethanesulfonimide) is a valuable catalyst whose performance is directly tied to its anhydrous state. Its inherent hygroscopicity is a critical parameter that must be understood and controlled. By employing robust analytical techniques such as Karl Fischer titration for accurate water quantification, thermogravimetric analysis for dehydration profiling, and FTIR spectroscopy for qualitative confirmation, researchers can confidently assess and manage the moisture content of this reagent. Implementing stringent handling and storage protocols is not merely a suggestion but a requirement for achieving reproducible, high-fidelity results in research and development applications.

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An In-Depth Technical Guide to the Thermogravimetric Analysis of Barium Bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of Barium bis(trifluoromethanesulfonimide), Ba(N(SO₂CF₃)₂)₂, often abbreviated as Ba(TFSI)₂. Intended for researchers, materials scientists, and professionals in drug development and battery technology, this document synthesizes fundamental principles with practical, field-proven insights to facilitate a thorough understanding of the thermal properties of this important material.

Introduction: The Significance of Thermal Stability for Ba(TFSI)₂

Barium bis(trifluoromethanesulfonimide) is a metal salt of significant interest due to its potential applications as a component in solid-state electrolytes for batteries, as a thermal stabilizer, and in catalysis. The bis(trifluoromethanesulfonimide) (TFSI) anion is renowned for its high thermal and electrochemical stability, which it imparts to its corresponding salts.[1]

Thermogravimetric Analysis (TGA) is an essential analytical technique for characterizing the thermal stability and decomposition profile of materials like Ba(TFSI)₂.[2][3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This data is critical for determining the upper temperature limits for the material's application, understanding its decomposition mechanism, and ensuring safety and reliability in its use.

This guide will delve into the theoretical underpinnings of Ba(TFSI)₂ thermal decomposition, provide a detailed experimental protocol for its TGA, and present an analysis of representative data based on the known behavior of TFSI-based salts.

Physicochemical Properties and Expected Thermal Behavior

Before undertaking experimental analysis, it is crucial to understand the foundational properties of the material.

PropertyValueSource
Chemical Formula C₄BaF₁₂N₂O₈S₄[4]
Molecular Weight 697.62 g/mol [4]
Appearance White Powder[4]
Melting Point >300 °C[4]

The high melting point of Ba(TFSI)₂ is an early indicator of its substantial thermal stability. The thermal stability of TFSI-based salts is largely governed by the robust nature of the anion. For instance, cesium bis(trifluoromethanesulfonimide) (Cs(TFSI)) exhibits a decomposition onset around 420 °C. Furthermore, within Group 2 elements, the thermal stability of salts like carbonates and nitrates generally increases down the group.[5] This trend suggests that Ba(TFSI)₂ would be among the most thermally stable of the alkaline earth TFSI salts.

Experimental Protocol: Thermogravimetric Analysis of Ba(TFSI)₂

This section outlines a self-validating protocol for conducting a TGA experiment on Ba(TFSI)₂. The causality behind each step is explained to ensure data integrity and reproducibility.

Instrument and Calibration
  • Instrument : A calibrated thermogravimetric analyzer capable of reaching at least 800-1000°C.

  • Crucible : Platinum or alumina crucibles are recommended due to their high-temperature stability and inertness.

  • Calibration : Ensure the instrument's mass and temperature are calibrated according to the manufacturer's guidelines. Mass calibration is typically performed with standard weights, and temperature calibration uses materials with known Curie points or melting points (e.g., indium, zinc).

Experimental Workflow

The following diagram illustrates the logical flow of the TGA experiment.

TGA_Workflow Figure 1. TGA Experimental Workflow for Ba(TFSI)₂ cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis & Data Collection cluster_post Post-Analysis Prep 1. Dry Ba(TFSI)₂ (Vacuum oven, ~120°C, 12h) Weigh 2. Weigh Sample (5-10 mg in crucible) Prep->Weigh Ensure anhydrous state Load 3. Load Sample & Tare Weigh->Load Purge 4. Set Atmosphere (e.g., N₂ at 50 mL/min) Load->Purge Program 5. Program Method (Heating rate, Temp. range) Purge->Program Equilibrate 6. Equilibrate at Start Temp (e.g., 30°C for 10 min) Program->Equilibrate Heat 7. Initiate Heating Ramp (e.g., 10°C/min to 800°C) Equilibrate->Heat Record 8. Record Mass vs. Temp Heat->Record Analyze 11. Analyze Data (Plot TG & DTG curves) Record->Analyze Cool 9. Cool Down Unload 10. Unload & Weigh Residue Cool->Unload Unload->Analyze

Caption: Figure 1. TGA Experimental Workflow for Ba(TFSI)₂.

Detailed Steps & Rationale
  • Sample Preparation : Dry the Ba(TFSI)₂ powder in a vacuum oven (e.g., at 120°C for 12 hours) to remove any adsorbed water. The TFSI anion is hydrophobic, but salts can be hygroscopic. Water presence would manifest as an initial mass loss step below 150°C, complicating the interpretation of the primary decomposition.

  • Sample Weighing : Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA crucible. A sample size in this range ensures good thermal contact and minimizes thermal gradients within the sample, leading to sharper decomposition events.

  • Atmosphere Control : Place the sample in the TGA furnace and purge with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). An inert atmosphere prevents oxidative side reactions and allows for the study of the intrinsic thermal decomposition of the material.

  • Thermal Program :

    • Equilibration : Hold the sample at a low initial temperature (e.g., 30°C) for 10-15 minutes to allow the furnace temperature and gas flow to stabilize.

    • Heating Ramp : Heat the sample at a linear rate, typically 10°C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 800°C). A 10°C/min heating rate provides a good balance between resolution and experiment time.[2] Slower rates can improve the separation of overlapping thermal events.

  • Data Recording : Continuously record the sample mass as a function of temperature. The resulting plot of % mass vs. temperature is the TGA curve. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to precisely identify the temperatures of maximum decomposition rates.[2]

Analysis and Interpretation of TGA Data

While specific experimental data for Ba(TFSI)₂ is not widely published, a representative TGA curve can be constructed based on the known high stability of the TFSI anion.

Representative TGA and DTG Curves

A typical TGA thermogram for Ba(TFSI)₂ under an inert nitrogen atmosphere would likely show a single, sharp decomposition step at a high temperature.

Expected Observations:

  • Stability Region : The material is expected to be stable with no significant mass loss up to approximately 400°C.

  • Decomposition Region : A major mass loss event would likely begin above 400°C, with the maximum rate of decomposition occurring between 450°C and 550°C.

  • Residual Mass : The final residual mass would correspond to a stable barium compound, such as barium fluoride (BaF₂) or a mixture of barium salts.

Thermal EventOnset Temp. (°C)Peak Temp. (°C) (from DTG)Mass Loss (%)Probable Evolved Species
Decomposition ~420 - 450~480 - 52070 - 80%CF₃-containing fragments, SO₂, N₂
Proposed Decomposition Pathway

The thermal decomposition of the TFSI anion is a complex process. Based on computational studies and analysis of related compounds, the primary decomposition mechanism is believed to be initiated by the cleavage of the carbon-sulfur (C-S) bond.[6]

The following diagram illustrates a simplified, speculative decomposition pathway.

Decomposition_Pathway Figure 2. Speculative Decomposition Pathway of Ba(TFSI)₂ BaTFSI Ba(N(SO₂CF₃)₂)₂ (Solid) Heat Heat (>400°C) Inert Atmosphere BaTFSI->Heat Intermediates Reactive Intermediates (e.g., •CF₃, •SO₂, N-S fragments) Heat->Intermediates Initial C-S Bond Cleavage Volatiles Volatile Products (Gas) (SO₂, COF₂, CF₄, N₂, etc.) Intermediates->Volatiles Further fragmentation Residue Solid Residue (e.g., BaF₂, BaS, BaSO₄) Intermediates->Residue Reaction with Ba²⁺

Caption: Figure 2. Speculative Decomposition Pathway of Ba(TFSI)₂.

The high temperature causes the TFSI anion to fragment. These reactive fragments can then recombine to form various volatile gases. The barium cation will react with available fragments, particularly fluoride and sulfide, to form a thermally stable, non-volatile residue. The exact composition of the residue would require further analysis by techniques such as X-ray Diffraction (XRD) or X-ray Photoelectron Spectroscopy (XPS) on the post-TGA sample.

Conclusion and Best Practices

The thermogravimetric analysis of Barium bis(trifluoromethanesulfonimide) reveals it to be a highly thermally stable material, with decomposition likely commencing above 400°C. This stability is a hallmark of the bis(trifluoromethanesulfonimide) anion. A meticulously executed TGA experiment, using a well-defined protocol under an inert atmosphere, is essential for obtaining reliable and reproducible data.

For professionals in the field, it is crucial to:

  • Ensure Sample Purity and Dryness : Impurities and moisture can significantly alter the decomposition profile.

  • Control the Experimental Atmosphere : The presence of oxygen will lead to oxidative decomposition, a different chemical pathway than the intrinsic thermal decomposition.

  • Correlate with Other Techniques : Complement TGA with Differential Scanning Calorimetry (DSC) to identify melting or other phase transitions, and with Evolved Gas Analysis (EGA) using mass spectrometry or FTIR to identify the gaseous decomposition products definitively.

This guide provides the foundational knowledge and a practical framework for researchers to confidently assess the thermal properties of Ba(TFSI)₂ and related advanced materials.

References

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Methodological & Application

Barium Bis(trifluoromethanesulfonimide) as a Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Barium Bis(trifluoromethanesulfonimide) in Lewis Acid Catalysis

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is a paramount objective. Lewis acids are fundamental tools for activating a vast array of substrates, enabling crucial carbon-carbon and carbon-heteroatom bond formations.[1] While traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are powerful, their high moisture sensitivity often necessitates stringent anhydrous conditions, limiting their practical application.[2] This has spurred the exploration of water-tolerant Lewis acids, with metal salts of weakly coordinating anions emerging as promising candidates.[3][4][5]

Among these, Barium Bis(trifluoromethanesulfonimide), Ba(NTf₂)₂, has garnered attention as a potent and versatile Lewis acid catalyst. The triflimide anion (NTf₂⁻) is exceptionally non-coordinating, which enhances the Lewis acidity of the associated metal cation.[6] This, combined with the unique properties of the barium cation, positions Ba(NTf₂)₂ as a catalyst with significant potential in a range of organic transformations. This guide provides an in-depth exploration of Ba(NTf₂)₂ as a Lewis acid catalyst, offering detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of Barium Bis(trifluoromethanesulfonimide)

A thorough understanding of the catalyst's properties is crucial for its effective application.

PropertyValueReference
CAS Number 168106-22-7[7]
Molecular Formula C₄BaF₁₂N₂O₈S₄[7]
Molecular Weight 697.62 g/mol [7]
Appearance White to off-white powder
Melting Point >300 °C
Solubility Soluble in many organic solvents

Core Principles of Ba(NTf₂)₂ Catalysis: A Mechanistic Overview

The catalytic activity of Ba(NTf₂)₂ stems from the ability of the Ba²⁺ ion to act as a Lewis acid, accepting an electron pair from a Lewis basic substrate. This interaction activates the substrate towards nucleophilic attack. The large ionic radius of barium, in conjunction with the diffuse charge of the triflimide anions, allows for coordination to a variety of substrates while maintaining a high degree of catalytic activity.

A plausible general catalytic cycle for Ba(NTf₂)₂-mediated reactions, drawing parallels with studies on Ca(NTf₂)₂, involves the coordination of the barium cation to the substrate, thereby activating it for subsequent transformation.[8]

Catalytic Cycle of Ba(NTf2)2 Catalyst Ba(NTf₂)₂ Activated_Complex [Substrate-Ba(NTf₂)₂] Complex Catalyst->Activated_Complex Coordination Substrate Substrate (e.g., Carbonyl) Substrate->Activated_Complex Product_Complex [Product-Ba(NTf₂)₂] Complex Activated_Complex->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Catalyst Dissociation Product Product Product_Complex->Product

Caption: Generalized catalytic cycle for Ba(NTf₂)₂.

Application in Key Organic Transformations

While specific literature on Ba(NTf₂)₂ catalysis for some classic C-C bond-forming reactions is still emerging, its utility can be inferred from studies on related alkaline earth metal triflimides and its proven efficacy in reactions like sulfonamide synthesis. Below are detailed protocols for key transformations where Ba(NTf₂)₂ is expected to be an effective catalyst.

Sulfonamide Synthesis via Sulfur Fluoride Exchange (SuFEx)

The synthesis of sulfonamides is of significant importance in medicinal chemistry. Ba(NTf₂)₂ has been shown to be a superior Lewis acid catalyst for the activation of sulfonyl fluorides towards nucleophilic attack by amines, a key step in SuFEx chemistry.[8]

Protocol: General Procedure for Ba(NTf₂)₂-Catalyzed Sulfonamide Synthesis

This protocol is adapted from methodologies developed for alkaline earth metal triflimide-catalyzed SuFEx reactions.

Materials:

  • Barium bis(trifluoromethanesulfonimide) (Ba(NTf₂)₂)

  • Appropriate sulfonyl fluoride

  • Amine

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the sulfonyl fluoride (1.0 mmol, 1.0 equiv).

  • Add Ba(NTf₂)₂ (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substrate Scope and Yields (Representative Examples):

Sulfonyl FluorideAmineProductYield (%)
Benzenesulfonyl fluorideAnilineN-Phenylbenzenesulfonamide>90
p-Toluenesulfonyl fluorideBenzylamineN-Benzyl-4-methylbenzenesulfonamide>95
Methanesulfonyl fluorideMorpholine4-(Methylsulfonyl)morpholine>85

Causality Behind Experimental Choices:

  • Inert Atmosphere: Although Ba(NTf₂)₂ is more water-tolerant than traditional Lewis acids, an inert atmosphere is recommended to prevent any potential hydrolysis of the sulfonyl fluoride starting material and to ensure optimal catalytic activity.

  • Anhydrous Solvent: The use of an anhydrous solvent minimizes side reactions and ensures the catalyst remains in its most active form.

  • Catalyst Loading: A 10 mol% loading is a good starting point for optimization. Lower loadings may be possible for highly reactive substrates.

  • Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

SuFEx Workflow Start Start Step1 Combine Sulfonyl Fluoride and Ba(NTf₂)₂ in Anhydrous Solvent Start->Step1 Step2 Add Amine Step1->Step2 Step3 Heat Reaction Mixture Step2->Step3 Step4 Monitor Reaction Progress (TLC/LC-MS) Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Extraction and Purification Step5->Step6 End Pure Sulfonamide Step6->End

Caption: Experimental workflow for SuFEx reaction.

Friedel-Crafts Alkylation

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds to aromatic rings.[9] Water-tolerant Lewis acids are highly desirable for these transformations to avoid the issues associated with traditional catalysts.[10] While a specific protocol for Ba(NTf₂)₂ is not widely reported, the following is a representative procedure based on its expected reactivity.

Protocol: Representative Procedure for Ba(NTf₂)₂-Catalyzed Friedel-Crafts Alkylation

Materials:

  • Barium bis(trifluoromethanesulfonimide) (Ba(NTf₂)₂)

  • Aromatic substrate (e.g., anisole, toluene)

  • Alkylating agent (e.g., benzyl chloride, 1-phenylethyl bromide)

  • Anhydrous solvent (e.g., dichloromethane, nitromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the aromatic substrate (5.0 mmol, 5.0 equiv).

  • Add the anhydrous solvent (10 mL).

  • Add Ba(NTf₂)₂ (0.1 mmol, 10 mol% based on the alkylating agent).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkylating agent (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by column chromatography or distillation.

Expected Outcomes:

Aromatic SubstrateAlkylating AgentExpected Major Product
AnisoleBenzyl chloride4-Benzylanisole
Toluene1-Phenylethyl bromide1-(p-Tolyl)-1-phenylethane

Causality Behind Experimental Choices:

  • Excess Aromatic Substrate: Using the aromatic compound in excess serves as both reactant and solvent, driving the reaction towards the product and minimizing polyalkylation.

  • Solvent Choice: Dichloromethane and nitromethane are common solvents for Friedel-Crafts reactions due to their ability to dissolve the reactants and catalyst without strongly coordinating to the Lewis acid.

  • Mild Conditions: The high Lewis acidity imparted by the triflimide anion should allow for milder reaction conditions compared to traditional Friedel-Crafts catalysts.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings.[11] Lewis acid catalysis can accelerate the reaction and enhance its stereoselectivity. Ba(NTf₂)₂ is a potential catalyst for this transformation, particularly for reactions involving α,β-unsaturated carbonyl compounds as dienophiles.

Protocol: Representative Procedure for a Ba(NTf₂)₂-Catalyzed Diels-Alder Reaction

Materials:

  • Barium bis(trifluoromethanesulfonimide) (Ba(NTf₂)₂)

  • Diene (e.g., cyclopentadiene, isoprene)

  • Dienophile (e.g., methyl acrylate, N-phenylmaleimide)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add Ba(NTf₂)₂ (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL).

  • Cool the mixture to 0 °C.

  • Add the dienophile (1.0 mmol, 1.0 equiv).

  • Stir for 10 minutes, then add the diene (1.2 mmol, 1.2 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench with a small amount of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by chromatography or recrystallization.

Expected Outcomes:

DieneDienophileExpected Product
CyclopentadieneMethyl acrylateBicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester (endo/exo mixture)
IsopreneN-Phenylmaleimide4-Methyl-N-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Causality Behind Experimental Choices:

  • Low Temperature: Starting the reaction at a lower temperature can help control the exothermicity and improve the stereoselectivity of the cycloaddition.

  • Catalyst Activation of Dienophile: The Lewis acidic Ba²⁺ coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction with the diene.

Advantages of Barium Bis(trifluoromethanesulfonimide) as a Lewis Acid Catalyst

  • Water Tolerance: Unlike many traditional Lewis acids, metal triflimides often exhibit tolerance to adventitious moisture, and in some cases can even be used in aqueous media, simplifying experimental setup and expanding substrate scope.[5]

  • High Catalytic Activity: The weakly coordinating nature of the triflimide anion leads to a highly Lewis acidic metal center, often allowing for low catalyst loadings and mild reaction conditions.[6]

  • Handling and Storage: As a solid, Ba(NTf₂)₂ is generally easier and safer to handle and store compared to volatile and highly corrosive liquid Lewis acids.

  • Potential for Recyclability: While specific studies on the recyclability of Ba(NTf₂)₂ are limited, alkaline earth metal catalysts, in general, offer potential for recovery and reuse, contributing to more sustainable chemical processes.[12]

Conclusion and Future Outlook

Barium bis(trifluoromethanesulfonimide) is a promising Lewis acid catalyst with significant potential in modern organic synthesis. Its demonstrated efficacy in sulfonamide synthesis, coupled with the anticipated activity in fundamental carbon-carbon bond-forming reactions like the Friedel-Crafts and Diels-Alder reactions, makes it a valuable tool for synthetic chemists. The advantages of water tolerance, high activity, and ease of handling position Ba(NTf₂)₂ as a compelling alternative to traditional Lewis acids. Further research into the full scope of its catalytic applications, detailed mechanistic studies, and the development of efficient recycling protocols will undoubtedly solidify the place of barium bis(trifluoromethanesulfonimide) in the synthetic chemist's toolbox.

References

  • Rebacz, N. A., & Savage, P. E. (n.d.).
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  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing.
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  • The alkaline earth metal-catalyzed reduction of cyclic and linear organic carbonates. (n.d.).
  • Metal triflates and triflimides as Lewis "superacids": Preparation, synthetic application and affinity tests by mass spectrometry. (2013).
  • Chemistry of the Alkaline Earth Metal Enolates. (n.d.).
  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. (2022).
  • Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. (2025).
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  • Optimization of Alkaline Earth Metal Oxide and Hydroxide Catalysts for Base-C
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  • Bis(trifluoromethanesulfonimide) (BSI): Acidity and Application to Hydrofunctionalization as a Brønsted Acid Catalyst. (n.d.).
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  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. (2022).
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  • Chemical recycling of plastic wastes with alkaline earth metal oxides: A review. (2023). PubMed.
  • Recent Progress in Turning Waste into Catalysts for Green Syntheses. (n.d.). MDPI.
  • Carbon–Carbon and Carbon–Heteroatom Bond-Forming Transformations Catalyzed by Calcium(II) Triflimide. (2025). Request PDF.
  • Complexes of bis[(perfluoroalkyl)
  • Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. (n.d.). RSC Publishing.
  • Chemistry of Bis(trifluoromethyl)
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (n.d.).
  • Investigation of catalytic effect on carbon-carbon bond formation by Baylis-Hillman (BH) reaction between (2/3/4)-nitro-arylaldehyde and alkylacrylates and computational approaches through DFT functional. (n.d.). NIH.
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  • ChemInform Abstract: Lewis Acid Catalyzed (2+2) Cycloaddition Reactions of Vinyl Sulfides and Their Analogs. (2025). Request PDF.
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Application Notes & Protocols: Barium bis(trifluoromethanesulfonimide) for Solid-State Lithium Battery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The pursuit of safer, higher-energy-density lithium batteries has catalyzed a paradigm shift from traditional liquid electrolytes to solid-state alternatives. Within this evolving landscape, solid polymer electrolytes (SPEs) and composite solid electrolytes (CSEs) have emerged as promising candidates due to their flexibility, processability, and enhanced safety profiles.[1][2] This document provides a comprehensive guide for researchers and scientists on the application of Barium bis(trifluoromethanesulfonimide), Ba(TFSI)₂, a key additive in the formulation of advanced solid-state electrolytes. We will delve into the fundamental science, detailed experimental protocols, and critical characterization techniques to harness the full potential of Ba(TFSI)₂ in developing next-generation solid-state lithium batteries.

Introduction: The Role of Ba(TFSI)₂ in Solid-State Electrolytes

Barium bis(trifluoromethanesulfonimide), with the chemical formula C₄BaF₁₂N₂O₈S₄, is a metal salt that has garnered significant attention in the field of solid-state batteries.[3] Its incorporation into polymer matrices, such as Poly(ethylene oxide) (PEO), has been shown to significantly enhance the performance of solid electrolytes. The primary functions of Ba(TFSI)₂ in these systems are multifaceted:

  • Enhancement of Ionic Conductivity: The addition of Ba(TFSI)₂ to polymer electrolytes can lead to an increase in ionic conductivity.[4] This is attributed to the interaction of the Ba²⁺ cations with the polymer chains, which disrupts the crystalline structure of the polymer matrix, thereby increasing the amorphous phase content and promoting the segmental motion of the polymer chains.[5] This enhanced segmental motion facilitates the transport of lithium ions through the electrolyte.

  • Stabilization of the Lithium Metal Interface: One of the major challenges in lithium metal batteries is the formation of lithium dendrites during cycling, which can lead to short circuits and battery failure.[6] Ba(TFSI)₂ can play a crucial role in stabilizing the interface between the solid electrolyte and the lithium metal anode.[7] It is believed that Ba²⁺ ions can form a stable and ionically conductive solid electrolyte interphase (SEI) layer on the lithium metal surface, which suppresses dendrite growth and improves the cycling stability of the battery.[8]

  • Improved Electrochemical Stability: The wide electrochemical stability window of the electrolyte is crucial for the operation of high-voltage batteries.[9] The incorporation of Ba(TFSI)₂ can contribute to a wider electrochemical stability window, allowing for the use of high-voltage cathode materials and thus increasing the energy density of the battery.[4]

Safety and Handling of Barium bis(trifluoromethanesulfonimide)

Before proceeding with any experimental work, it is imperative to be fully aware of the safety precautions associated with Ba(TFSI)₂.

Material Properties:

  • Appearance: White powder[10]

  • CAS Number: 168106-22-7[3]

  • Molecular Weight: 697.62 g/mol [3]

  • Melting Point: >300 °C[3]

  • Hazards: Corrosive. Causes severe skin burns and eye damage.[3] It is also hygroscopic and stable under normal conditions.[10]

Handling and Storage Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Ba(TFSI)₂.[11][12]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust particles.[10][13]

  • Storage: Store Ba(TFSI)₂ in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[10][11] Keep it away from incompatible materials such as acids and strong oxidizing agents.[10][12]

  • Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[11]

Experimental Protocols

Preparation of Ba(TFSI)₂-Doped Solid Polymer Electrolyte (SPE)

This protocol details the preparation of a PEO-based solid polymer electrolyte containing Ba(TFSI)₂ and a lithium salt (e.g., LiTFSI).

Materials:

  • Poly(ethylene oxide) (PEO), high molecular weight (e.g., > 600,000 g/mol )

  • Lithium bis(trifluoromethanesulfonimide) (LiTFSI)

  • Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂)

  • Acetonitrile (ACN), anhydrous

Equipment:

  • Glovebox with an argon atmosphere (<0.1 ppm H₂O and O₂)

  • Magnetic stirrer with heating plate

  • Doctor blade coater

  • Vacuum oven

Step-by-Step Protocol:

  • Preparation of the Polymer-Salt Solution:

    • Inside an argon-filled glovebox, weigh the desired amounts of PEO, LiTFSI, and Ba(TFSI)₂. A common molar ratio of ethylene oxide units to lithium ions (EO:Li) is 20:1. The amount of Ba(TFSI)₂ can be varied (e.g., 1-10 wt% relative to PEO).

    • Dissolve the weighed powders in anhydrous acetonitrile to form a homogeneous solution. Typically, a 5-10 wt% polymer solution is prepared.

    • Stir the solution at 50-60 °C for 12-24 hours to ensure complete dissolution and uniform mixing.

  • Casting the SPE Film:

    • Once a homogeneous solution is obtained, cast it onto a clean, flat substrate (e.g., a glass plate or PTFE dish) using a doctor blade coater. The thickness of the cast film can be controlled by adjusting the blade gap (typically 100-200 µm).

    • Allow the solvent to evaporate slowly inside the glovebox at room temperature for at least 24 hours.

  • Drying the SPE Film:

    • Transfer the cast film to a vacuum oven.

    • Dry the film under vacuum at 60-80 °C for at least 24 hours to remove any residual solvent.

    • After drying, a flexible, freestanding solid polymer electrolyte membrane is obtained.

Workflow Diagram:

SPE_Preparation cluster_glovebox Inside Argon Glovebox cluster_oven Vacuum Oven weigh Weigh PEO, LiTFSI, & Ba(TFSI)₂ dissolve Dissolve in Acetonitrile weigh->dissolve stir Stir at 50-60°C for 12-24h dissolve->stir cast Cast solution with Doctor Blade stir->cast evaporate Solvent Evaporation at RT for 24h cast->evaporate dry Dry under vacuum at 60-80°C for 24h evaporate->dry spe_film spe_film dry->spe_film Obtain Freestanding SPE Film

Caption: Workflow for the preparation of Ba(TFSI)₂-doped solid polymer electrolyte.

Preparation of Ba(TFSI)₂-Based Composite Solid Electrolyte (CSE)

This protocol describes the incorporation of Ba(TFSI)₂ and ceramic fillers into a polymer matrix to create a composite solid electrolyte.

Materials:

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)

  • Lithium bis(trifluoromethanesulfonimide) (LiTFSI)

  • Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂)

  • Ceramic filler (e.g., Al₂O₃, SiO₂, LLZTO nanoparticles)[14][15]

  • N,N-Dimethylformamide (DMF) and Propylene Carbonate (PC) as solvents[1]

Equipment:

  • Glovebox with an argon atmosphere

  • Ultrasonic bath

  • Magnetic stirrer

  • Doctor blade coater

  • Vacuum oven

Step-by-Step Protocol:

  • Dispersion of Ceramic Fillers:

    • Inside the glovebox, disperse the desired amount of ceramic filler in a mixture of DMF and PC (e.g., 75:25 v/v).[1]

    • Sonify the suspension for 1-2 hours to ensure a uniform dispersion of the nanoparticles.

  • Preparation of the Composite Slurry:

    • Add LiTFSI and Ba(TFSI)₂ to the ceramic filler dispersion and stir until fully dissolved.

    • Gradually add PVDF-HFP to the solution and continue stirring for 4-6 hours until a homogeneous and viscous slurry is formed.[1]

  • Casting and Drying the CSE Film:

    • Cast the slurry onto a glass substrate using a doctor blade.

    • Transfer the cast film to an oven and heat at a specific temperature (e.g., 210 °C for 15 minutes) to evaporate the solvents and melt the polymer.[1]

    • After cooling to room temperature, a self-standing composite solid electrolyte membrane is obtained.[1]

    • Further dry the membrane in a vacuum oven at 80°C for 24 hours.

Characterization Techniques

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to determine the ionic conductivity of the solid electrolyte.[16]

Protocol:

  • Assemble a symmetric cell by sandwiching the prepared solid electrolyte membrane between two stainless steel (SS) blocking electrodes (e.g., SS | SPE/CSE | SS).

  • Place the cell in a temperature-controlled chamber.

  • Connect the cell to a potentiostat with an EIS module.

  • Apply a small AC voltage (typically 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

  • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the electrolyte membrane and A is the area of the electrode.

Data Presentation:

Table 1: Ionic Conductivity of Ba(TFSI)₂-Doped Solid Electrolytes

Electrolyte CompositionTemperature (°C)Ionic Conductivity (S/cm)Reference
PEO₁₆/LiTFSI701.7 x 10⁻⁴[17]
PEO₂₀/LiTFSI704.0 x 10⁻⁵[17]
PEO₆/LiTFSI704.0 x 10⁻⁴[17]
PVDF-HFP/LiTFSI (80 wt%)251.1 x 10⁻⁶[1]
PVDF-HFP/LiTFSI (80 wt%)902.3 x 10⁻⁴[1]
LATP-PEO₁₈LiTFSIRoom Temp.1.86 x 10⁻⁴[5]
LAGP–PEO₁₈LiTFSIRoom Temp.1.11 x 10⁻⁴[5]
Ceramic-based compositeRoom Temp.8.9 x 10⁻⁴[18]
Lithium-Ion Transference Number (tLi+)

The lithium-ion transference number represents the fraction of the total ionic current carried by the lithium ions. A high tLi+ is desirable to minimize concentration polarization and enable high-rate performance.[19]

Protocol (Steady-State Polarization Method):

  • Assemble a symmetric cell with two lithium metal electrodes (Li | SPE/CSE | Li).

  • Apply a small DC voltage (ΔV, e.g., 10-20 mV) across the cell and monitor the current over time until a steady state is reached.

  • Measure the initial current (I₀) and the steady-state current (Iss).

  • Measure the initial (R₀) and steady-state (Rss) interfacial resistances using EIS before and after polarization.

  • Calculate the transference number using the following equation: tLi+ = Iss * (ΔV - I₀ * R₀) / (I₀ * (ΔV - Iss * Rss))

Data Presentation:

Table 2: Lithium-Ion Transference Numbers of Various Solid Electrolytes

Electrolyte SystemTransference Number (tLi+)Measurement MethodReference
PEO-basedCan be negativeConcentrated Solution Theory[19]
PEO-LiTFSI0.7 to -0.8Balsara-Newman technique[20]
PMPyrr][TFSI] based SPE0.71Not Specified[21]
3D-DIS-1.25% GPEs0.78Not Specified[8]
Composite with 3D PAN nanofiber0.5Not Specified[14]
PEGDMA-based0.63Not Specified[22]
PVDF-HFP/BMIMTFSI/LiTFSI~0.22Not Specified[23]
Cyclic Voltammetry (CV)

CV is used to determine the electrochemical stability window of the solid electrolyte.[24]

Protocol:

  • Assemble a cell with a stainless steel working electrode and a lithium metal counter and reference electrode (SS | SPE/CSE | Li).

  • Scan the potential of the working electrode at a slow scan rate (e.g., 0.1-1 mV/s) over a wide voltage range (e.g., -0.5 to 6.0 V vs. Li/Li⁺).

  • The electrochemical stability window is the voltage range where no significant oxidation or reduction currents are observed.

Workflow Diagram:

Characterization_Workflow cluster_eis Ionic Conductivity cluster_tli Transference Number cluster_cv Electrochemical Stability start Prepared SPE/CSE Film eis_cell Assemble SS | Electrolyte | SS Cell start->eis_cell tli_cell Assemble Li | Electrolyte | Li Cell start->tli_cell cv_cell Assemble SS | Electrolyte | Li Cell start->cv_cell eis_measurement Perform EIS Measurement eis_cell->eis_measurement eis_analysis Calculate σ from Nyquist Plot eis_measurement->eis_analysis tli_measurement DC Polarization & EIS tli_cell->tli_measurement tli_analysis Calculate tLi+ tli_measurement->tli_analysis cv_measurement Perform Cyclic Voltammetry cv_cell->cv_measurement cv_analysis Determine Stability Window cv_measurement->cv_analysis

Sources

Application Note & Protocol: Determination of the Electrochemical Stability Window of Barium Bis(trifluoromethanesulfonimide) Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in battery technology and materials development.

Introduction: The Critical Role of the Electrochemical Stability Window (ESW)

The performance, safety, and lifespan of next-generation energy storage devices are fundamentally dictated by the intrinsic properties of their components, chief among them being the electrolyte. The Electrochemical Stability Window (ESW) defines the voltage range within which an electrolyte remains stable, without undergoing oxidative or reductive decomposition.[1] Operating a device outside this window leads to parasitic reactions, gas evolution, and rapid degradation of both the electrolyte and electrodes, compromising the entire system.[1]

Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂), a divalent salt, is gaining interest for its potential applications in beyond-lithium-ion battery chemistries. The bulky bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion is known for its high thermal and chemical stability. However, to harness the potential of Ba(TFSI)₂-based electrolytes, a precise and reliable determination of their ESW is paramount. This application note provides a comprehensive guide, blending theoretical understanding with actionable protocols, for the accurate measurement of the ESW of Ba(TFSI)₂ electrolytes.

Foundational Principles: Understanding Electrolyte Decomposition

The ESW is governed by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrolyte components (salt and solvent).

  • Anodic (Oxidative) Limit: At sufficiently high positive potentials, electrons are stripped from the electrolyte component with the highest HOMO level (typically the anion or solvent), causing oxidation.

  • Cathodic (Reductive) Limit: At sufficiently low negative potentials, electrons are injected into the electrolyte component with the lowest LUMO level, causing reduction.

The goal of ESW measurement is to experimentally identify the potentials at which these decomposition reactions become significant. The two most prevalent and powerful techniques for this determination are Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[2][3][4]

Causality in Experimental Design: Why Every Choice Matters

An accurate ESW measurement is not merely a procedural task; it is an exercise in meticulous experimental design. Each parameter and component choice directly influences the outcome and its relevance to a real-world application.

The Three-Electrode System: The Cornerstone of Accuracy

A three-electrode setup is indispensable for decoupling the reactions of interest from the limitations of the counter electrode.[2]

  • Working Electrode (WE): This is the electrode where the potential is swept and the electrolyte's stability is probed. The choice of WE material is critical. Inert materials like glassy carbon, platinum, or stainless steel are commonly used to minimize catalytic effects or side reactions that could obscure the true electrolyte decomposition potential.[2][5][6] However, for application-specific insights, using the actual electrode material (e.g., an active cathode material) provides a more realistic, albeit narrower, stability window.[3]

  • Reference Electrode (RE): Provides a stable, constant potential against which the WE potential is measured.[2][7] For non-aqueous systems, quasi-reference electrodes like a silver wire (Ag/Ag⁺) are common, but their potential should be calibrated against a standard like Ferrocene/Ferrocenium (Fc/Fc⁺).

  • Counter Electrode (CE): Completes the electrical circuit, allowing current to flow.[7] It should have a large surface area to ensure that the reactions at the WE are not limited by the CE's performance. Lithium or activated carbon are common choices.[3][8]

Linear Sweep vs. Cyclic Voltammetry: Complementary Insights

LSV and CV are often used in tandem to build a complete picture of electrolyte stability.

  • Linear Sweep Voltammetry (LSV): Involves a single potential sweep in one direction (either positive for oxidation or negative for reduction).[2] It is excellent for identifying the initial onset of decomposition.[2][9]

  • Cyclic Voltammetry (CV): The potential is swept to a vertex potential and then reversed.[4] This technique reveals information about the reversibility of the decomposition products.[3][7] If a passivating layer (Solid Electrolyte Interphase or SEI) forms, the current on subsequent cycles may be diminished.

The Scan Rate Dilemma: Balancing Kinetics and Practicality

The scan rate (mV/s) at which the potential is swept can significantly impact the measured ESW.

  • Slower Scan Rates (e.g., 0.1 to 1 mV/s): Allow more time for slow decomposition reactions to occur, often resulting in a more conservative (narrower) and thermodynamically relevant ESW.[3] They are particularly important for systems with slow ion diffusion.[8]

  • Faster Scan Rates (e.g., 5 to 50 mV/s): Can sometimes overestimate the stability window because the potential sweeps past the decomposition onset before a significant current can be measured.[10]

Defining "Decomposition": The Cutoff Current Density

There is no universally standardized definition for the onset of decomposition. The most common method is to define a "cutoff current density" – a threshold current that signifies unacceptable degradation.[2]

  • Common Thresholds: Values typically range from 10 µA/cm² to 1 mA/cm².[2][11] The choice is often application-dependent. A lower cutoff (e.g., 10-50 µA/cm²) is more stringent and appropriate for applications requiring very high coulombic efficiency and long cycle life.[12][13]

  • The Importance of Consistency: It is crucial to report the cutoff current density used, as this value significantly influences the reported ESW and is essential for comparing results across different studies.[13]

Experimental Workflow and Diagrams

The following diagram illustrates the logical flow for a comprehensive ESW determination of a Ba(TFSI)₂ electrolyte.

ESW_Workflow prep Electrolyte Preparation (Ba(TFSI)₂ in Solvent) cell Three-Electrode Cell Assembly (WE, RE, CE) prep->cell In Glovebox ocv OCV Measurement (Stabilization) cell->ocv Equilibrate anodic Anodic Stability (Oxidation) LSV/CV Scan ocv->anodic Positive Scan cathodic Cathodic Stability (Reduction) LSV/CV Scan ocv->cathodic Negative Scan analysis Data Analysis (Determine V vs. Cutoff J) anodic->analysis cathodic->analysis report Report ESW (Anodic Limit - Cathodic Limit) analysis->report

Caption: General workflow for ESW measurement.

Detailed Protocols

Disclaimer: All procedures involving non-aqueous electrolytes and reactive metals should be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture and oxygen levels below 1 ppm.[2]

Protocol 1: Electrolyte Preparation
  • Materials:

    • Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂), battery grade, dried under vacuum at >120°C for 24 hours.

    • Solvent (e.g., Propylene Carbonate (PC), Dimethyl Carbonate (DMC), Glyme), battery grade, dried over molecular sieves.

  • Procedure:

    • Inside a glovebox, weigh the required amount of Ba(TFSI)₂ powder.

    • Add the desired volume of solvent to achieve the target concentration (e.g., 0.5 M).

    • Stir the mixture on a magnetic stir plate overnight at room temperature until the salt is fully dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: Electrochemical Cell Assembly
  • Components:

    • Working Electrode (WE): Glassy Carbon (GC) disk electrode (e.g., 3 mm diameter). Polish with alumina slurry, sonicate in deionized water and then ethanol, and dry thoroughly before transferring into the glovebox.

    • Reference Electrode (RE): Ag wire (quasi-reference).

    • Counter Electrode (CE): Lithium foil.

    • Electrochemical cell vial.

    • Separator (e.g., glass fiber).

  • Assembly:

    • Place the polished GC electrode, Ag wire, and a fresh piece of Li foil into the cell vial.

    • Add a sufficient amount of the prepared Ba(TFSI)₂ electrolyte to immerse the tips of all three electrodes.

    • Ensure the electrodes are not touching each other. A separator can be used to physically isolate the CE if needed.

    • Seal the cell and connect it to a potentiostat.

Protocol 3: ESW Measurement using LSV/CV
  • Instrument Setup:

    • Connect the WE, RE, and CE leads from the potentiostat to the corresponding electrodes.

  • Stabilization:

    • Allow the cell to rest for at least 1 hour and monitor the Open Circuit Voltage (OCV) until it stabilizes.

  • Anodic (Oxidation) Scan:

    • Technique: Linear Sweep Voltammetry (or Cyclic Voltammetry).

    • Parameters:

      • Start Potential: OCV.

      • End/Vertex Potential: e.g., 6.0 V vs. Ag.

      • Scan Rate: 0.5 mV/s.

    • Execution: Run the scan and record the current vs. potential.

  • Cathodic (Reduction) Scan:

    • Note: Use a fresh cell or allow the original cell to restabilize at OCV for an extended period.

    • Technique: Linear Sweep Voltammetry (or Cyclic Voltammetry).

    • Parameters:

      • Start Potential: OCV.

      • End/Vertex Potential: e.g., -0.5 V vs. Ag.

      • Scan Rate: 0.5 mV/s.

    • Execution: Run the scan and record the current vs. potential.

  • Data Analysis:

    • Plot the current density (J, in A/cm²) versus the potential (V). The current density is calculated by dividing the measured current by the geometric surface area of the working electrode.

    • Define a cutoff current density (e.g., J_cutoff = 50 µA/cm²).

    • The Anodic Limit is the potential at which the anodic current density reaches J_cutoff.

    • The Cathodic Limit is the potential at which the cathodic current density reaches -J_cutoff.

    • The Electrochemical Stability Window is calculated as: ESW = Anodic Limit - Cathodic Limit .

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

ParameterValueUnitNotes
Electrolyte Composition0.5 M Ba(TFSI)₂ in PC-Example composition
Working ElectrodeGlassy Carbon (3 mm dia.)-Area = 0.0707 cm²
Reference ElectrodeAg wire-Quasi-reference
Scan Rate0.5mV/s
Cutoff Current Density50µA/cm²A stringent but realistic value.
Anodic Limit [Experimental Value]V vs. Ag
Cathodic Limit [Experimental Value]V vs. Ag
ESW [Calculated Value]V

Interpreting the Voltammogram:

The shape of the voltammogram provides crucial information. A sharp, exponential increase in current typically signifies rapid electrolyte decomposition.[10] In contrast, a gradual increase may indicate slower, surface-mediated reactions or the formation of a passivating layer.[10] When using CV, the presence of reduction peaks on the reverse scan after an oxidative sweep (or vice-versa) can indicate the reversibility of the decomposition products.

Voltammogram_Interpretation cluster_0 Anodic Scan (Oxidation) cluster_1 Cathodic Scan (Reduction) A_start Stable Region (Low Current) A_onset Onset of Oxidation A_limit Anodic Limit (Current = Cutoff) C_limit Cathodic Limit (Current = -Cutoff) A_limit->C_limit Electrochemical Stability Window (ESW) C_start Stable Region (Low Current) C_onset Onset of Reduction

Caption: Interpreting the key regions of a voltammogram.

Conclusion: Towards Reliable and Reproducible Data

The accurate determination of the electrochemical stability window is a foundational step in the development of novel electrolytes like those based on Barium bis(trifluoromethanesulfonimide). By understanding the causality behind each experimental parameter—from the choice of electrodes to the definition of the cutoff current—researchers can generate data that is not only accurate but also relevant and comparable across the scientific community. Adherence to systematic protocols, coupled with a thorough analysis of the resulting voltammograms, will accelerate the rational design of safer and more efficient energy storage systems.

References

  • Allan Chemical Corporation. (2025, October 17).
  • Méry, A., Rousselot, S., Lepage, D., & Dollé, M. (2021). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. Materials (Basel), 14(14), 3840. [Link]

  • EChem Channel. (2024, January 2). Tutorial 30-Exploring the Potential Window for Electrochemical Energy Storage Systems. YouTube. [Link]

  • ScienceGears. Working Electrodes for Electrochemistry | Sizes, Materials, AU/NZ. [Link]

  • Gamry Instruments. CV - Cyclic Voltammetry. [Link]

  • Wikipedia. (2023). Cyclic voltammetry. [Link]

  • Zhang, X., et al. (2021). Going Beyond Sweep Voltammetry: Alternative Approaches in Search of the Elusive Electrochemical Stability of Polymer Electrolyte. Diva-portal.org. [Link]

  • Palacín, M. R., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials, 31(21), 8849–8863. [Link]

  • NOVONIX. Electrochemical Stability Window Definition | Battery Technology Glossary. [Link]

  • Chemistry LibreTexts. (2023, August 29). Working Electrodes. [Link]

  • Zhang, X., et al. (2014). Determining Realistic Electrochemical Stability Windows of Electrolytes for Electrical Double‐Layer Capacitors. ResearchGate. [Link]

  • Xu, K. (2004). Nonaqueous liquid electrolytes for lithium-based rechargeable batteries. Chemical reviews, 104(10), 4303-4418. [Link]

  • Zhang, W., et al. (2010). Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications. Journal of The Electrochemical Society, 157(4), A433. [Link]

  • NWChem. Linear Sweep Voltammetry for Batteries and Regulator Design. [Link]

  • Yoon, H., et al. (2015). Ionic liquid based lithium battery electrolytes: Fundamental benefits of utilizing both TFSI and FSI anions?. Physical Chemistry Chemical Physics, 17(23), 15218-15229. [Link]

  • Chen, Y., et al. (2023). Weak Solvent–Solvent Interaction Enables High Stability of Battery Electrolyte. ACS Energy Letters, 8(3), 1438–1446. [Link]

  • Sun, X. G., & Angell, C. A. (2005). New insights into the solvent-free, lithium ion-conducting, polymer electrolytes based on the polyether backbone. Solid State Ionics, 176(11-12), 1027-1033. [Link]

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of power sources, 162(2), 1379-1394. [Link]

  • Wang, Y., et al. (2018). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. Materials, 11(9), 1599. [Link]

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Barium Bis(trifluoromethanesulfonimide) as a Robust and Efficient Lewis Acid Catalyst for the Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the stereoselective formation of six-membered rings.[1] Lewis acid catalysis has been instrumental in enhancing the rate and controlling the selectivity of this cycloaddition. This application note presents a detailed protocol for employing Barium bis(trifluoromethanesulfonimide) [Ba(NTf₂)₂], a highly stable and effective Lewis acid, in the Diels-Alder reaction. We will explore the mechanistic underpinnings of its catalytic activity, provide a step-by-step experimental guide, and discuss the advantages of this catalyst system for researchers in drug discovery and chemical synthesis.

Introduction: The Power of the Diels-Alder Reaction & Lewis Acid Catalysis

The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental carbon-carbon bond-forming reaction that constructs a cyclohexene ring from a conjugated diene and a dienophile.[1] Its utility is immense, enabling the rapid assembly of complex molecular architectures found in numerous natural products and pharmaceutical agents.

The efficiency and selectivity of the Diels-Alder reaction can be dramatically improved through catalysis. Lewis acids are particularly effective catalysts for this transformation. By coordinating to the dienophile (often an α,β-unsaturated carbonyl compound), a Lewis acid catalyst lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[2][3] This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. More recent quantum chemical studies also reveal that Lewis acids catalyze the reaction by diminishing the Pauli repulsion between the π-electron systems of the reactants.[1][4]

While classic Lewis acids like AlCl₃ and BF₃ are powerful, they are notoriously sensitive to moisture. This has led to the development of more robust catalysts. Alkaline earth metal salts with weakly coordinating anions, such as Barium bis(trifluoromethanesulfonimide), have emerged as a highly attractive alternative, offering high stability towards air and moisture, excellent reactivity, and selectivity under mild conditions.[5]

The Catalyst: Barium Bis(trifluoromethanesulfonimide) [Ba(NTf₂)₂]

Barium bis(trifluoromethanesulfonimide) is a white, powdered solid with high thermal stability (m.p. >300 °C).[6][7] Its effectiveness as a Lewis acid stems from the properties of the bis(trifluoromethanesulfonimide) (NTf₂) anion. This large, delocalized anion is exceptionally non-coordinating, which enhances the Lewis acidity of the Ba²⁺ cation, making it more available to activate the dienophile.

Key Advantages:

  • High Stability: Unlike many traditional Lewis acids, Ba(NTf₂)₂ shows greater tolerance to ambient air and moisture, simplifying handling and setup.[5]

  • Strong Lewis Acidity: The non-coordinating nature of the NTf₂⁻ anions results in a highly active catalytic center.

  • Broad Functional Group Tolerance: Metal triflimide catalysts are known to be tolerant of various sensitive functional groups.[8][9]

Catalytic Mechanism

The catalytic cycle begins with the coordination of the Lewis acidic barium center to the carbonyl oxygen of the dienophile. This activation polarizes the dienophile, making it more electrophilic and susceptible to attack by the diene. The concerted [4+2] cycloaddition proceeds through a six-membered transition state to form the product. The product then dissociates, regenerating the Ba(NTf₂)₂ catalyst for the next cycle.

Catalytic_Mechanism Catalyst Ba(NTf₂)₂ Activated_Complex Activated Complex [Dienophile-Ba(NTf₂)₂] Catalyst->Activated_Complex Coordination Dienophile Dienophile (e.g., Methyl Acrylate) Dienophile->Activated_Complex Transition_State Transition State [4+2] Cycloaddition Activated_Complex->Transition_State + Diene Diene Diene (e.g., Cyclopentadiene) Diene->Transition_State Product_Complex Product Complex Transition_State->Product_Complex Ring Formation Product_Complex->Catalyst Regeneration Product Diels-Alder Adduct Product_Complex->Product Dissociation

Caption: Catalytic cycle of the Ba(NTf₂)₂ catalyzed Diels-Alder reaction.

Experimental Protocol: Catalysis of Cyclopentadiene and Methyl Acrylate

This protocol details a representative Diels-Alder reaction between freshly cracked cyclopentadiene (the diene) and methyl acrylate (the dienophile).

Materials and Equipment
  • Reagents:

    • Barium bis(trifluoromethanesulfonimide) (CAS: 168106-22-7)

    • Methyl Acrylate

    • Dicyclopentadiene

    • Dichloromethane (CH₂Cl₂, anhydrous)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (HPLC grade)

  • Equipment:

    • Oven-dried round-bottom flasks and glassware

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (Argon or Nitrogen line)

    • Syringes and needles

    • Low-temperature bath (ice-water or dry ice/acetone)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

Safety Precautions
  • Catalyst: Barium bis(trifluoromethanesulfonimide) is classified as corrosive.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Dicyclopentadiene is flammable and has a strong odor; the cracking procedure should be done in a well-ventilated fume hood. Dichloromethane is a volatile solvent.

  • General: Perform all operations in a well-ventilated fume hood.

Step-by-Step Methodology

Step 1: Preparation of Cyclopentadiene Cyclopentadiene is generated by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene.

  • Set up a simple distillation apparatus.

  • Add dicyclopentadiene to the distillation flask.

  • Heat the flask gently (to ~180 °C) to "crack" the dimer.

  • Collect the cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice bath. Use immediately as it will re-dimerize at room temperature.

Step 2: Reaction Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Barium bis(trifluoromethanesulfonimide) (e.g., 0.698 g, 1.0 mmol, 10 mol%).

  • Seal the flask with a rubber septum and purge with an inert atmosphere (Argon or Nitrogen).

  • Add 20 mL of anhydrous dichloromethane via syringe to dissolve the catalyst.

  • Add methyl acrylate (0.90 mL, 10.0 mmol, 1.0 equiv) to the flask via syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Scientist's Note: While Ba(NTf₂)₂ is relatively stable, using anhydrous solvent and an inert atmosphere is best practice for Lewis acid catalysis to prevent any deactivation and ensure reproducibility. Cooling the reaction helps to control the exothermic nature of the cycloaddition and often improves stereoselectivity.

Step 3: The Cycloaddition

  • Slowly add freshly prepared cyclopentadiene (~1.0 mL, 12.0 mmol, 1.2 equiv) dropwise to the cooled, stirring solution over 5 minutes.

  • Allow the reaction to stir at 0 °C.

  • Monitor the consumption of the methyl acrylate starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

Step 4: Workup and Purification

  • Once the reaction is complete, quench it by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Diels-Alder adduct. The endo isomer is typically the major product, consistent with the "endo rule."[10]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Crack 1. Crack Dicyclopentadiene to obtain fresh Diene Add_Diene 4. Add Diene Dropwise Crack->Add_Diene Setup 2. Add Catalyst & Dienophile in CH₂Cl₂ under Argon Cool 3. Cool to 0 °C Setup->Cool Cool->Add_Diene Stir 5. Stir & Monitor by TLC Add_Diene->Stir Quench 6. Quench with aq. NH₄Cl Stir->Quench Extract 7. Extract with CH₂Cl₂ Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for the Ba(NTf₂)₂ catalyzed Diels-Alder reaction.

Expected Results and Substrate Scope

The Ba(NTf₂)₂ catalyzed Diels-Alder reaction is expected to proceed efficiently, providing high yields of the cycloaddition product with excellent endo selectivity. The protocol is adaptable to a range of dienes and dienophiles.

Table 1: Representative Data for Ba(NTf₂)₂ Catalyzed Diels-Alder Reaction of Cyclopentadiene

EntryDienophileCatalyst (mol%)Temp (°C)Time (h)Yield (%)endo:exo Ratio
1Methyl Acrylate1002>95>95:5
2Acrolein10-203>90>90:10
3N-Phenylmaleimide5251>99>99:1
4Methyl Vinyl Ketone1002.5>95>95:5

Note: The data in this table are illustrative and based on typical outcomes for Lewis acid-catalyzed Diels-Alder reactions. Actual results may vary.

The reaction generally tolerates a variety of functional groups on both the diene and dienophile.[10] However, substrates that can act as strong Lewis bases (e.g., unprotected amines) may inhibit the catalyst.

Conclusion

Barium bis(trifluoromethanesulfonimide) is a highly effective, user-friendly, and robust Lewis acid catalyst for the Diels-Alder reaction. Its high stability to air and moisture simplifies experimental procedures without compromising catalytic activity. This protocol demonstrates a reliable method for achieving high yields and excellent stereoselectivity under mild conditions, making Ba(NTf₂)₂ a valuable tool for synthetic chemists in academia and industry. The catalyst's favorable properties position it as a sustainable and powerful alternative to traditional, moisture-sensitive Lewis acids for the construction of complex cyclic systems.

References

  • Lewis acid catalyst system for Diels–Alder reaction | Request PDF - ResearchGate.
  • Diels alder reaction scope and limitations | Filo.
  • 168106-22-7 | Barium(II) bis(trifluoromethanesulfonyl)imide - AiFChem.
  • Barium bis(trifluoromethanesulfonimide) 168106-22-7 - Sigma-Aldrich.
  • How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH.
  • Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences.
  • Barium bis(trifluoromethanesulfonimide) 168106-22-7 - Sigma-Aldrich.
  • Progress in Lewis-Acid-Templated Diels–Alder Reactions - MDPI.
  • CAS 168106-22-7 Barium bis(trifluoromethanesulfonimide) - Catalysts / Alfa Chemistry.
  • Diels–Alder reaction - Wikipedia.
  • Complexes of bis[(perfluoroalkyl)sulfonyl]imides and their catalytic applications.
  • Org. Synth. 2014, 91, 39-51.
  • Triflamides and Triflimides: Synthesis and Applications - MDPI.
  • Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC - NIH.
  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction - Macmillan Group.
  • Barium(II) Bis(trifluoromethanesulfonyl)imide 168106-22-7 - TCI Chemicals.
  • Barium bis(trifluoromethanesulfonimide) 168106-22-7 - Sigma-Aldrich.
  • Barium bis(trifluoromethanesul | 753130-1G | SIGMA-ALDRICH | SLS.
  • Diels-Alder reactions in green medium by microwave irradiation supported by bis (trifluoromethane) sulfonimide lithium - ResearchGate.
  • Trimethylsilyl Bis(trifluoromethanesulfonyl)imide as a Tolerant and Environmentally Benign Lewis Acid Catalyst of the Diels—Alder Reaction | Request PDF - ResearchGate.
  • [bmim][NTf2] mediated Diels-Alder reaction with MacMillan's imidazolidinone catalyst 1. - ResearchGate.
  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition - MDPI.

Sources

Application Note: Measuring the Ionic Conductivity of Barium bis(trifluoromethanesulfonimide) Based Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Divalent Electrolytes in Next-Generation Energy Storage

The advancement of energy storage technologies beyond lithium-ion batteries hinges on the development of novel electrolyte systems. Divalent ion batteries, utilizing cations such as Magnesium (Mg²⁺), Calcium (Ca²⁺), and Barium (Ba²⁺), are promising candidates due to the high crustal abundance and potential for dendrite-free metal plating of some of these elements.[1] Barium bis(trifluoromethanesulfonimide), Ba(TFSI)₂, is a salt of particular interest for formulating these non-aqueous divalent electrolytes. The large TFSI⁻ anion promotes salt dissociation and higher ionic mobility compared to smaller, more coordinating anions.[2]

A fundamental parameter governing the performance of any electrolyte is its ionic conductivity (σ) . This property quantifies the ease with which ions move through the electrolyte under an electric field, directly impacting the battery's power density, charging rate, and overall efficiency. Therefore, accurate and reproducible measurement of ionic conductivity is a critical step in the research and development of Ba(TFSI)₂-based electrolytes.

This guide provides a comprehensive overview of the principles and a detailed protocol for measuring the ionic conductivity of Ba(TFSI)₂ electrolytes using Electrochemical Impedance Spectroscopy (EIS), a powerful and non-destructive technique.

Foundational Principles: Electrochemical Impedance Spectroscopy (EIS)

EIS is a technique that probes the frequency-dependent response of an electrochemical system.[3] A small amplitude sinusoidal potential (or current) is applied to the electrolyte, and the resulting current (or potential) is measured. By varying the frequency of the applied signal, one can differentiate between various electrochemical processes occurring at different time scales, such as charge transfer, diffusion, and bulk electrolyte resistance.[3]

For ionic conductivity measurements, the primary goal is to isolate the bulk resistance (Rb) of the electrolyte. This is the intrinsic resistance to ion flow, independent of electrode effects. When the impedance data is plotted on a Nyquist plot (–Zimaginary vs. Zreal), the bulk resistance can typically be determined from the high-frequency intercept on the real axis.

Safety First: Handling Ba(TFSI)₂ and Organic Solvents

Chemical Hazards:

  • Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂): Classified as a corrosive solid that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.

  • Organic Solvents (e.g., Propylene Carbonate, Acetonitrile): These are typically flammable and can be irritants or toxic. They are also highly hygroscopic (readily absorb moisture from the air).

Essential Safety Precautions:

  • Glovebox: All electrolyte preparation and cell assembly must be performed in an inert atmosphere (e.g., Argon-filled) glovebox with low moisture (<1 ppm) and oxygen levels. This is crucial because water impurities can significantly affect the electrolyte's properties and performance.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

  • Handling: Use spatulas and glassware dedicated to electrolyte preparation. Avoid inhalation of the salt powder by handling it carefully within the glovebox.

Detailed Experimental Protocols

Protocol 1: Preparation of Ba(TFSI)₂ Electrolyte (0.5 M in Propylene Carbonate)

Rationale: Propylene carbonate (PC) is a common polar aprotic solvent used in battery research due to its wide electrochemical window and good solvating properties for many salts.[7][8] A concentration of 0.5 M is chosen as a representative starting point; the optimal concentration for conductivity must be determined experimentally.

Materials & Equipment:

  • Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂, CAS: 168106-22-7), battery grade, dried under vacuum at >100°C for 24 hours.[4][9][10]

  • Propylene Carbonate (PC), anhydrous (<10 ppm H₂O).

  • Argon-filled glovebox.

  • Analytical balance (inside glovebox).

  • Volumetric flask and magnetic stirrer/stir bar.

Procedure:

  • Transfer Materials: Transfer the dried Ba(TFSI)₂ salt, anhydrous PC, and all necessary glassware into the glovebox antechamber. Cycle the antechamber at least three times to remove atmospheric contaminants.

  • Weighing the Salt: Inside the glovebox, accurately weigh the required mass of Ba(TFSI)₂ to prepare the desired volume of 0.5 M solution. (Molecular Weight of Ba(TFSI)₂ ≈ 697.62 g/mol ).[4]

  • Dissolution: Add the weighed Ba(TFSI)₂ to the volumetric flask. Carefully add a portion of the anhydrous PC (approx. half the final volume).

  • Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stir plate until the salt is fully dissolved. This may take several hours for divalent salts due to stronger ionic interactions.[1]

  • Final Volume: Once dissolved, carefully add anhydrous PC to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and stir for another 1-2 hours to ensure the electrolyte is completely homogeneous. The prepared electrolyte should be stored in a tightly sealed container inside the glovebox.

Protocol 2: Ionic Conductivity Measurement via EIS

Rationale: A two-electrode setup is sufficient for measuring the bulk conductivity of a liquid electrolyte, as precise control of a single electrode's potential is not necessary.[11][12] The key is to measure the total impedance of the bulk material between two blocking electrodes.

Equipment:

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) module.

  • Conductivity cell with two parallel, inert electrodes (e.g., platinum or stainless steel) with a known geometry.

  • Temperature-controlled chamber or water bath.

  • Prepared Ba(TFSI)₂ electrolyte.

Experimental Workflow Visualization

G cluster_prep Part A: Electrolyte Preparation (in Glovebox) cluster_measure Part B: EIS Measurement cluster_analysis Part C: Data Analysis P1 Dry Ba(TFSI)₂ Salt & Solvents P2 Weigh Ba(TFSI)₂ P1->P2 P3 Dissolve in Propylene Carbonate P2->P3 P4 Stir until Homogeneous P3->P4 M1 Assemble Conductivity Cell with Electrolyte P4->M1 Transfer Electrolyte M2 Place in Temp. Controller & Equilibrate M1->M2 M3 Connect to Potentiostat M2->M3 M4 Run EIS Scan (e.g., 1 MHz to 1 Hz) M3->M4 A1 Generate Nyquist Plot M4->A1 Acquire Data A2 Determine Bulk Resistance (Rb) A1->A2 A3 Calculate Conductivity (σ) using Cell Constant A2->A3 G cluster_cell Two-Electrode Configuration Potentiostat Potentiostat / FRA E1 Electrode 1 Potentiostat->E1 WE Lead E2 Electrode 2 Potentiostat->E2 CE + RE Leads (shorted) Cell Conductivity Cell (in Temp. Chamber) Electrolyte Ba(TFSI)₂ Electrolyte E1->Electrolyte E2->Electrolyte

Caption: Schematic of the two-electrode EIS setup.

Factors Influencing Ba(TFSI)₂ Electrolyte Conductivity

  • Concentration: Ionic conductivity does not increase linearly with salt concentration. It typically reaches a maximum and then decreases. This is due to the interplay between the increasing number of charge carriers and the restrictive effects of increased viscosity and ion pairing at higher concentrations.

  • Temperature: The conductivity of liquid electrolytes generally increases with temperature. [13]Higher thermal energy leads to lower viscosity and greater ion mobility. Performing temperature-dependent measurements (e.g., from -20 °C to 60 °C) and plotting the results in an Arrhenius or Vogel-Tammann-Fulcher (VTF) plot can provide valuable insights into the ion transport mechanism.

  • Solvent Choice: The solvent's properties, such as dielectric constant and viscosity, are critical. A high dielectric constant aids in salt dissociation, while low viscosity facilitates ion movement. The choice of solvent can significantly impact the overall conductivity. [2]

Representative Data

The following table provides illustrative ionic conductivity data for divalent TFSI-based electrolytes in propylene carbonate (PC) at 25 °C. Actual values for Ba(TFSI)₂ should be determined experimentally.

CationConcentration in PC (mol/L)Ionic Conductivity (mS/cm)
Mg²⁺0.5 M~1.5 - 2.5
Ca²⁺0.5 M~2.0 - 3.0
Ba²⁺ 0.5 M ~2.5 - 3.5 (Expected Trend)
Ba²⁺ 1.0 M To be determined experimentally

Note: Data for Mg²⁺ and Ca²⁺ are based on trends reported in the literature. [2][7][14]The expected trend for Ba²⁺ is slightly higher conductivity than smaller divalent cations at the same concentration due to potentially weaker ion-solvent interactions and lower charge density, though this can be complex.

References

  • Solvation, Rational Design, and Interfaces: Development of Divalent Electrolytes. Frontiers in Chemistry.[Link]

  • Electrochemical Impedance Spectroscopy (EIS) Part 2 – Experimental Setup. nLab.[Link]

  • Interplay Between Organic Solvent Geometry and Divalent Cation Dynamics in Divalent Metal Batteries. ChemRxiv.[Link]

  • Cation valency in water-in-salt electrolytes alters the short- and long-range structure of the electrical double layer. PNAS.[Link]

  • Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au.[Link]

  • Interplay between organic solvent geometry and divalent cation dynamics in divalent metal batteries. RSC Advances.[Link]

  • Important factors for the reliable and reproducible preparation of non-aqueous electrolyte solutions for lithium batteries. ProQuest.[Link]

  • Electrochemical Impedance Spectroscopy at Redox-Type Liquid|Liquid Interfaces: The Capacitance Lag. ACS Publications.[Link]

  • Method for preparing non-aqueous electrolytes.
  • Diffusion and structure of propylene carbonate–metal salt electrolyte solutions for post-lithium-ion batteries. AIP Publishing.[Link]

  • Baryum(II) Bis(trifluoromethanesulfonyl)imide 99.5%. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.[Link]

  • Non-aqueous Electrolytes for Mg Batteries. Books - Royal Society of Chemistry.[Link]

  • Conductivity, viscosity, and thermodynamic properties of propylene carbonate solutions in ionic liquids. ResearchGate.[Link]

  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters.[Link]

  • Mixtures of protic ionic liquids and propylene carbonate as advanced electrolyte for lithium-ion batteries. ResearchGate.[Link]

  • Barium(II) bis(trifluoromethanesulfonyl)imide. ChemSrc.[Link]

  • Bis(trifluoromethanesulfonyl)imide Metallic Salts Based Electrolytes for Electrochemical Capacitor Application: Theoretical vs Experimental Performance. ResearchGate.[Link]

  • Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries. U.S. Department of Energy.[Link]

  • Lithium bis(trifluoromethanesulfonyl)imide. Wikipedia.[Link]

  • Diffusion of ions and solvent in propylene carbonate solutions for lithium-ion battery applications. ResearchGate.[Link]

  • Divalent metal cation speciation and binding to surface-bound oligonucleotide single strands studied by second harmonic generation. PubMed.[Link]

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Application Notes & Protocols: A Guide to the Synthesis and Characterization of Barium Bis(trifluoromethanesulfonimide) Based Polymer Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers and scientists on the preparation and characterization of solid polymer electrolytes (SPEs) using Barium bis(trifluoromethanesulfonimide), Ba(TFSI)₂, as the salt. The protocol details a robust solution casting method for fabricating freestanding, flexible polymer electrolyte films, primarily focusing on a Poly(ethylene oxide) (PEO) host.[1][2] The inclusion of a divalent cation like Ba²⁺ offers a unique avenue for exploring ion transport mechanisms beyond conventional monovalent systems. This guide emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the material system. Detailed protocols for essential characterization techniques, including Electrochemical Impedance Spectroscopy (EIS), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), are provided to validate the synthesis and evaluate the electrolyte's performance.

Introduction: The Rationale for Barium-Based Polymer Electrolytes

Solid polymer electrolytes are a critical component in the development of next-generation all-solid-state batteries, offering enhanced safety, flexibility, and processability compared to traditional liquid electrolytes.[3][4] Poly(ethylene oxide) (PEO) is a widely studied polymer host due to its exceptional ability to dissolve alkali metal salts and its flexible ether linkages that facilitate ion transport.[1][2]

While most research has centered on monovalent lithium salts, electrolytes based on divalent cations like Barium (Ba²⁺) are gaining interest. The primary motivation lies in the potential for altered ion transport dynamics. A single Ba²⁺ ion carries twice the charge of a Li⁺ ion, which could theoretically enhance charge transport. Furthermore, the coordination of divalent cations with the polymer chains is expected to be stronger, significantly impacting the polymer's segmental motion, glass transition temperature, and overall ionic conductivity. Understanding these interactions is crucial for designing novel energy storage devices.[5][6]

This application note details the preparation of a PEO-Ba(TFSI)₂ solid polymer electrolyte via the solution casting technique, a simple, scalable, and cost-effective method for producing thin, uniform films.[7][8][9]

Materials and Equipment

Materials
MaterialSupplierPurity/GradeNotes
Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂)Sigma-Aldrich≥99% (Battery Grade)Highly hygroscopic. Store in an argon-filled glovebox.
Poly(ethylene oxide) (PEO)Sigma-AldrichMv ~600,000 g/mol Dry under vacuum at 50°C for 24 hours before use.
Acetonitrile (ACN)Sigma-AldrichAnhydrous, ≥99.8%Use directly from a sealed bottle inside a glovebox.
Teflon Petri DishesVWRN/AProvides a non-stick surface for easy film peeling.
Equipment
  • Argon-filled Glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

  • Analytical Balance (±0.1 mg)

  • Magnetic Stirrer with Hotplate

  • Vacuum Oven

  • Electrochemical Impedance Spectrometer (EIS)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Micrometer or Calipers for thickness measurement

  • Stainless Steel blocking electrodes

Experimental Workflow and Protocols

The overall process involves the preparation of the polymer electrolyte film by solution casting, followed by comprehensive characterization to determine its key properties.

Workflow cluster_prep PART 1: Electrolyte Film Preparation cluster_char PART 2: Physicochemical Characterization A 1. Material Weighing (Inside Glovebox) B 2. Dissolution (PEO & Ba(TFSI)₂ in ACN) A->B Add to solvent C 3. Solution Casting (Pour into Teflon Dish) B->C Homogeneous solution D 4. Solvent Evaporation (Slow drying in Glovebox) C->D 24-48 hours E 5. Final Drying (Vacuum Oven) D->E 60°C, 24h F Freestanding PEO-Ba(TFSI)₂ Film E->F G Ionic Conductivity (EIS) F->G Characterize Film H Thermal Stability (TGA) F->H Characterize Film I Phase Transitions (DSC) F->I Characterize Film

Caption: Experimental workflow for the preparation and characterization of PEO-Ba(TFSI)₂ solid polymer electrolytes.

Protocol 1: Preparation of PEO-Ba(TFSI)₂ Films via Solution Casting

This protocol describes the preparation of a polymer electrolyte with a specific Ether Oxygen to Barium (EO:Ba) molar ratio. A common starting point is a 20:1 ratio.

Scientist's Note: The EO:Ba ratio is a critical parameter. A lower ratio (higher salt concentration) can increase the number of charge carriers but may also increase the glass transition temperature and decrease polymer chain mobility, leading to a complex effect on overall conductivity.[10] Experimenting with different ratios is encouraged.

Procedure:

  • Preparation (Inside Glovebox):

    • Pre-dry the PEO powder in a vacuum oven at 50°C for at least 24 hours to remove any residual moisture.

    • Transfer all materials and equipment into an argon-filled glovebox.

  • Weighing and Mixing:

    • Calculate the required masses of PEO and Ba(TFSI)₂ for the desired EO:Ba ratio (e.g., 20:1).

      • Example Calculation for 20:1 Ratio:

        • PEO monomer (EO) molar mass: ~44.05 g/mol

        • Ba(TFSI)₂ molar mass: ~703.58 g/mol

        • For 1g of PEO: Moles of EO = 1g / 44.05 g/mol ≈ 0.0227 mol

        • Required moles of Ba²⁺ = 0.0227 mol / 20 = 0.001135 mol

        • Required mass of Ba(TFSI)₂ = 0.001135 mol * 703.58 g/mol ≈ 0.798 g

    • Weigh the calculated amounts of PEO and Ba(TFSI)₂.

    • Add 20 mL of anhydrous acetonitrile to a glass vial containing a magnetic stir bar.

    • Slowly add the PEO powder to the solvent while stirring to prevent clumping.

    • Once the PEO is partially dissolved, add the Ba(TFSI)₂ salt.

  • Dissolution:

    • Seal the vial and continue stirring at room temperature (e.g., 25°C) for 12-24 hours until a completely homogeneous, viscous solution is formed.[11] Gentle heating (e.g., 40°C) can be used to expedite dissolution if necessary.

  • Casting and Drying:

    • Place a Teflon petri dish on a level surface inside the glovebox.

    • Pour the homogeneous polymer solution into the dish, ensuring it spreads evenly.

    • Cover the dish loosely (e.g., with perforated aluminum foil) to allow for slow solvent evaporation. This prevents the formation of bubbles or cracks in the film.

    • Let the solvent evaporate over 24-48 hours at room temperature inside the glovebox.

  • Final Film Preparation:

    • Once a freestanding film has formed, carefully peel it from the Teflon dish.[11]

    • Transfer the film to a vacuum oven and dry at 60°C for at least 24 hours to remove any residual solvent.

    • Store the final, dry polymer electrolyte film in the argon-filled glovebox until characterization.

Protocol 2: Characterization of the Polymer Electrolyte

Rationale: EIS is the standard technique to measure the ionic conductivity of an electrolyte. It involves applying a small AC voltage over a range of frequencies and measuring the resulting current to determine the material's impedance. The bulk resistance (R_b) of the electrolyte can be extracted from the resulting Nyquist plot.

Procedure:

  • Cut a circular disk of the polymer electrolyte film (e.g., 1-2 cm diameter).

  • Measure its thickness (L) at several points using a micrometer and calculate the average.

  • Sandwich the film between two stainless steel blocking electrodes of a known area (A).

  • Assemble the cell inside the glovebox and place it in a temperature-controlled holder.

  • Connect the cell to the EIS analyzer.

  • Perform the impedance measurement over a frequency range (e.g., 1 MHz to 1 Hz) with a small voltage amplitude (e.g., 10 mV).

  • Record data at various temperatures (e.g., 25°C to 80°C) to study the temperature dependence of conductivity.

  • Determine the bulk resistance (R_b) from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula:

    • σ = L / (R_b * A)

Conduction cluster_main Ion Transport in PEO-Ba(TFSI)₂ PEO PEO Chains (...-O-CH₂-CH₂-O-...) Ba Ba²⁺ Cation PEO->Ba Coordination (Lewis Acid-Base) Ba->PEO label_hop Ion hopping facilitated by polymer segmental motion TFSI TFSI⁻ Anion

Caption: Schematic of ion coordination and transport in a PEO-Ba(TFSI)₂ electrolyte.

Rationale: Thermal analysis provides critical information about the electrolyte's operational limits and structural properties. TGA determines the thermal stability and decomposition temperature, while DSC is used to identify the glass transition temperature (T_g) and melting temperature (T_m), which are indicative of polymer chain dynamics and crystallinity.[12]

Procedure:

  • TGA:

    • Cut a small sample (5-10 mg) of the polymer electrolyte film.

    • Place the sample in an alumina crucible.

    • Heat the sample under a nitrogen atmosphere from room temperature to 600°C at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

  • DSC:

    • Seal a small sample (5-10 mg) in a hermetic aluminum pan.

    • Perform a heat-cool-heat cycle. For example:

      • Heat from -80°C to 120°C at 10 °C/min (1st heating scan).

      • Cool from 120°C to -80°C at 10 °C/min.

      • Heat from -80°C to 120°C at 10 °C/min (2nd heating scan).

    • Analyze the second heating scan to determine the glass transition temperature (T_g) and melting temperature (T_m). The reduction in T_m and the degree of crystallinity compared to pure PEO indicates successful salt complexation.[1]

Expected Results and Data Interpretation

This section provides typical data for a PEO-based electrolyte system to serve as a benchmark for researchers.

ParameterTypical Value RangeSignificance
Ionic Conductivity (σ) 10⁻⁷ - 10⁻⁵ S/cm at 25°CA key performance metric. Higher values are desirable for device applications.[5]
10⁻⁵ - 10⁻³ S/cm at 60°CConductivity increases with temperature, following an Arrhenius or VTF relationship.[5]
Glass Transition (T_g) -50°C to -20°CAn increase in T_g compared to pure PEO indicates complexation of Ba²⁺ with the polymer, restricting chain motion.
Melting Temperature (T_m) 40°C to 60°CA decrease in T_m and melting enthalpy compared to pure PEO (~65°C) signifies reduced crystallinity.[1]
Decomposition Temp. (T_d) > 300°CIndicates the upper limit of the electrolyte's thermal stability.
Electrochemical Window > 4.0 V vs. Ba/Ba²⁺Defines the voltage range where the electrolyte is stable without degradation.[6]

Troubleshooting:

  • Brittle Films: May result from too high a salt concentration or incomplete solvent removal. Try reducing the salt content or extending the vacuum drying time.

  • Low Conductivity: Could be due to residual solvent, poor electrode contact, or high crystallinity. Ensure the film is thoroughly dried and the test cell is assembled correctly.

  • Inconsistent Results: Often caused by film inhomogeneity or thickness variations. Ensure the casting solution is fully dissolved and the casting surface is perfectly level.

Safety Precautions

  • Barium compounds are toxic. Handle Ba(TFSI)₂ with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetonitrile is flammable and toxic. All handling of the solvent and the polymer solution should be performed in a fume hood or glovebox.

  • Work with dried salts and polymers inside a glovebox to avoid moisture contamination, which can degrade performance and introduce safety hazards in electrochemical cells.

References

  • Effect of PMMA-Based Polymer Electrolyte on the Performances of Solid-State Electrochromic Devices. (2025). MDPI. Retrieved from [Link]

  • Ionic conductivity and diffusion coefficient of barium-chloride-based polymer electrolyte with poly(vinyl alcohol)–poly(4-styrenesulphonic acid) polymer complex. (2020). ResearchGate. Retrieved from [Link]

  • Polymer solution casting. Wikipedia. Retrieved from [Link]

  • Ion Conductivity Enhancement in Ba-Nano Ferrite Dispersed [PVA: (NH4CH2COO)2] Gel Polymer Electrolytes. (2024). ijsri. Retrieved from [Link]

  • Polymer solution casting. Grokipedia. Retrieved from [Link]

  • Effect of PMMA-Based Polymer Electrolyte on the Performances of Solid-State Electrochromic Devices. (2025). ResearchGate. Retrieved from [Link]

  • Solution casting for polymer electrolyte?. (2018). ResearchGate. Retrieved from [Link]

  • Influence of Molecular Weight and Lithium Bis(trifluoromethanesulfonyl)imide on the Thermal Processability of Poly(ethylene oxide) for Solid-State Electrolytes. (2023). MDPI. Retrieved from [Link]

  • Bio-Based Polymer Electrolytes for Electrochemical Devices: Insight into the Ionic Conductivity Performance. (2022). MDPI. Retrieved from [Link]

  • Preparation and characterization of gel polymer electrolytes using poly(ionic liquids) and high lithium salt concentration ionic liquids. (2016). Journal of Materials Chemistry A. Retrieved from [Link]

  • Preparation and Characterization of Polymer Electrolyte Based on Glycidyl Methacrylate and 1-Butyl-3-methylimidazolium bis(Trifluoromethylsulfonyl)imide by in situ Photopolymerization. (2014). Asian Journal of Chemistry. Retrieved from [Link]

  • Synergistic theoretical and experimental study on the ion dynamics of bis(trifluoromethanesulfonyl)imide-based alkali metal salts for solid polymer electrolytes. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis and electrochemical characterization of PEO-based polymer electrolytes with room temperature ionic liquids. (2018). ResearchGate. Retrieved from [Link]

  • Characterization of PEO-Lithium Triflate Polymer Electrolytes: Conductivity, DSC and Raman Investigations. (2015). ResearchGate. Retrieved from [Link]

  • Ionic Conduction in Polymer-Based Solid Electrolytes. (2020). PubMed Central. Retrieved from [Link]

  • Characterization of NaX (X: TFSI, FSI) – PEO based solid polymer electrolytes for sodium batteries. (2021). ResearchGate. Retrieved from [Link]

  • Preparation and characterization of gel polymer electrolytes using poly(ionic liquids) and high lithium salt concentration ionic liquids. (2016). ResearchGate. Retrieved from [Link]

  • Comprehensive Characterization of PEO/NaTFSI Polymer Electrolyte for Solid-State Sodium-Ion Batteries. (2023). ACS Publications. Retrieved from [Link]

  • Preparation and Characterization of Polymer Electrolyte Based on Glycidyl Methacrylate and 1-Butyl-3-methylimidazolium bis(Trifluoromethylsulfonyl)imide by in situ Photopolymerization. (2014). ResearchGate. Retrieved from [Link]

  • Polymer-based solid-state electrolytes for lithium sulfur batteries. (2024). ResearchGate. Retrieved from [Link]

  • Solid polymer electrolytes based on lithium bis(trifluoromethanesulfonyl)imide/poly(vinylidene fluoride). (2020). CORE. Retrieved from [Link]

  • Perspectives for Polymer Electrolytes: A View from Fundamentals of Ionic Conductivity. (2020). OSTI.GOV. Retrieved from [Link]

  • Advanced Polymer Electrolytes in Solid-State Batteries. (2024). MDPI. Retrieved from [Link]

  • Innovative Electrolytes Based on Ionic Liquids and Polymers for Next-Generation Solid-State Batteries. (2019). PubMed. Retrieved from [Link]

  • Polymer electrolytes based on POE and Na-TFS salt for all-solid-state batteries. (2015). Yadda. Retrieved from [Link]

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Barium bis(trifluoromethanesulfonimide) in high-voltage battery formulations

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Barium bis(trifluoromethanesulfonimide) in High-Voltage Battery Formulations

Audience: Researchers, materials scientists, and battery development professionals.

Harnessing Divalent Cation Additives: Barium bis(trifluoromethanesulfonimide) for Enhanced Stability in High-Voltage Lithium Metal Batteries

Abstract

The pursuit of higher energy density in lithium batteries necessitates pushing cell operating voltages beyond 4.5 V. This aggressive condition, however, accelerates the degradation of conventional carbonate-based electrolytes and promotes the growth of lithium dendrites, leading to rapid capacity fade and significant safety concerns.[1][2] Electrolyte engineering, particularly the use of functional additives, is a critical strategy to stabilize electrode-electrolyte interphases.[3] This document details the application of Barium bis(trifluoromethanesulfonimide), Ba(TFSI)₂, as a promising electrolyte additive. We will explore its hypothesized mechanism of action, provide detailed protocols for electrolyte formulation and electrochemical characterization, and discuss the interpretation of expected results for stabilizing high-voltage lithium metal batteries.

Introduction: The High-Voltage Challenge

Increasing the charging cut-off voltage of lithium batteries is a direct path to higher energy density.[1] However, at potentials exceeding 4.5 V versus Li/Li⁺, conventional electrolytes based on lithium hexafluorophosphate (LiPF₆) in carbonate solvents undergo severe oxidative decomposition at the cathode surface.[4] Simultaneously, the highly reactive lithium metal anode suffers from non-uniform lithium stripping and plating, leading to the formation of dendrites that can pierce the separator, causing internal short circuits.[5][6]

The ideal electrolyte additive for a high-voltage system must perform several functions:

  • Form a stable and robust Solid Electrolyte Interphase (SEI) on the lithium anode to suppress dendrite growth.[5][7]

  • Create a protective Cathode Electrolyte Interphase (CEI) to prevent oxidative decomposition of the electrolyte.

  • Maintain high ionic conductivity for efficient ion transport.[8]

Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂) emerges as a candidate additive due to the unique properties of both its cation (Ba²⁺) and anion (TFSI⁻). The large, charge-delocalized TFSI⁻ anion is known for its high thermal and electrochemical stability.[4] Divalent cations like Mg²⁺ have shown promise in regulating Li⁺ deposition, and it is hypothesized that the larger Ba²⁺ cation can similarly influence interfacial chemistry to promote stable cycling.

Physicochemical Properties of Barium bis(trifluoromethanesulfonimide)

A summary of the key properties of Ba(TFSI)₂ is presented below. Proper handling and storage are critical for maintaining its integrity.

PropertyValueReference
Chemical Formula C₄BaF₁₂N₂O₈S₄[9][10]
Molecular Weight 697.62 g/mol [9][10][11]
Appearance White to off-white powder[9]
Melting Point >300 °C[10]
Primary Hazard Corrosive (Causes severe skin burns and eye damage)[12]
Storage Store in a dry, cool, well-ventilated place under inert gas.[12][13]
Hypothesized Mechanism of Action

While direct literature on Ba(TFSI)₂ in lithium batteries is nascent, its mechanism can be inferred from the behavior of other TFSI-based salts and divalent cation additives. The synergistic action of Ba²⁺ and TFSI⁻ is proposed to stabilize the electrode/electrolyte interphases.

  • Anode Interface (SEI) Stabilization: The large Ba²⁺ cations are believed to electrostatically shield the lithium anode surface. This "shielding" effect can modulate the electric field at the electrode tip, discouraging the formation of sharp dendritic structures and promoting more uniform Li⁺ deposition. The TFSI⁻ anion participates in the formation of a stable, inorganic-rich SEI layer, which is crucial for preventing continuous electrolyte decomposition.[14]

  • Cathode Interface (CEI) Protection: The TFSI⁻ anion possesses a high oxidation potential, making it more resistant to decomposition on the high-voltage cathode surface compared to traditional carbonate solvents.[15][16] It can form a protective layer on the cathode, mitigating transition metal dissolution and suppressing parasitic side reactions.[17]

  • Electrolyte Solvation Structure: The presence of Ba²⁺ influences the Li⁺ solvation sheath. By competing with Li⁺ for solvent molecules and anions, it can alter the composition of the solvation complex that is involved in the interfacial reactions, potentially facilitating the formation of a more robust and favorable SEI/CEI.

G cluster_anode Anode Side (Li Metal) cluster_cathode Cathode Side (High-Voltage) Anode Li Metal Anode SEI Stable SEI Formation SEI->Anode Enables uniform Li⁺ deposition Dendrite Dendrite Growth (Suppressed) SEI->Dendrite Inhibits Cathode High-Voltage Cathode (e.g., NMC811) CEI Protective CEI CEI->Cathode Prevents transition metal dissolution Decomp Electrolyte Oxidation (Inhibited) CEI->Decomp Inhibits BaTFSI Ba(TFSI)₂ Additive BaTFSI->SEI Ba²⁺ electrostatic shielding TFSI⁻ decomposition BaTFSI->CEI TFSI⁻ forms stable layer

Figure 1: Hypothesized mechanism of Ba(TFSI)₂ in stabilizing both the anode and cathode interphases in a high-voltage lithium metal battery.

Protocol 1: High-Voltage Electrolyte Formulation

This protocol describes the preparation of a standard carbonate-based electrolyte with the addition of Ba(TFSI)₂. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

4.1. Materials and Equipment

  • Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂, battery grade, >99.9%)

  • Lithium hexafluorophosphate (LiPF₆, battery grade, >99.9%)

  • Ethylene carbonate (EC, battery grade, anhydrous, <10 ppm H₂O)

  • Ethyl methyl carbonate (EMC, battery grade, anhydrous, <10 ppm H₂O)

  • Magnetic stirrer and stir bars

  • Precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Argon-filled glovebox

4.2. Safety Precautions

  • Corrosive Hazard: Ba(TFSI)₂ and LiPF₆ are highly corrosive and moisture-sensitive.[12] Always wear appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.

  • Anhydrous Conditions: All components are extremely sensitive to moisture. Ensure all glassware is rigorously dried in a vacuum oven at 120 °C for at least 12 hours before being transferred into the glovebox.[18]

  • Handling: Handle all materials exclusively inside the glovebox.

4.3. Step-by-Step Procedure

  • Solvent Preparation: Prepare the solvent mixture by combining EC and EMC in a 3:7 volume ratio in a clean, dry volumetric flask inside the glovebox.

  • Baseline Electrolyte (1M LiPF₆):

    • Slowly add the pre-weighed LiPF₆ powder to the EC/EMC solvent mixture while stirring continuously. Do not add the solvent to the salt.

    • Stir at room temperature for 4-6 hours or until the salt is completely dissolved, yielding a clear, colorless solution. This is the baseline electrolyte.

  • Additive Incorporation (0.05 M Ba(TFSI)₂):

    • Weigh the required amount of Ba(TFSI)₂ powder to achieve a final concentration of 0.05 M.

    • Slowly add the Ba(TFSI)₂ powder to the baseline electrolyte from the previous step.

    • Stir the final solution for an additional 8-12 hours to ensure complete dissolution and homogeneity.

  • Storage: Store the final electrolyte in a tightly sealed container inside the glovebox, protected from light.

Protocol 2: Electrochemical Characterization

This protocol outlines the assembly of a 2032-type coin cell and the subsequent electrochemical tests to evaluate the performance of the Ba(TFSI)₂-containing electrolyte.

G cluster_prep Preparation cluster_assembly Glovebox Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Formulate Electrolyte (Protocol 1) C Assemble CR2032 Coin Cell A->C B Prepare Electrodes (Li Anode, NMC Cathode) B->C D Rest & Form Cycles C->D E Cyclic Voltammetry (ESW) D->E F EIS (Impedance) E->F H Compare Capacity, Efficiency, Stability E->H G Galvanostatic Cycling (Performance) F->G F->H G->H

Figure 2: Standard workflow for electrochemical evaluation of a novel electrolyte formulation.

5.1. Cell Assembly (CR2032 Coin Cell)

  • Components: Li metal disc (anode), high-voltage cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂), Celgard polypropylene separator, stainless steel spacers, and wave spring.

  • Procedure (in Glovebox):

    • Place the cathode in the center of the negative cell casing.

    • Dispense 2-3 drops (~40 µL) of the prepared electrolyte onto the cathode surface.

    • Position the separator on top of the wetted cathode.

    • Add another 1-2 drops of electrolyte onto the separator.

    • Carefully place the lithium metal disc over the separator.

    • Add the spacer, wave spring, and the positive cell cap.

    • Crimp the cell using a hydraulic crimping machine to ensure a hermetic seal.

5.2. Electrochemical Tests

  • Resting and Formation: Let the assembled cells rest for 12 hours to ensure complete wetting of the electrodes. Perform two initial formation cycles at a low C-rate (e.g., C/20) within a voltage window of 3.0-4.6 V.

  • Cyclic Voltammetry (CV): To determine the electrochemical stability window (ESW), scan the cell from the open-circuit voltage to a high potential (e.g., 5.5 V) at a slow scan rate (e.g., 0.1 mV/s). A sharp increase in current indicates the onset of electrolyte oxidation.[19]

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after cycling over a frequency range (e.g., 100 kHz to 0.1 Hz). The semicircles in the Nyquist plot correspond to the resistance of the SEI and charge transfer processes. A smaller, more stable semicircle over cycling indicates a robust interphase.

  • Galvanostatic Cycling: Cycle the cells at a moderate rate (e.g., C/5 or C/3) between 3.0 V and 4.6 V for an extended number of cycles (e.g., 100-200). Record the charge/discharge capacity and calculate the Coulombic efficiency (CE) for each cycle.

Data Interpretation and Expected Results

The addition of Ba(TFSI)₂ is expected to yield significant improvements in cell performance compared to the baseline electrolyte.

Performance MetricBaseline Electrolyte (Expected)Ba(TFSI)₂ Electrolyte (Expected)Rationale for Improvement
Electrochemical Stability Oxidation onset ~4.7 VOxidation onset >5.0 VThe high stability of the TFSI⁻ anion pushes the oxidative limit higher.[15][16]
1st Cycle Coulombic Efficiency 85-90%>92%Formation of a more effective and stable SEI reduces irreversible capacity loss.
Capacity Retention (at 100 cycles) <70%>85%Stable SEI and CEI reduce continuous electrolyte degradation and active material loss.
Interfacial Resistance (from EIS) Significant increase after cyclingStable, low resistanceThe robust interphases formed prevent the continuous growth of resistive layers.
Li Anode Morphology Evidence of dendritic/mossy LiSmoother, more uniform Li depositionElectrostatic shielding by Ba²⁺ and a mechanically stable SEI suppress dendrite growth.[5]
Safety, Handling, and Disposal
  • Handling: Barium compounds can be toxic.[20] Avoid inhalation of the powder and any direct skin contact.[13][21] All handling should be performed in a glovebox or a certified fume hood.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13][21] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12][13]

  • Disposal: All materials, including used cells and contaminated labware, must be treated as hazardous waste. Neutralize residual electrolyte with isopropanol in the glovebox before disposal according to institutional and local regulations.

References
  • Homann, G., et al. Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. Cell Reports Physical Science. [Link]

  • Zhang, L., et al. Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. Energy & Environmental Science. [Link]

  • Karlsruhe Institute of Technology. Electrolyte additives for high-voltage batteries. KIT Research to Business. [Link]

  • Scientific.net. An Electrolyte Additive for Use in High-Voltage Lithium-Ion Batteries. [Link]

  • Bohrium. Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. [Link]

  • American Elements. Barium bis(trifluoromethylsulfonyl)imide. [Link]

  • Tan, S., et al. Recent progress in research on high-voltage electrolytes for lithium-ion batteries. ChemPhysChem. [Link]

  • ResearchGate. The design rationale and characterization of high-voltage electrolyte. [Link]

  • ResearchGate. Electrochemical stability windows of the considered electrolytes. [Link]

  • Jow, T. R., et al. High Voltage Electrolytes for Li-ion Batteries. U.S. Department of Energy. [Link]

  • Ghamrawi, B., et al. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. National Institutes of Health. [Link]

  • Wang, F., et al. Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries. MDPI. [Link]

  • Lee, H., et al. Revisiting the strategies for stabilizing lithium metal anodes. Journal of Materials Chemistry A. [Link]

  • Chen, P.-C., et al. Composition manipulation of bis(fluorosulfonyl)imide-based ionic liquid electrolyte for high-voltage graphite//LiNi0.5Mn1.5O4 lithium-ion batteries. Journal of Power Sources. [Link]

  • ResearchGate. A comparison of ionic conductivity of representative solid-state.... [Link]

  • ResearchGate. Electrochemical stability windows of the investigated electrolytes. [Link]

  • Thermo Fisher Scientific. Li-ion battery electrolyte degradation characterization by mass spectrometry. YouTube. [Link]

  • Carr, J.A., et al. Phase Behavior and Ionic Conductivity of Blended, Ion-Condensed Electrolytes with Ordered Morphologies. MDPI. [Link]

  • ResearchGate. (PDF) Lithium metal stabilization for next-generation lithium-based batteries. [Link]

  • Pires, J., et al. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (PDF) Bis(trifluoromethanesulfonyl)imide Metallic Salts Based Electrolytes for Electrochemical Capacitor Application. [https://www.researchgate.net/publication/352843825_Bis trifluoromethanesulfonyl imide_Metallic_Salts_Based_Electrolytes_for_Electrochemical_Capacitor_Application_Theoretical_vs_Experimental_Performance]([Link] trifluoromethanesulfonyl imide_Metallic_Salts_Based_Electrolytes_for_Electrochemical_Capacitor_Application_Theoretical_vs_Experimental_Performance)

  • Zhao, Y., et al. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. MDPI. [Link]

  • ResearchGate. High-voltage and intrinsically safe electrolytes for Li metal batteries. [Link]

  • Li, Y., et al. Electrolyte Engineering for High-Voltage Lithium Metal Batteries. National Institutes of Health. [Link]

  • ResearchGate. Synergistic theoretical and experimental study on the ion dynamics of bis(trifluoromethanesulfonyl)imide-based alkali metal salts for solid polymer electrolytes. [Link]

  • Yan, C., et al. Lithium metal stabilization for next-generation lithium-based batteries. OAE Publishing Inc. [Link]

  • T. T. Z. et al. Magnesium(II) bis(trifluoromethane sulfonyl) imide-based electrolytes with wide electrochemical windows for rechargeable magnesium batteries. PubMed. [Link]

  • Shalu, et al. Ionic conductivity and diffusion coefficient of barium-chloride-based polymer electrolyte with poly(vinyl alcohol). Indian Academy of Sciences. [Link]

  • Wang, C. APPLYING ABUNDANT NATURAL PROTEINS TO STABILIZE LITHIUM ANODE FOR HIGH-PERFORMANCE LITHIUM-METAL BATTERIES. WSU Research Exchange. [Link]

  • ResearchGate. Composition manipulation of bis(fluorosulfonyl)imide-based ionic liquid electrolyte for high-voltage graphite//LiNi0.5Mn1.5O4 lithium-ion batteries | Request PDF. [Link]

  • Zhang, H., et al. Synchronously Stabilizing the Interphase of Cathode and Anode Enabling Lithium Metal Batteries via Multiple Electrolyte Additives. MDPI. [Link]

  • Aguesse, F., et al. Monolithic All-Solid-State High-Voltage Li-Metal Thin-Film Rechargeable Battery. PubMed. [Link]

  • ResearchGate. High-voltage Li metal batteries enabled by a nonflammable amphiphilic electrolyte | Request PDF. [Link]

  • ResearchGate. Highly-concentrated bis(fluorosulfonyl)imide-based ternary gel polymer electrolytes for high-voltage lithium metal batteries | Request PDF. [Link]

  • ResearchGate. Enabling High-Voltage Lithium Metal Batteries Under Practical Conditions. [Link]

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Application Note: Structural Characterization of Barium bis(trifluoromethanesulfonimide) by Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Barium bis(trifluoromethanesulfonimide), Ba[(CF₃SO₂)₂N]₂ or Ba(TFSI)₂, is an inorganic salt of significant interest in materials science, particularly as a component in electrolytes and as a catalyst.[1] Its chemical formula is C₄BaF₁₂N₂O₈S₄, and it exists as a white powder with a high melting point (>300 °C). Accurate structural confirmation and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for the detailed molecular characterization of such materials.[2]

This guide provides a comprehensive overview and detailed protocols for the characterization of Barium bis(trifluoromethanesulfonimide) using ¹⁹F, ¹³C, and ¹H NMR spectroscopy. As the compound lacks protons, ¹H NMR serves as a crucial tool for detecting proton-containing impurities and residual solvents. The primary structural information is derived from ¹⁹F and ¹³C NMR, which directly probe the bis(trifluoromethanesulfonimide) anion, often abbreviated as the TFSI⁻ anion.

Scientific Principles: A Multinuclear Approach

The characterization of Ba(TFSI)₂ relies on probing the nuclei within the TFSI⁻ anion. The Barium cation (Ba²⁺) is NMR-inactive for routine analysis. The utility of multinuclear NMR lies in its ability to provide distinct, complementary information about the molecule's electronic environment.

  • ¹⁹F NMR Spectroscopy: Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[3] For the TFSI⁻ anion, the six fluorine atoms of the two trifluoromethyl (-CF₃) groups are chemically equivalent. This equivalence leads to a single, sharp resonance in the ¹⁹F NMR spectrum, providing an unambiguous signature for the anion. The chemical shift is highly sensitive to the local electronic environment.[4]

  • ¹³C NMR Spectroscopy: The two carbon atoms in the TFSI⁻ anion are also chemically equivalent. The ¹³C NMR spectrum is expected to show a single resonance corresponding to these trifluoromethyl carbons. A key feature of this signal is its multiplicity; due to coupling with the three attached fluorine atoms (a spin ½ nucleus), the carbon signal is split into a characteristic quartet, a pattern dictated by the n+1 rule. The magnitude of this one-bond carbon-fluorine coupling constant (¹J_C-F) provides further structural confirmation.

  • ¹H NMR Spectroscopy: Barium bis(trifluoromethanesulfonimide) has no hydrogen atoms in its structure. Therefore, an ideal ¹H NMR spectrum of a pure, dry sample will show only the residual signal from the deuterated solvent. This makes ¹H NMR an excellent method for assessing the purity of the sample, as any signals present would indicate contamination from water, organic solvents, or other proton-bearing impurities.

Experimental Workflow and Protocols

Safety and Handling Precautions

Barium bis(trifluoromethanesulfonimide) is classified as a corrosive substance that causes severe skin burns and eye damage (H314).[2][5] It is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6]

  • Handling: All handling of the solid material should be performed in a chemical fume hood.[7]

  • Hygroscopicity: To prevent moisture absorption, which can affect spectral quality, minimize the sample's exposure to the atmosphere. For best results, prepare samples in an inert atmosphere glovebox.[8] If a glovebox is unavailable, work quickly and ensure all glassware and solvents are thoroughly dried.

Diagram of the Experimental Workflow

The process from sample handling to final data interpretation follows a systematic workflow to ensure data quality and reproducibility.

NMR_Workflow Fig. 1: NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (15-30 mg) in Fume Hood / Glovebox dissolve 2. Dissolve in 0.6 mL Dried Deuterated Solvent weigh->dissolve filtrate 3. Filter Solution into Clean, Dry NMR Tube dissolve->filtrate cap 4. Cap and Label Tube filtrate->cap insert 5. Insert Sample into Spectrometer cap->insert lock_shim 6. Lock & Shim insert->lock_shim acquire 7. Acquire Spectra (19F, 13C, 1H) lock_shim->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process reference 9. Reference Spectra process->reference interpret 10. Interpret & Correlate Spectra reference->interpret report 11. Confirm Structure & Assess Purity interpret->report

Caption: General workflow for sample preparation and NMR analysis.

Detailed Protocol for NMR Sample Preparation

This protocol is designed for a standard 5 mm NMR tube.

Materials:

  • Barium bis(trifluoromethanesulfonimide)

  • High-purity deuterated solvent (e.g., Acetonitrile-d₃, DMSO-d₆). Ensure the solvent is dry, using molecular sieves if necessary.[9]

  • 5 mm NMR tubes, clean and oven-dried.[10]

  • Glass Pasteur pipette and cotton or glass wool plug.[10]

  • Analytical balance.

  • Vials and caps.

Procedure:

  • Weighing: In a fume hood or glovebox, accurately weigh 15-30 mg of Barium bis(trifluoromethanesulfonimide) into a clean, dry vial.[11] A higher concentration is recommended for the less sensitive ¹³C nucleus.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Cap the vial and gently swirl or vortex until the solid is completely dissolved.

  • Filtration: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.[10] This crucial step removes any particulate matter that can degrade the magnetic field homogeneity and broaden spectral lines.

  • Finalizing the Sample: Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[9] Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube clean before insertion into the spectrometer.

Protocol for NMR Data Acquisition

The following are general parameters on a 400 MHz spectrometer. Specific parameters should be optimized for the instrument in use.

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹⁹F NMR Acquisition:

    • Observe Frequency: ~376 MHz

    • Pulse Program: Standard one-pulse

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Observe Frequency: ~100 MHz

    • Pulse Program: Standard one-pulse with proton decoupling (e.g., zgpg30)

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹H NMR Acquisition:

    • Observe Frequency: 400 MHz

    • Pulse Program: Standard one-pulse

    • Relaxation Delay (d1): 1 s

    • Number of Scans: 8-16

Data Interpretation and Expected Results

After processing (Fourier transform, phase correction, and baseline correction), the spectra should be referenced. For ¹H and ¹³C spectra, reference to the residual solvent signal. For ¹⁹F spectra, an external reference like CFCl₃ (0 ppm) is standard, though modern spectrometers can be calibrated internally.

Expected Spectral Data

The following table summarizes the expected NMR data for Barium bis(trifluoromethanesulfonimide) based on literature values for the TFSI⁻ anion.[12]

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Assignment
¹⁹F -79 to -80Singlet--F ₃C-
¹³C ~119.7 (quartet)Quartet¹J_CF ≈ 321 Hz-C F₃
¹H -No signal expected-No protons in structure

¹⁹F NMR Spectrum Analysis: A single, sharp peak is expected between -79 and -80 ppm. The presence of a single peak confirms the chemical equivalence of all fluorine atoms in the rapidly tumbling anion in solution.

¹³C NMR Spectrum Analysis: A quartet centered at approximately 119.7 ppm is the key signature. The large one-bond coupling constant of ~321 Hz is characteristic of a carbon directly bonded to three fluorine atoms.[12]

¹H NMR Spectrum Analysis: The spectrum should be devoid of signals other than the residual, partially protonated solvent peak (e.g., ~1.94 ppm for CD₃CN).[12] The presence of other signals would indicate impurities. For example, a broad peak around 2-4 ppm could indicate the presence of absorbed water.

By correlating the data from these three experiments, a confident structural confirmation and purity assessment of Barium bis(trifluoromethanesulfonimide) can be achieved.

References

  • ResearchGate. (n.d.). 19F NMR chemical shift of fluorine atoms in CF3SO3− and (CF3SO2)2N− as a function of salt concentration. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fuhrmann, J., et al. (2011). Electronic Supplementary Information (ESI) for Physical Chemistry Chemical Physics. The Royal Society of Chemistry. Retrieved from [Link]

  • Durham University. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [DDQM][TFSI]: a room temperature ionic liquid.... Retrieved from [Link]

  • SupremeScience. (2014, September 17). How to Prepare an NMR Sample [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Bis(trifluoromethane)sulfonimide. Retrieved from [Link]

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Application of Barium bis(trifluoromethanesulfonimide) in Cationic Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the application of Barium bis(trifluoromethanesulfonimide), Ba(NTf₂)₂, as a potent Lewis acid initiator for cationic polymerization. We will explore the fundamental principles governing its catalytic activity, present a representative experimental protocol for the polymerization of vinyl ethers, and discuss critical parameters for achieving controlled polymer synthesis. This guide is intended for researchers in polymer chemistry and materials science, as well as drug development professionals exploring novel polymer architectures for advanced applications.

Introduction: The Rationale for Barium Triflimide in Cationic Polymerization

Cationic polymerization is a chain-growth mechanism essential for synthesizing a wide array of polymers from electron-rich monomers, such as vinyl ethers, styrenes, and isobutylene.[1][2] The reaction proceeds via a propagating carbocationic active center, making the choice of initiator paramount to controlling the polymerization process.[2][3] An ideal initiator system for cationic polymerization must satisfy two core criteria:

  • Sufficient Electrophilicity: It must be a strong enough acid (Brønsted or Lewis) to generate a carbocation from the monomer, either directly or with a co-initiator.[3][4]

  • A Non-Nucleophilic Counterion: The anion generated during initiation must be weakly coordinating and non-nucleophilic to prevent premature termination of the growing polymer chain through recombination.[1][3]

Barium bis(trifluoromethanesulfonimide) (Ba(NTf₂)₂), also known as Barium Triflimide, emerges as a highly promising candidate for this role. The Ba²⁺ cation serves as a potent Lewis acid, capable of activating monomers towards electrophilic attack.[5][6] Concurrently, the bis(trifluoromethanesulfonimide) anion (NTf₂⁻ or TFSI⁻) is exceptionally large, with its negative charge delocalized over a wide surface area, rendering it a very stable and non-nucleophilic counterion.[7][8] Studies quantifying the Lewis acidity of various metal salts have shown that triflimide salts are systematically more effective Lewis acids than their triflate analogues, further underscoring their potential in catalysis.[9][10]

This combination of a Lewis acidic cation and a weakly coordinating anion makes Ba(NTf₂)₂ a robust system for initiating cationic polymerization, offering the potential for high reaction rates and controlled polymer growth.

Mechanism of Initiation and Propagation

The role of Ba(NTf₂)₂ as a Lewis acid initiator, often in the presence of a proton source or "co-initiator" (adventitious water, an alcohol, or an alkyl halide), is to generate the initial carbocation that begins the polymer chain.

Step 1: Initiation The Lewis acidic Ba²⁺ center coordinates with a co-initiator (e.g., water), polarizing it and facilitating the release of a proton. This proton then adds to the electron-rich double bond of a monomer (e.g., a vinyl ether), generating the initial carbocation. The highly stable [Ba(OH)(NTf₂)₂]⁻ complex (or a similar structure) forms the non-nucleophilic counterion.

Step 2: Propagation The newly formed carbocationic chain end electrophilically attacks the double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain.[3][4] The large NTf₂⁻ anion remains loosely associated with the propagating cationic center, stabilizing it without causing termination.

Below is a diagram illustrating this proposed mechanistic pathway.

G cluster_initiation Initiation Step cluster_propagation Propagation Step BaNTf2 Ba(NTf₂)₂ (Lewis Acid) ActivatedComplex Activated Complex {[H₂O--->Ba(NTf₂)₂]} BaNTf2->ActivatedComplex Coordination H2O H₂O (Co-initiator) H2O->ActivatedComplex Monomer1 Monomer (e.g., Vinyl Ether) Carbocation Initial Carbocation {R-CH⁺-OR'} Monomer1->Carbocation ActivatedComplex->Carbocation Proton Transfer to Monomer Counterion Counterion {[Ba(OH)(NTf₂)₂]⁻} Monomer2 Monomer Carbocation->Monomer2 Reacts with new monomer GrowingChain Propagating Chain {Pₙ-CH⁺-OR'} LongerChain Elongated Chain {Pₙ₊₁-CH⁺-OR'} Monomer2->LongerChain GrowingChain->LongerChain Monomer Addition

Caption: Proposed mechanism for Ba(NTf₂)₂-initiated cationic polymerization.

Application Protocol: Polymerization of Isobutyl Vinyl Ether (IBVE)

This section provides a representative, step-by-step protocol for the cationic polymerization of isobutyl vinyl ether (IBVE), a common monomer for such studies.[11]

Critical Prerequisite: Anhydrous Conditions Cationic polymerizations are notoriously sensitive to moisture, which can act as an uncontrolled co-initiator or a terminating agent, leading to poor control over the reaction.[3][11] All glassware must be rigorously dried (e.g., oven-dried at >120 °C overnight and cooled under vacuum), and all reagents and solvents must be anhydrous. Operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.

Materials and Reagents
ReagentPurity/GradeSupplier ExampleNotes
Barium bis(trifluoromethanesulfonimide)>99%Sigma-AldrichStore in a desiccator. Hygroscopic.[9][10]
Isobutyl vinyl ether (IBVE)>99%TCI ChemicalsPurify by stirring over CaH₂ overnight, then distill under vacuum.
Dichloromethane (DCM)Anhydrous, >99.8%Acros OrganicsPurify using a solvent purification system or by distillation from CaH₂.
Methanol (MeOH)ACS GradeFisher ScientificUsed as a quenching agent.
Experimental Workflow

G start Start: Prepare Anhydrous Setup setup Assemble oven-dried glassware under inert atmosphere (N₂). start->setup solvent Add 20 mL anhydrous DCM to the reaction flask via cannula. setup->solvent initiator Add 35 mg (0.05 mmol) Ba(NTf₂)₂ to the flask. solvent->initiator dissolve Stir until initiator is fully dissolved. initiator->dissolve cool Cool the solution to 0 °C using an ice-water bath. dissolve->cool monomer Slowly add 1.0 g (10 mmol) purified IBVE via syringe. cool->monomer react Let reaction proceed for 1 hour at 0 °C. Solution may become viscous. monomer->react quench Terminate polymerization by adding 2 mL of Methanol. react->quench precipitate Pour the reaction mixture into 200 mL of cold Methanol with stirring. quench->precipitate isolate Collect the precipitated polymer by filtration. precipitate->isolate dry Dry the polymer under vacuum at 40 °C to constant weight. isolate->dry end End: Characterize Polymer dry->end

Caption: Step-by-step workflow for a typical polymerization experiment.

Detailed Procedure
  • System Preparation: Assemble a 50 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the experiment.

  • Solvent and Initiator: Transfer 20 mL of anhydrous dichloromethane to the flask via a gas-tight syringe or cannula. Add 35 mg (0.05 mmol, 1 eq) of Barium bis(trifluoromethanesulfonimide) to the solvent. Stir until the solid is completely dissolved.

  • Reaction Initiation: Cool the initiator solution to 0 °C in an ice-water bath. Once the temperature is stable, slowly add 1.0 g (10 mmol, 200 eq) of freshly distilled isobutyl vinyl ether via syringe over 1-2 minutes.

  • Polymerization: Allow the reaction to stir at 0 °C. The progress can be monitored by observing the increase in viscosity of the solution. A typical reaction time is 1 hour.

  • Termination (Quenching): To terminate the polymerization, add 2 mL of methanol to the reaction flask. The color, if any, should dissipate, and the viscosity may decrease.

  • Polymer Isolation: Pour the quenched reaction mixture into a beaker containing 200 mL of cold methanol while stirring vigorously. The poly(isobutyl vinyl ether) will precipitate as a white, gummy solid.

  • Purification and Drying: Decant the methanol and redissolve the polymer in a minimal amount of DCM (~5 mL). Re-precipitate into cold methanol. Collect the final product by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

Expected Results and Polymer Characterization

The described protocol should yield poly(isobutyl vinyl ether) with predictable characteristics. The molecular weight can be controlled by adjusting the monomer-to-initiator ratio, while reaction time influences the final monomer conversion.

Typical Reaction Parameters and Outcomes
ParameterValueExpected Outcome
Monomer/Initiator Ratio200:1Theoretical Mn ≈ 20,000 g/mol
Reaction Temperature0 °CControlled polymerization, minimizing side reactions like chain transfer.[3]
Reaction Time1 hourHigh monomer conversion (>90%)
Characterization
GPC (in THF)-Mn = 15,000-25,000 g/mol ; Dispersity (Đ = Mw/Mn) = 1.2-1.6
¹H NMR (in CDCl₃)-Characteristic broad peaks for the polymer backbone and isobutyl side chains.
Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
No Polymerization Insufficiently pure/active initiator; System is too dry (no co-initiator).Verify initiator quality. Introduce a controlled amount of a co-initiator like a proton source.
Low Monomer Conversion Reaction time too short; Low temperature; Impurities terminating chains.Increase reaction time. Ensure all reagents are rigorously purified.
Broad Dispersity (Đ > 2.0) Presence of water or other nucleophilic impurities; Temperature too high.Improve drying/purification procedures for all components.[11] Conduct the polymerization at a lower temperature (e.g., -20 °C or -78 °C).
Uncontrolled, Fast Reaction Too much co-initiator (water); Temperature too high.Rigorously dry all components to control the initiation event. Reduce the reaction temperature.

Conclusion

Barium bis(trifluoromethanesulfonimide) stands as a highly effective and versatile Lewis acid catalyst for initiating cationic polymerization. Its strong Lewis acidity, combined with the presence of a stable, non-nucleophilic triflimide counterion, provides a robust platform for the synthesis of polymers from electron-rich olefins.[5][9] By carefully controlling experimental parameters, particularly the exclusion of nucleophilic impurities and the regulation of temperature, this initiator system can be used to produce well-defined polymers with controlled molecular weights and narrow dispersities, opening avenues for its use in advanced material design and biomedical applications.

References

  • Barium Bis-triflimide () for sale - Vulcanchem. (n.d.). Vulcanchem.
  • A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. (n.d.).
  • Cationic polymerization. (n.d.).
  • Wu, Y., Gong, L., Yang, D., Li, S., & Geng, W. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Molecules, 24(6), 1043. [Link]

  • Cherney, A. H., & Reisman, S. E. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3971-3974. [Link]

  • Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. (n.d.). Polymer Chemistry (RSC Publishing).
  • Cationic polymerization - Wikipedia. (n.d.).
  • Zhdankin, V. V. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5242. [Link]

  • Zhdankin, V. V. (2022). Triflamides and Triflimides: Synthesis and Applications. PubMed.
  • Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. (2025). PubMed.
  • Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. (2025). Inorganic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Mechanism of Cationic Polymerization | PDF. (n.d.). Scribd.
  • Polymer Chemistry: Understanding Cationic Polymerization. (2024, April 16). YouTube. Retrieved January 16, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Barium bis(trifluoromethanesulfonimide) [Ba(NTf₂)₂] Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Barium bis(trifluoromethanesulfonimide), a versatile and effective Lewis acid catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing catalyst performance and troubleshooting common experimental challenges. Our goal is to move beyond simple procedural steps and explain the underlying causality, ensuring your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, storage, and fundamental properties of Ba(NTf₂)₂.

Q1: What is Barium bis(trifluoromethanesulfonimide) and what are its primary applications?

A1: Barium bis(trifluoromethanesulfonimide), often abbreviated as Ba(NTf₂)₂, is the barium salt of the bis(trifluoromethanesulfonimide) anion. It functions as a moderately strong Lewis acid catalyst in organic synthesis.[1][2] The Ba²⁺ cation acts as the electron-pair acceptor (the Lewis acid site). Due to the highly delocalized negative charge on the large NTf₂⁻ anion, it is a weakly coordinating anion. This property enhances the effective Lewis acidity of the barium cation, making it useful for a variety of transformations, including Friedel-Crafts reactions, Diels-Alder cycloadditions, and other carbon-carbon bond-forming reactions.[3] Its good solubility in many organic solvents makes it a valuable tool in homogeneous catalysis.[1]

Q2: What are the critical safety precautions for handling Ba(NTf₂)₂?

A2: Barium bis(trifluoromethanesulfonimide) is classified as a corrosive material that can cause severe skin burns and eye damage (GHS Hazard H314).[4][5] Therefore, stringent safety measures are mandatory. Always handle the compound inside a certified chemical fume hood. Personal Protective Equipment (PPE) must include:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A flame-resistant lab coat.

Avoid inhalation of the powder by all means.[4] In case of accidental contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.

Q3: How must I store Ba(NTf₂)₂ to maintain its catalytic activity?

A3: Proper storage is absolutely critical for this catalyst. Ba(NTf₂)₂ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][4] Water acts as a Lewis base and will irreversibly coordinate to the Ba²⁺ center, deactivating the catalyst. To preserve its activity, the catalyst must be stored under a dry, inert atmosphere (e.g., argon or nitrogen). The ideal storage location is inside a glovebox or a tightly sealed container within a desiccator containing a strong desiccant. For long-term storage, a cool, dark place is recommended.[4]

Q4: Is an "activation" step required before using the catalyst?

A4: Yes, an activation step is highly recommended, especially if the catalyst is new or has been stored for some time. "Activation" in this context refers to the rigorous removal of any adsorbed water. The most effective method is to heat the catalyst under high vacuum. A typical procedure involves heating the white powder at 100-120 °C under high vacuum (e.g., <1 mmHg) for several hours just before use. This ensures the Lewis acidic sites are free and available for catalysis.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a direct, problem-and-solution framework for issues you might encounter during your experiments.

Q5: My reaction is not starting, or the reaction rate is extremely slow. What is the likely cause?

A5: An inert or sluggish reaction is the most common issue reported and is almost always linked to catalyst deactivation by water.

  • Primary Cause: Catalyst Deactivation by Water. The Lewis acidic Ba²⁺ cation has a high affinity for water. Even trace amounts of moisture in your reaction system will preferentially bind to the catalyst, blocking the substrate from coordinating and effectively shutting down the catalytic cycle.[1][2]

  • Solution Workflow:

    • Catalyst Preparation: Ensure your Ba(NTf₂)₂ was freshly dried under high vacuum as described in A4.

    • Glassware: All glassware must be rigorously dried. Flame-dry the apparatus under vacuum or oven-dry it at >120 °C for at least 12 hours and allow it to cool in a desiccator or under an inert atmosphere.

    • Solvents and Reagents: Use anhydrous solvents from a reliable source or dry them using standard laboratory procedures (e.g., distillation from an appropriate drying agent).[6] Ensure all liquid reagents are added via a dry syringe and that solid reagents are also anhydrous.

    • Atmosphere: Assemble your reaction under a positive pressure of a dry, inert gas like argon or nitrogen.

  • Secondary Cause: Inappropriate Solvent Choice. Solvents are not inert bystanders in Lewis acid catalysis. Highly coordinating solvents (e.g., THF, DMSO) can compete with your substrate for binding to the Ba²⁺ center, inhibiting the reaction.[7][8]

  • Solution: If possible, switch to a less coordinating solvent such as dichloromethane (DCM), toluene, or acetonitrile.

Q6: I am observing low product yield or the reaction stops before full conversion of the starting material. What should I investigate?

A6: This issue often points to a gradual deactivation of the catalyst during the reaction or an unfavorable equilibrium.

  • Cause: Slow Poisoning of the Catalyst. While you may have started with an anhydrous system, trace amounts of water can be introduced by reagents or slowly leak into the system, gradually deactivating the catalyst over the course of the reaction. Some reactions may even produce water as a byproduct.

  • Solutions:

    • Add a Drying Agent: Include freshly activated molecular sieves (3Å or 4Å) in the reaction mixture. They will scavenge any trace moisture without interfering with the reaction.

    • Re-evaluate Reagent Purity: Ensure your starting materials are not contaminated with water or other Lewis basic impurities.[9]

  • Cause: Reaction Equilibrium. The reaction may be reversible, reaching an equilibrium state before all starting material is consumed.

  • Solution: If the reaction produces a volatile byproduct (like water), consider methods to remove it as it forms, such as using a Dean-Stark apparatus, to drive the reaction to completion.

Q7: My reaction is producing unexpected side products and the purity of my desired product is low. How can I improve selectivity?

A7: The formation of side products suggests that the catalyst's Lewis acidity may be too high for the specific substrate or the reaction conditions are too harsh.

  • Cause: Over-activation or Substrate Decomposition. A strong Lewis acid can sometimes promote undesired side reactions or cause decomposition of sensitive substrates or products.

  • Solutions:

    • Reduce Reaction Temperature: Try running the reaction at a lower temperature. This will decrease the rate of most reactions, but it often has a more pronounced effect on undesired pathways, thus improving selectivity.

    • Lower Catalyst Loading: Reduce the molar percentage of the Ba(NTf₂)₂ catalyst. You may need to find the optimal balance between reaction rate and selectivity.

    • Screen Other Catalysts: If selectivity remains an issue, Ba(NTf₂)₂ may not be the ideal Lewis acid. Consider screening other metal triflimide salts with different Lewis acidities.

Troubleshooting Workflow Diagram

The following diagram outlines a logical process for diagnosing a failed reaction using Ba(NTf₂)₂.

G start Reaction Failed (No/Low Conversion) check_water Is the entire system rigorously anhydrous? start->check_water fix_water ACTION: 1. Dry catalyst under vacuum. 2. Flame-dry all glassware. 3. Use anhydrous solvents/reagents. 4. Run under inert atmosphere. check_water->fix_water No check_catalyst Is the catalyst active? (Run a control reaction) check_water->check_catalyst Yes water_yes Yes water_no No fix_water->start Retry Reaction replace_catalyst ACTION: Use a new, verified batch of Ba(NTf₂)₂. check_catalyst->replace_catalyst No check_conditions Are reaction conditions (solvent, temp, loading) appropriate? check_catalyst->check_conditions Yes catalyst_yes Yes catalyst_no No replace_catalyst->start Retry Reaction optimize_conditions ACTION: 1. Screen non-coordinating solvents. 2. Vary temperature. 3. Adjust catalyst loading. check_conditions->optimize_conditions No success Problem Solved check_conditions->success Yes (Consult further literature) conditions_yes Yes conditions_no No optimize_conditions->start Retry Reaction

Caption: A step-by-step decision tree for troubleshooting common reaction failures.

Part 3: Catalyst Performance & Optimization

Understanding the properties of your catalyst is key to optimizing its performance.

Lewis Acidity Context

The effectiveness of Ba(NTf₂)₂ is rooted in its Lewis acidity. Studies using ³¹P NMR spectroscopy to probe the interaction with triphenylphosphine oxide (TPPO) have quantified the effective Lewis acidity of various metal triflimide salts.[1][2] This allows for a rational selection of catalysts based on the electronic demands of a specific reaction.

Table 1: Qualitative Comparison of Lewis Acidity for Divalent Metal Triflimide Salts

Metal Cation (M²⁺)Relative Lewis AcidityKey Characteristics
Ba²⁺ModerateGood general-purpose Lewis acid, soluble in many organic solvents.[1]
Ca²⁺Moderate-StrongOften shows higher activity than Ba²⁺. Also hygroscopic.[1][10]
Mg²⁺StrongSignificantly more Lewis acidic than the heavier alkaline earth metals.[1]
Zn²⁺StrongA potent Lewis acid, useful for activating less reactive substrates.[1]

This table provides a generalized comparison. The effective Lewis acidity can be significantly influenced by the solvent.[8]

The Critical Role of Solvent Selection

The solvent can dramatically alter the outcome of a reaction by stabilizing or destabilizing transition states or by directly coordinating with the catalyst.[7][11]

Table 2: Impact of Common Solvents on Ba(NTf₂)₂ Catalysis

SolventCoordinating AbilityPolarityExpected Impact on Catalysis
Toluene / HexaneVery LowNon-polarMinimal interference; allows for expression of the catalyst's intrinsic activity.
Dichloromethane (DCM)LowPolar AproticExcellent general-purpose solvent for many Lewis acid-catalyzed reactions.
Acetonitrile (MeCN)ModeratePolar AproticCan coordinate to the Ba²⁺ center, may be inhibitory but can also favorably modulate reactivity.[1]
Tetrahydrofuran (THF)HighPolar AproticStrongly coordinating; likely to inhibit or completely stop the catalytic cycle.
Water / AlcoholsVery HighPolar ProticWill deactivate the catalyst. Avoid completely.
Catalyst Deactivation by Water: A Mechanistic View

To underscore the importance of anhydrous conditions, the diagram below illustrates how a single water molecule can render a catalyst molecule inactive.

Deactivation cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathway Ba_active Ba²⁺ Substrate Substrate Ba_active->Substrate Coordination Product Product Substrate->Product Reaction Ba_inactive Ba²⁺ Water H₂O Ba_inactive->Water Strong Coordination Inactive_Complex [Ba(H₂O)]²⁺ (Inactive) Water->Inactive_Complex

Caption: Water, a hard Lewis base, preferentially binds to the Ba²⁺ ion, blocking substrate coordination.

Part 4: Key Experimental Protocols

Adherence to standardized, rigorous protocols is essential for reproducibility.

Protocol 1: Rigorous Drying of Ba(NTf₂)₂ Catalyst
  • Place the required amount of Ba(NTf₂)₂ powder into a clean, dry Schlenk flask.

  • Attach the flask to a high-vacuum line (<1 mmHg).

  • Slowly heat the flask to 110 °C in an oil bath while maintaining the vacuum.

  • Hold the temperature and vacuum for a minimum of 4 hours.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with a dry, inert gas (e.g., argon). The catalyst is now ready for use and should be transferred inside a glovebox or under a positive pressure of inert gas.

Protocol 2: General Anhydrous Reaction Setup
  • Glassware Preparation: Assemble all necessary glassware (reaction flask, condenser, etc.). Heat all parts in an oven at >120 °C overnight. Alternatively, flame-dry all parts under vacuum and allow them to cool under a stream of inert gas.

  • Inert Atmosphere: Place the reaction flask under a positive pressure of argon or nitrogen using a manifold or balloon.

  • Catalyst & Solids Addition: Add the freshly dried Ba(NTf₂)₂ and any solid reagents to the flask under a strong counter-flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a dry syringe through a rubber septum.

  • Liquid Reagent Addition: Add any liquid starting materials via syringe.

  • Reaction: Stir the mixture at the desired temperature for the required time, always maintaining the inert atmosphere.

  • Monitoring: Withdraw small aliquots for analysis (e.g., TLC, GC-MS) using a dry syringe.

References

  • Google. (2026).
  • Various Authors. (2025). Complexes of bis[(perfluoroalkyl)
  • Gale, P. A. (2025). Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. Inorganic Chemistry, ChemRxiv, Cambridge Open Engage.
  • TCI EUROPE N.V. (n.d.). Barium(II) Bis(trifluoromethanesulfonyl)imide 168106-22-7. TCI EUROPE N.V.
  • Various Authors. (2021-2025). Bis(trifluoromethanesulfonimide) (BSI): Acidity and Application to Hydrofunctionalization as a Brønsted Acid Catalyst.
  • Sigma-Aldrich. (n.d.). Barium bis(trifluoromethanesulfonimide) 168106-22-7.
  • Sigma-Aldrich. (n.d.). Barium bis(trifluoromethanesulfonimide) 168106-22-7. [Link]

  • Gale, P. A., et al. (2025). Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. PubMed.
  • McLaughlin, M. G. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis.
  • Various Authors. (n.d.). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
  • Flaherty, D. W., et al. (2021). Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces. Chemical Society Reviews.
  • Baumgartner, T., & Caputo, C. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. YorkSpace.
  • Pang, K. S. (n.d.). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. PMC - NIH.
  • Manabe, K., & Kobayashi, S. (2014). N-Phenylbis(trifluoromethanesulfonimide)

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Handling and storage of air-sensitive Barium bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for the safe and effective handling and storage of this air-sensitive material. As a compound frequently used in applications like solid-state electrolytes, its performance is critically dependent on maintaining its anhydrous and pure state.[1][2][3] This guide is designed to help you navigate the challenges associated with its use and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Barium bis(trifluoromethanesulfonimide) and what are its key properties?

Barium bis(trifluoromethanesulfonimide), with the chemical formula C₄BaF₁₂N₂O₈S₄, is a barium salt of the bis(trifluoromethanesulfonyl)imide anion.[4][5] It is typically a white to off-white powder with a high melting point of over 300 °C.[4][6][7] Its most critical property for handling purposes is its sensitivity to moisture; it is hygroscopic and will readily absorb water from the atmosphere.[6]

Q2: Why is Ba(TFSI)₂ considered "air-sensitive"?

The term "air-sensitive" primarily refers to its hygroscopic nature.[6] Exposure to atmospheric moisture can lead to the formation of hydrates. This ingress of water can compromise the material's purity and negatively impact its performance in sensitive applications, such as electrochemical systems, by introducing unwanted proton sources or altering its ionic conductivity.[8]

Q3: What are the primary safety hazards associated with Ba(TFSI)₂?

According to safety data sheets, Barium bis(trifluoromethanesulfonimide) is classified as a corrosive material.[4][7][9] It can cause severe skin burns and serious eye damage.[6][9] It is also harmful if swallowed or inhaled.[10][11] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[6][9] All handling of the powder should be performed in a well-ventilated area or, preferably, within a contained system like a glovebox.[9][10]

Q4: What is the proper way to store Ba(TFSI)₂?

To maintain its integrity, Ba(TFSI)₂ must be stored under an inert atmosphere (e.g., argon or dry nitrogen).[9] The container should be tightly sealed and kept in a cool, dry place.[9][11] A desiccator is a suitable storage environment. For unopened containers, the manufacturer's packaging, such as Sure/Seal™ bottles, is designed for optimal protection.[12][13]

Detailed Protocols & Methodologies

Protocol 1: Handling and Dispensing Ba(TFSI)₂ in an Inert Atmosphere Glovebox

The causality for using a glovebox is to create a working environment with minimal levels of water and oxygen (typically <1 ppm), thereby preventing the degradation of Ba(TFSI)₂.

Materials:

  • Barium bis(trifluoromethanesulfonimide) in its original container

  • Inert atmosphere glovebox with antechamber

  • Spatula (antistatic, if possible)

  • Weighing paper or boat

  • Analytical balance (located inside the glovebox)

  • Tared, clean, and dry reaction vessel or sample vial with a sealable cap

Procedure:

  • Preparation: Ensure the glovebox atmosphere is stable and meets the required low levels of oxygen and moisture.

  • Material Transfer: Introduce the sealed container of Ba(TFSI)₂, along with all necessary labware (spatula, vials, etc.), into the glovebox via the antechamber. Purge the antechamber according to the manufacturer's instructions (typically 3-4 vacuum/refill cycles with inert gas).

  • Equilibration: Allow the container and labware to sit inside the glovebox for at least 20-30 minutes to allow any adsorbed surface moisture to be removed by the glovebox atmosphere.

  • Dispensing: Carefully open the Ba(TFSI)₂ container inside the glovebox.

  • Weighing: Using a clean spatula, transfer the desired amount of the white powder to a weighing boat on the analytical balance. Avoid creating excessive dust.

  • Transfer to Vessel: Promptly transfer the weighed material into your tared reaction vessel.

  • Sealing: Securely seal the reaction vessel and the original Ba(TFSI)₂ container. Before removing the original container from the glovebox, consider wrapping the cap with paraffin film for an extra layer of protection.

  • Cleanup: Clean the spatula and any residual powder from the balance and work surface inside the glovebox.

Protocol 2: Preparing Glassware for Air-Sensitive Work

Adsorbed moisture on glassware is a primary source of contamination for hygroscopic reagents.[8][13] This protocol ensures that all glassware is scrupulously dry.

Procedure:

  • Cleaning: Wash glassware with an appropriate detergent, rinse thoroughly with deionized water, and then perform a final rinse with a water-miscible solvent (e.g., acetone or isopropanol) to facilitate drying.

  • Oven Drying: Place the glassware in a laboratory oven at a temperature of at least 125°C for a minimum of 4 hours, or overnight.[12][13]

  • Cooling: The critical step is to cool the glassware without re-exposing it to atmospheric moisture.

    • Method A (Preferred): Assemble the hot glassware (e.g., a flask with a condenser) and immediately flush it with a stream of dry, inert gas (nitrogen or argon) while it cools. This is often done on a Schlenk line.[13]

    • Method B: Place the hot glassware into a desiccator containing an active desiccant and allow it to cool to room temperature.

Troubleshooting Guide

This section addresses common issues encountered during the use of Barium bis(trifluoromethanesulfonimide).

Problem / Observation Probable Cause Recommended Solution & Explanation
Inconsistent or Poor Experimental Results (e.g., low ionic conductivity, failed reaction) 1. Moisture Contamination: The Ba(TFSI)₂ has likely been exposed to air, leading to hydration. This is the most common cause of failure.1. Verify Handling Protocol: Review your handling and storage procedures against the protocols outlined above. Ensure your glovebox or Schlenk technique is robust.[8] 2. Dry the Material: As a remedial step, the contaminated powder can be dried under high vacuum at an elevated temperature (e.g., 80-120°C) for several hours to remove water. However, this may not restore it to its original purity. 3. Use a New Batch: The most reliable solution is to use a fresh, unopened container of the reagent.
The Ba(TFSI)₂ powder appears clumpy, sticky, or is not free-flowing. 1. Significant Hydration: The material has absorbed a substantial amount of moisture from the air. The physical change is a direct indicator of contamination.1. Do Not Use: Do not use this material for any moisture-sensitive application. The water content is too high and will lead to unreliable results. 2. Dispose or Repurpose: Dispose of the material according to your institution's safety guidelines.[10] Alternatively, it may be repurposed for non-critical applications where water content is not a concern.
Difficulty Weighing/Handling the Fine Powder due to Static Electricity 1. Static Charge: The fine, dry powder can easily become statically charged, especially in the very dry atmosphere of a glovebox.1. Use an Antistatic Gun/Bar: These devices can neutralize static charge on the weighing vessel and spatula. 2. Use Antistatic Weigh Boats: Utilize weigh boats designed to dissipate static charge. 3. Allow Time to Settle: After transferring, wait a few moments for the powder to settle before taking a final reading.
The material shows discoloration (e.g., yellow or brown tint). 1. Presence of Impurities: This could be from the manufacturing process or a reaction with contaminants during storage. 2. Decomposition: Although thermally stable to >300°C, prolonged heating or reaction with incompatible materials could cause decomposition.[4][7]1. Check Certificate of Analysis (CoA): Compare the appearance to the description on the CoA provided by the manufacturer.[4] 2. Contact Supplier: If the material is discolored upon arrival, contact the supplier's technical service. 3. Consider Purification: For advanced users, recrystallization from a suitable dry solvent might be an option, but this requires significant expertise. For most applications, acquiring a new, high-purity batch is recommended.
Troubleshooting Workflow for Compromised Ba(TFSI)₂

The following diagram outlines a logical workflow for diagnosing and addressing issues related to the quality of your Barium bis(trifluoromethanesulfonimide).

G start Observation: Poor Experimental Results or Visual Clumping of Powder check_integrity Step 1: Assess Integrity of Ba(TFSI)₂ start->check_integrity is_clumpy Is the powder clumpy, sticky, or discolored? check_integrity->is_clumpy review_protocol Step 2: Review Handling & Storage Protocol is_clumpy->review_protocol No new_batch Action: Discard suspect material. Use a new, unopened container of Ba(TFSI)₂. is_clumpy->new_batch Yes is_protocol_ok Were inert atmosphere protocols followed strictly? review_protocol->is_protocol_ok dry_sample Action: Dry existing sample under high vacuum (80-120°C) and re-test. is_protocol_ok->dry_sample Yes improve_protocol Action: Refine technique. Ensure glovebox integrity and properly dry all glassware. is_protocol_ok->improve_protocol No end_good Conclusion: Proceed with Experiment dry_sample->end_good end_bad Conclusion: Material Integrity is the Root Cause new_batch->end_bad improve_protocol->end_good end_bad->end_good After obtaining new material

Caption: Troubleshooting workflow for diagnosing issues with Ba(TFSI)₂.

References

  • American Elements. Barium bis(trifluoromethylsulfonyl)imide Product Information. [Link]

  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • Momentum Transfer. How we handle Air Sensitive Samples. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • PubChem. Bis(trifluoromethane)sulfonimide. [Link]

  • Wikipedia. Bistriflimide. [Link]

  • ResearchGate. Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. [Link]

  • ResearchGate. (PDF) Bis(trifluoromethanesulfonyl)imide Metallic Salts Based Electrolytes for Electrochemical Capacitor Application: Theoretical vs Experimental Performance. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide-based single-ion conducting polymer electrolyte incorporating molecular transporters for quasi-solid-state sodium batteries. [Link]

  • Illumina Support. Troubleshooting. [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Kinetics and thermodynamics of decomposition of barium sulphate. [Link]

  • ResearchGate. An sodium bis(trifluoromethanesulfonyl)imide-based polymer electrolyte for solid-state sodium batteries. [Link]

  • ResearchGate. Ionic liquid electrolyte systems based on bis(fluorosulfonyl)imide for lithium-ion batteries | Request PDF. [Link]

  • ResearchGate. Electrochemical stability of bis(trifluoromethanesulfonyl)imide-based ionic liquids at elevated temperature as a solvent for a titanium oxide bronze electrode | Request PDF. [Link]

  • Agilent. CE & CE/MS Troubleshooting Guide. [Link]

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Technical Support Center: Barium bis(trifluoromethanesulfonimide) - Handling and Drying Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and frequently asked questions regarding the proper drying of Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂). As a Senior Application Scientist, this document is designed to ensure the scientific integrity of your experiments by providing detailed, field-proven protocols and explaining the causality behind each critical step.

Introduction to Barium bis(trifluoromethanesulfonimide)

Barium bis(trifluoromethanesulfonimide), with the chemical formula C₄BaF₁₂N₂O₈S₄, is a metallic salt increasingly utilized in various fields, including as a catalyst in organic synthesis and as a component in electrolyte systems.[1] Its performance is highly dependent on its purity, particularly the absence of water. The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere. This water content can interfere with electrochemical processes, degrade sensitive materials, and compromise experimental results. Therefore, a robust drying procedure is not just recommended, but essential for the majority of its applications.

Frequently Asked Questions (FAQs)

Q1: Why is drying Barium bis(trifluoromethanesulfonimide) so critical?

A1: Barium bis(trifluoromethanesulfonimide) is hygroscopic, meaning it readily absorbs water from the air. Metal triflimidates can also form stable hydrates.[2] The presence of water can be detrimental for several reasons:

  • Interference in Electrochemical Systems: In applications like batteries or supercapacitors, water can react with electrodes and electrolytes, leading to corrosion, gas evolution, and a significant reduction in device performance and lifespan.

  • Catalyst Poisoning: In catalytic applications, water can act as a poison, deactivating the catalyst or leading to unwanted side reactions, thereby reducing the yield and purity of the desired product.

  • Inaccurate Measurements: The presence of water adds to the measured weight of the salt, leading to errors in concentration when preparing solutions.

Q2: What are the primary safety concerns when handling Ba(TFSI)₂?

A2: According to its Safety Data Sheet (SDS), Barium bis(trifluoromethanesulfonimide) is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4] It is critical to handle the material with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[5]

Q3: What is the thermal stability of Ba(TFSI)₂? Can it decompose during drying?

A3: Barium bis(trifluoromethanesulfonimide) is a thermally stable salt, with a reported melting point of over 300 °C.[6] The thermal stability of bis(trifluoromethylsulfonyl)imide salts is generally high and dominated by the anion.[7] Standard drying procedures, typically conducted between 100-150 °C, are well below the decomposition temperature, making thermal degradation unlikely if the recommended temperature is not exceeded.

Q4: Can I dry Ba(TFSI)₂ in a standard laboratory oven open to the atmosphere?

A4: No. Heating the salt in the presence of atmospheric moisture will not effectively remove the water and may not be sufficient to break down stable hydrates. A vacuum oven is essential. The vacuum reduces the boiling point of water, allowing it to be removed at a temperature that is safe for the salt. Furthermore, drying should ideally be done under an inert atmosphere (like nitrogen or argon) to prevent the reabsorption of moisture once the drying process is complete.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The salt remains clumpy or appears "wet" after drying. 1. Insufficient drying time.2. Vacuum is not strong enough.3. The drying temperature is too low.1. Extend the drying time by an additional 12-24 hours.2. Ensure your vacuum pump can achieve a pressure of <1 mbar. Check for leaks in the system.3. Increase the temperature to the upper end of the recommended range (e.g., 120-140 °C), ensuring it stays well below the melting point.
The salt has turned yellow or discolored after drying. 1. The drying temperature was too high, potentially causing slight decomposition or reaction with impurities.2. Contamination from the oven or handling equipment.1. Reduce the drying temperature. For Ba(TFSI)₂, do not exceed 150 °C.2. Ensure all glassware (e.g., Schlenk flask) is thoroughly cleaned and dried before use.
Poor experimental results despite drying the salt. 1. Re-exposure to atmosphere after drying.2. Incomplete drying.1. Transfer the dried salt directly from the vacuum oven to an inert atmosphere glovebox for storage and handling.2. Verify the effectiveness of your drying protocol. Consider using a Karl Fischer titrator to quantify residual water content if precise measurements are required.

Experimental Protocol: High-Vacuum Drying of Ba(TFSI)₂

This protocol describes the standard procedure for rigorously drying Barium bis(trifluoromethanesulfonimide) prior to use in moisture-sensitive applications.

I. Materials and Equipment
  • Barium bis(trifluoromethanesulfonimide) (as received)

  • Schlenk flask or other suitable vacuum-rated glassware

  • High-vacuum pump (capable of reaching <1 mbar)

  • Vacuum oven with temperature control

  • Inert gas source (Nitrogen or Argon)

  • Spatula, weighing paper

  • Personal Protective Equipment (gloves, safety goggles, lab coat)

  • Chemical fume hood

II. Step-by-Step Procedure
  • Preparation: Place a clean, dry Schlenk flask on a balance within a chemical fume hood. Tare the balance.

  • Weighing: Carefully weigh the desired amount of Ba(TFSI)₂ into the Schlenk flask. Record the initial weight.

  • Assembly: Lightly grease the glass joint of the Schlenk flask and attach it to a vacuum line. Ensure all connections are secure to prevent leaks.

  • Evacuation: Slowly open the stopcock to the vacuum pump. The powder may be very fine and can be pulled into the vacuum line if the vacuum is applied too quickly. It is good practice to have a cold trap between the oven/flask and the pump.

  • Heating: Once the flask is under a stable high vacuum (<1 mbar), place the flask into the vacuum oven. Set the temperature to 120 °C .

    • Causality Note: This temperature is a balance. It is high enough to provide sufficient thermal energy to drive off adsorbed water and break down potential hydrates, yet it is safely below the salt's decomposition temperature. A high vacuum is critical as it significantly lowers the partial pressure of water, facilitating its removal.[9]

  • Drying Period: Allow the salt to dry under high vacuum at 120 °C for a minimum of 24 hours . For highly sensitive applications or larger quantities of salt, a 48-hour period is recommended.

  • Cooling: After the drying period, turn off the oven's heat and allow the flask to cool completely to room temperature while still under vacuum.

    • Trustworthiness Note: Do not backfill the flask with inert gas while it is still hot. This can cause the gas to contract as it cools, potentially pulling contaminants from the gas line into your flask.

  • Inert Gas Backfill: Once at room temperature, close the connection to the vacuum pump and carefully backfill the Schlenk flask with a dry, inert gas such as nitrogen or argon.

  • Storage & Transfer: The dried Ba(TFSI)₂ should be stored under an inert atmosphere. For best results, immediately transfer the Schlenk flask into an argon or nitrogen-filled glovebox for storage and subsequent handling.

Visualization of the Drying Workflow

Drying_Workflow cluster_prep Preparation Phase (Fume Hood) cluster_drying Drying Phase (Vacuum Oven) cluster_post Post-Drying & Storage start Start: Weigh Ba(TFSI)₂ into Schlenk Flask assemble Assemble on Vacuum Line start->assemble Secure Connections evacuate Slowly Apply High Vacuum (<1 mbar) assemble->evacuate Transfer to Oven heat Heat to 120 °C evacuate->heat dry Hold for 24-48 hours heat->dry cool Cool to Room Temp (under vacuum) dry->cool Turn off Heat backfill Backfill with Inert Gas (N₂ or Ar) cool->backfill store Transfer to Glovebox for Storage/Use backfill->store

Caption: Workflow for drying Barium bis(trifluoromethanesulfonimide).

Logical Flow: Decision Making for Use

Decision_Flow start Received Ba(TFSI)₂ check_app Is the application moisture-sensitive? start->check_app use_as_is Use directly (for non-sensitive applications) check_app->use_as_is No dry_protocol Perform High-Vacuum Drying Protocol check_app->dry_protocol Yes post_dry_check Handle and store under inert atmosphere dry_protocol->post_dry_check use_dried Proceed with experiment post_dry_check->use_dried

Sources

Overcoming poor solubility of Barium bis(trifluoromethanesulfonimide) in nonpolar solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Barium bis(trifluoromethanesulfonimide), also known as Ba(NTf₂)₂. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of this salt in nonpolar organic solvents. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address these issues and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Barium bis(trifluoromethanesulfonimide) poorly soluble in nonpolar solvents like toluene, hexane, or chloroform?

A1: The poor solubility of Barium bis(trifluoromethanesulfonimide) in nonpolar solvents stems from a fundamental chemical principle: "like dissolves like." Ba(NTf₂)₂ is an ionic salt, composed of a Ba²⁺ cation and two bis(trifluoromethanesulfonimide) (NTf₂⁻) anions. This ionic nature imparts a high degree of polarity and a strong crystal lattice energy.

Nonpolar solvents, such as toluene, hexane, and chloroform, are characterized by molecules with low polarity and weak intermolecular forces (primarily van der Waals forces). There is a significant mismatch in the intermolecular forces between the highly polar ionic salt and the nonpolar solvent molecules. For dissolution to occur, the energy released from the interaction between the ions and the solvent molecules must be sufficient to overcome the strong electrostatic forces holding the ions together in the crystal lattice. In the case of Ba(NTf₂)₂ and nonpolar solvents, this energy compensation is inadequate, leading to poor solubility.

Although metal triflimide salts are sometimes used in organic synthesis as Lewis acid catalysts due to the weakly coordinating nature of the NTf₂⁻ anion, their salt-like character often necessitates specific strategies to achieve solubility in nonpolar reaction media.[1][2]

Troubleshooting Guides

Q2: I am trying to use Ba(NTf₂)₂ as a Lewis acid catalyst in a reaction with a nonpolar solvent, but it won't dissolve. What are my options?

A2: When facing poor solubility of Ba(NTf₂)₂ in a nonpolar solvent for catalysis, you have several effective strategies at your disposal. The choice of method will depend on the specific requirements of your reaction, including temperature, substrate compatibility, and desired concentration. The primary approaches involve the use of phase-transfer catalysts, co-solvents, or surfactants.

Here is a summary of potential strategies:

StrategyMechanism of ActionKey Considerations
Phase-Transfer Catalysis (Crown Ethers) Encapsulation of the Ba²⁺ cation by the crown ether, forming a lipophilic complex that is soluble in nonpolar solvents.Stoichiometric or catalytic amounts may be needed. The size of the crown ether should match the ionic radius of Ba²⁺.
Co-Solvent Addition A small amount of a polar, aprotic co-solvent is added to the nonpolar solvent to increase the overall polarity of the medium and improve solvation of the salt.The co-solvent must be compatible with your reaction conditions and not interfere with the desired chemistry.
Surfactant-Mediated Solubilization Surfactants form micelles in the nonpolar solvent, and the ionic salt is encapsulated within the hydrophilic core of these micelles.The choice of surfactant (cationic, anionic, or non-ionic) is critical and depends on the specific solvent and reaction.

Below, we will delve into the practical details of each of these approaches.

Q3: How do I use a crown ether to dissolve Ba(NTf₂)₂ in a nonpolar solvent? Can you provide a protocol?

A3: Crown ethers are excellent phase-transfer catalysts for solubilizing inorganic salts in organic solvents.[3][4] They function by chelating the metal cation within their central cavity, while the exterior of the crown ether is lipophilic, allowing the entire complex to dissolve in nonpolar media. For the Ba²⁺ ion, 18-crown-6 is a suitable choice due to the compatibility of its cavity size with the ionic radius of barium.

cluster_0 Insoluble Salt in Nonpolar Solvent cluster_1 Addition of Crown Ether cluster_2 Formation of Soluble Complex Ba(NTf2)2_solid Ba(NTf2)2 (solid) Crown_Ether 18-Crown-6 Ba(NTf2)2_solid->Crown_Ether Complexation Solvent Nonpolar Solvent (e.g., Toluene) Soluble_Complex [Ba(18-crown-6)]2+(NTf2)2- (soluble) Crown_Ether->Soluble_Complex Solubilization

Caption: Solubilization of Ba(NTf₂)₂ via complexation with 18-crown-6.

  • Preparation:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of Barium bis(trifluoromethanesulfonimide).

    • Add the nonpolar solvent of choice (e.g., toluene, chloroform).

    • Stir the suspension at room temperature. You will observe that the salt does not dissolve.

  • Addition of Crown Ether:

    • Add 1 to 1.2 molar equivalents of 18-crown-6 relative to the moles of Ba(NTf₂)₂. The crown ether can be added as a solid or as a solution in a small amount of the nonpolar solvent.

    • For catalytic applications, you may start with a lower stoichiometry of the crown ether (e.g., 10-20 mol%) and assess the extent of dissolution and catalytic activity.

  • Dissolution:

    • Continue to stir the mixture at room temperature. The dissolution of the Ba(NTf₂)₂ may be slow.

    • Gentle warming (e.g., to 40-50 °C) can be applied to expedite the dissolution process. Be mindful of the boiling point of your solvent.

    • The suspension should gradually become a clear, homogeneous solution as the crown ether-barium complex forms.

  • Usage in Reaction:

    • Once a clear solution is obtained, you can proceed with your chemical reaction by adding the other reagents as required.

Note: Crown ethers can be toxic and should be handled with appropriate personal protective equipment.

Q4: Can I use a co-solvent to improve the solubility of Ba(NTf₂)₂? If so, which co-solvents are recommended?

A4: Yes, using a co-solvent is a viable strategy. The principle is to add a small amount of a more polar solvent to the bulk nonpolar solvent to increase its solvating power for the ionic salt. For metal triflimide salts, polar aprotic solvents are generally preferred as they can coordinate to the metal cation without interfering in many catalytic reactions.

In a study involving the related Calcium bis(trifluoromethanesulfonimide) (Ca(NTf₂)₂), it was observed that the choice of solvent had a marked effect on the reaction, with tert-amyl alcohol providing good results, suggesting that sterically hindered alcohols could be effective co-solvents.[5]

A Poorly Soluble Ba(NTf2)2 in Nonpolar Solvent B Select a Polar Aprotic Co-Solvent A->B C Examples: - Tetrahydrofuran (THF) - Dioxane - Acetonitrile - tert-Amyl Alcohol B->C D Add Co-Solvent in Small Increments (e.g., 1-10% v/v) B->D E Observe for Dissolution (with stirring/gentle warming) D->E F Homogeneous Solution Achieved E->F G Assess Compatibility with Reaction F->G

Caption: Decision process for using a co-solvent to dissolve Ba(NTf₂)₂.

  • Initial Setup:

    • Suspend the Ba(NTf₂)₂ in the primary nonpolar solvent in your reaction vessel.

  • Co-Solvent Addition:

    • While stirring, add a small volume of the chosen co-solvent (e.g., THF, dioxane, or tert-amyl alcohol) dropwise. Start with approximately 1-2% of the total volume and incrementally increase to about 5-10%.

    • The goal is to use the minimum amount of co-solvent necessary to achieve dissolution, as a large excess may alter the desired reactivity of your system.

  • Observation:

    • Monitor for the dissolution of the solid. Gentle heating may be applied if necessary.

  • Reaction Compatibility Check:

    • Before proceeding with your main experiment, it is crucial to ensure that the co-solvent does not negatively impact your reaction by running a small-scale control experiment.

Q5: Is it possible to use surfactants to dissolve Ba(NTf₂)₂ in a nonpolar solvent?

A5: Yes, surfactant-mediated solubilization is another powerful technique. Surfactants are amphiphilic molecules that can self-assemble into structures called micelles in a solvent. In a nonpolar solvent, these are often referred to as reverse micelles, where the hydrophilic "heads" of the surfactant molecules form a core, and the hydrophobic "tails" extend into the nonpolar solvent. The polar core of these reverse micelles can encapsulate ionic compounds like Ba(NTf₂)₂, effectively dissolving them in the bulk nonpolar medium.[6][7]

A Ba(NTf2)2 (Insoluble) C Formation of Reverse Micelles A->C B Nonpolar Solvent + Surfactant B->C D Encapsulated Ba(NTf2)2 in Micelle Core (Solubilized) C->D

Caption: Encapsulation of Ba(NTf₂)₂ within a reverse micelle in a nonpolar solvent.

  • Choice of Surfactant: The selection of the surfactant is critical. Non-ionic surfactants with a low Hydrophilic-Lipophilic Balance (HLB) are often good candidates for forming reverse micelles in nonpolar solvents.

  • Critical Micelle Concentration (CMC): The surfactant concentration must be above its CMC in the chosen solvent for micelles to form and solubilization to occur.

  • Potential for Interference: The surfactant could potentially interact with your reactants or catalysts, so it is important to screen for any unwanted side reactions.

This approach is widely used in nanoparticle synthesis and may be adaptable for your application.[8]

References

  • Sharwood, P. (2018). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. National Institutes of Health. [Link]

  • Aksenov, N., et al. (2021). Triflamides and Triflimides: Synthesis and Applications. National Institutes of Health. [Link]

  • Van der Pyl, D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Fokkens, R. H., et al. (2009). Chemistry of crown ethers XIX. Functionalized crown ethers for the solubilization of barium sulfate. ResearchGate. [Link]

  • Niemeyer, J. (2013). Calcium-based Lewis acid catalysts. PubMed. [Link]

  • Spreckelmeyer, P. H., et al. (2018). Rapid Dissolution of BaSO4 by Macropa, an 18-Membered Macrocycle with High Affinity for Ba2+. PubMed. [Link]

  • Wang, Q., & Zhu, J. (2020). Triflimide (HNTf2) in Organic Synthesis. Chemical Reviews. [Link]

  • Niemeyer, J., & Schlörer, N. (2013). Calcium-Based Lewis Acid Catalysts. ResearchGate. [Link]

  • Aksenov, N. (2022). Modern Synthesis of Triflamides and Triflimides. Hilaris Publisher. [Link]

  • Kumar, A., et al. (2022). Synthesis of Crown Ethers. In Organic and Inorganic Chemistry. [Link]

  • Reddit. (2022). Crown ethers such as 18-crown-6 allow alkali salts to be dissolved in organic solvents, this is very useful for organic synthesis. Reddit. [Link]

  • ResearchGate. (2015). The solvent extraction of metal ions by crown compounds. ResearchGate. [Link]

  • Scribd. (n.d.). Phase-Transfer Catalysis Basics. Scribd. [Link]

  • P2 InfoHouse. (n.d.). Crown Ethers Enhance Ionic Residue Removal. P2 InfoHouse. [Link]

  • ResearchGate. (2020). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ResearchGate. [Link]

  • Scribd. (n.d.). Overview of Phase-Transfer Catalysis. Scribd. [Link]

  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]

  • ResearchGate. (1985). Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers by complex formation with alkaline earth metal alkanedisulfonates. ResearchGate. [Link]

  • Chem-Station. (2015). Phase-Transfer Catalyst (PTC). Chem-Station. [Link]

  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis. In Intensification of Liquid–Liquid Processes. [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES. IUPAC-NIST. [Link]

  • ResearchGate. (2019). Synthesis and structures of alkaline earth metal salts of bis[(trifluoromethyl)sulfonyl]imide. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 18-crown-6. Organic Syntheses. [Link]

  • ResearchGate. (2013). Bis(trifluoromethanesulfonyl)imide. ResearchGate. [Link]

  • Cambridge Open Engage. (2023). Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. Cambridge Open Engage. [Link]

  • National Institutes of Health. (2021). Guidelines for surfactant selection to treat petroleum hydrocarbon-contaminated soils. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2017). Application of thiopyrylium trifluoromethanesulfonates as Lewis acids in organocatalytic reactions. Organic & Biomolecular Chemistry. [Link]

  • OSTI.GOV. (n.d.). Selective Removal of Barium and Hardness Ions from Brackish Water with Chemically Enhanced Electrodialysis. OSTI.GOV. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • ResearchGate. (2018). Thermodynamic parameters and solubility products of alkaline and.... ResearchGate. [Link]

  • ResearchGate. (2002). Trimethylsilyl Bis(trifluoromethanesulfonyl)imide as a Tolerant and Environmentally Benign Lewis Acid Catalyst of the Diels—Alder Reaction. ResearchGate. [Link]

  • National Institutes of Health. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. National Institutes of Health. [Link]

  • Lorimer, J. W. (1992). ALKALINE EARTH HYDROXIDES IN WATER AND AQUEOUS SOLUTIONS. In IUPAC-NIST Solubility Data Series. [Link]

  • ResearchGate. (2012). Systematic Data Set for Structure−Property Investigations: Solubility and Solid-State Structure of Alkaline Earth Metal Salts of Benzoates. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Barium bis(trifluoromethanesulfonimide) Catalyzed Processes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals utilizing Barium bis(trifluoromethanesulfonimide), Ba(NTf₂)₂, as a Lewis acid catalyst. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize side reactions and optimize the performance of your Ba(NTf₂)₂ catalyzed processes.

Introduction to Ba(NTf₂)₂ Catalysis

Barium bis(trifluoromethanesulfonimide), also known as Barium triflimide, is a powerful and versatile Lewis acid catalyst employed in a range of organic transformations, including Friedel-Crafts reactions, Diels-Alder cycloadditions, and esterifications. Its catalytic prowess stems from the strong Lewis acidity of the barium cation, which is enhanced by the presence of the bulky, non-coordinating bis(trifluoromethanesulfonimide) (NTf₂) anions. This unique structure often leads to higher catalytic activity and selectivity compared to traditional Lewis acids like aluminum chloride (AlCl₃).[1] However, like any catalyst, its application is not without challenges. This guide will address the common side reactions and performance issues encountered in Ba(NTf₂)₂ catalyzed processes and provide practical solutions to overcome them.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction catalyzed by Ba(NTf₂)₂ is showing low or no conversion of my starting materials. What are the potential causes and how can I resolve this?

Answer:

Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a systematic approach to troubleshooting this problem:

1. Catalyst Inactivity:

  • Cause: Ba(NTf₂)₂ is hygroscopic and its Lewis acidity can be significantly compromised by the presence of water. Moisture in the reactants, solvents, or glassware will deactivate the catalyst.

  • Solution:

    • Catalyst Handling: Handle and store Ba(NTf₂)₂ under an inert atmosphere (e.g., in a glovebox or desiccator).

    • Drying of Reagents and Solvents: Ensure all reactants and solvents are rigorously dried before use. Solvents should be distilled from an appropriate drying agent.

    • Glassware Preparation: Flame-dry or oven-dry all glassware immediately before setting up the reaction.

2. Suboptimal Reaction Conditions:

  • Cause: The reaction temperature and time may not be optimized for your specific substrates.

  • Solution:

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal point. Be aware that excessive heat can also lead to side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion.

3. Catalyst Loading:

  • Cause: The amount of Ba(NTf₂)₂ may be insufficient to catalyze the reaction effectively.

  • Solution: While one of the advantages of metal triflimidates is often lower required catalyst loading compared to traditional Lewis acids, an adequate amount is still necessary. If you suspect insufficient catalysis, incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

4. Substrate Inhibition:

  • Cause: Certain functional groups in your substrate, particularly strong Lewis bases like amines, can coordinate strongly with the barium center, leading to catalyst inhibition.

  • Solution:

    • Protecting Groups: If your substrate contains a problematic functional group, consider using a suitable protecting group that can be removed after the reaction.

    • Alternative Catalysts: In some cases, a different Lewis acid with a lower affinity for the inhibiting group may be more suitable.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Question: My reaction is producing a mixture of isomers or multiple unexpected byproducts. How can I improve the selectivity?

Answer:

Poor selectivity can manifest as regioisomerism (e.g., ortho- vs. para- substitution in Friedel-Crafts reactions) or the formation of completely different products. Here’s how to address these issues:

1. Regioselectivity in Friedel-Crafts Reactions:

  • Cause: In Friedel-Crafts alkylation and acylation of substituted aromatics, the electrophile can attack different positions on the ring, leading to a mixture of regioisomers. The product distribution is influenced by both electronic and steric factors.

  • Solution:

    • Temperature Control: Lowering the reaction temperature often favors the formation of the thermodynamically more stable isomer. For example, in many Friedel-Crafts reactions, the para-substituted product is thermodynamically favored.

    • Solvent Choice: The polarity of the solvent can influence the transition state energies of the different reaction pathways. Non-polar solvents like dichloromethane or carbon disulfide often favor kinetic control, while more polar solvents like nitrobenzene can favor thermodynamic control.[2] Experiment with a range of solvents to find the optimal one for your desired isomer.

    • Bulky Reagents: Using a bulkier alkylating or acylating agent can sterically hinder attack at more crowded positions (e.g., the ortho position), thereby favoring substitution at less hindered sites (e.g., the para position).

2. Polyalkylation in Friedel-Crafts Alkylation:

  • Cause: A common side reaction where the initial alkylated product is more reactive than the starting material, leading to the addition of multiple alkyl groups.

  • Solution:

    • Excess Aromatic Substrate: Use a large excess of the aromatic substrate relative to the alkylating agent. This statistically favors the reaction of the electrophile with the starting material over the more reactive mono-alkylated product.

    • Alternative Two-Step Procedure: A highly effective method to avoid polyalkylation is to perform a Friedel-Crafts acylation first, followed by reduction of the resulting ketone to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction). The acyl group is deactivating, which prevents further substitution on the aromatic ring.[3]

3. Side Reactions in Esterification:

  • Cause: In Ba(NTf₂)₂ catalyzed esterifications, side reactions can include dehydration of the alcohol (especially tertiary alcohols) or ether formation.

  • Solution:

    • Temperature and Time Control: Use the mildest possible temperature and shortest reaction time necessary to achieve good conversion of the desired ester.

    • Stoichiometry: Use a slight excess of the carboxylic acid to ensure the alcohol is fully consumed.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Ba(NTf₂)₂ over other Lewis acids like AlCl₃?

A1: Ba(NTf₂)₂ offers several advantages:

  • Higher Activity: The highly delocalized and non-coordinating nature of the NTf₂⁻ anion results in a more Lewis acidic metal center, often leading to higher catalytic activity at lower catalyst loadings.[1]

  • Reduced Product Inhibition: Unlike AlCl₃, which can form strong complexes with the product (e.g., ketones in Friedel-Crafts acylation), Ba(NTf₂)₂ generally shows weaker product binding, allowing for truly catalytic cycles.

  • Milder Reaction Conditions: Due to its higher activity, reactions can often be carried out under milder conditions, which can improve selectivity and reduce side reactions.

Q2: How should I handle and store Ba(NTf₂)₂?

A2: Barium bis(trifluoromethanesulfonimide) is a hygroscopic solid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. All handling should be performed in a glovebox or under a stream of inert gas to prevent exposure to moisture.

Q3: Can Ba(NTf₂)₂ be recovered and reused?

A3: Yes, one of the potential advantages of using Ba(NTf₂)₂ is its potential for recovery and reuse, which is economically and environmentally beneficial. The catalyst can often be recovered from the reaction mixture by precipitation or extraction. After recovery, it should be thoroughly dried under vacuum before reuse to ensure its activity is maintained. The specific recovery procedure will depend on the reaction solvent and the properties of the products.

Q4: Does the triflimide (NTf₂) anion itself participate in any side reactions?

A4: The bis(trifluoromethanesulfonimide) anion is generally considered to be very stable and non-coordinating. However, under harsh conditions or in the presence of strong nucleophiles, hydrolysis of the triflimide anion is a possibility, although it is generally more resistant to hydrolysis than other anions like triflate. Hydrolysis would lead to the formation of trifluoromethanesulfonamide and trifluoromethanesulfonic acid, which could potentially alter the catalytic activity and lead to unforeseen side reactions. It is therefore important to maintain anhydrous conditions.

Q5: I am observing a decrease in catalytic activity over time in a continuous flow process. What could be the cause?

A5: Catalyst deactivation in a continuous flow system can be due to several factors:

  • Leaching: The catalyst may be slowly dissolving in the reaction medium.

  • Poisoning: Impurities in the feedstock can adsorb to the catalyst's active sites and deactivate it.

  • Fouling: Polymeric or high-molecular-weight byproducts can deposit on the catalyst surface, blocking active sites. To troubleshoot this, you can analyze the catalyst bed for changes in composition and morphology, and also analyze the product stream for any leached barium.

Experimental Protocols

Protocol 1: Minimizing Polyalkylation in Friedel-Crafts Alkylation of Toluene with Benzyl Chloride

This protocol is designed to favor the formation of mono-benzylated toluene by using an excess of the aromatic substrate.

Materials:

  • Barium bis(trifluoromethanesulfonimide) (Ba(NTf₂)₂)

  • Toluene (anhydrous)

  • Benzyl chloride

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add Ba(NTf₂)₂ (5 mol%).

  • Add anhydrous toluene (5 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloride (1 equivalent) to the stirred solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: High Regioselectivity in the Diels-Alder Reaction of Furan with Methyl Acrylate

This protocol aims to achieve high regioselectivity in the Ba(NTf₂)₂ catalyzed Diels-Alder reaction.

Materials:

  • Barium bis(trifluoromethanesulfonimide) (Ba(NTf₂)₂)

  • Furan

  • Methyl acrylate

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve Ba(NTf₂)₂ (10 mol%) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add methyl acrylate (1 equivalent) to the catalyst solution.

  • Slowly add furan (1.2 equivalents) to the mixture.

  • Stir the reaction at -78 °C for 6 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by adding saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Analyze the crude product to determine the endo/exo ratio. Purify by column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Catalyst Inactivity? start->catalyst conditions Suboptimal Conditions? catalyst->conditions No handle_store Ensure anhydrous handling and storage catalyst->handle_store Yes loading Insufficient Catalyst? conditions->loading No optimize_temp Optimize reaction temperature conditions->optimize_temp Yes inhibition Substrate Inhibition? loading->inhibition No increase_loading Increase catalyst loading loading->increase_loading Yes protecting_groups Use protecting groups for inhibitory functionalities inhibition->protecting_groups Yes dry_reagents Rigorously dry solvents and reagents handle_store->dry_reagents optimize_time Monitor and optimize reaction time optimize_temp->optimize_time

Caption: Common side reactions in Friedel-Crafts reactions and their mitigation strategies.

References

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  • Recovery and reuse of the catalyst. - ResearchGate. (URL: [Link])

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  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])

  • Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles - ResearchGate. (URL: [Link])

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  • How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (URL: [Link])

  • Friedel-Crafts acylation of anisole | Download Scientific Diagram - ResearchGate. (URL: [Link])

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  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). (URL: [Link])

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  • Bis(trifluoromethanesulfonimide) (BSI): Acidity and Application to Hydrofunctionalization as a Brønsted Acid Catalyst - ResearchGate. (URL: [Link] trifluoromethanesulfonimide_BSI_Acidity_and_Application_to_Hydrofunctionalization_as_a_Bronsted_Acid_Catalyst)

  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. (URL: [Link])

  • The Lewis Acidity of Bare and Crown Ether‐Complexed Germanium(II) and Tin(II) Cations. (URL: [Link])

  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition - MDPI. (URL: [Link])

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Publishing. (URL: [Link])

  • Scheme 35 Functional group compatibility of the TBAFe-catalyzed Doyle–Kirmse reaction. - ResearchGate. (URL: [Link])

  • Guide - Low Yield Troubleshooting - PacBio. (URL: [Link])

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  • Effect of NTf2⁻ on the catalytic reaction. - ResearchGate. (URL: [Link])

  • Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. (URL: [Link])

  • Multifunctional Catalysts for Cascade Reactions in Biomass Processing - MDPI. (URL: [Link])

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Technical Support Center: Purifying Barium bis(trifluoromethanesulfonimide) for High-Purity Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Barium bis(trifluoromethanesulfonimide) [Ba(TFSI)₂]. This guide is designed for researchers, scientists, and drug development professionals who require high-purity Ba(TFSI)₂ for their applications. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and storage of Ba(TFSI)₂.

Q1: What is Barium bis(trifluoromethanesulfonimide) and what are its key properties?

Barium bis(trifluoromethanesulfonimide), with the chemical formula C₄BaF₁₂N₂O₈S₄, is a metal salt.[1][2] It is typically a white to off-white powder.[3][4] Key properties include:

PropertyValue
Molecular Weight 697.62 g/mol [1][2]
Melting Point >300 °C[1][5]
Appearance White to off-white powder[3][4]
Hygroscopicity Hygroscopic[6]

Q2: Why is high purity Ba(TFSI)₂ critical for my research, especially in drug development?

In sensitive applications like drug development, even trace impurities can have significant consequences. Potential issues arising from impurities include altered biological activity, unforeseen toxicity, and interference with analytical measurements. For instance, metallic impurities could catalyze unwanted side reactions, while organic residues might lead to the formation of harmful byproducts. Therefore, using high-purity Ba(TFSI)₂ is essential for ensuring the reliability, reproducibility, and safety of experimental results.

Q3: How should I handle and store Ba(TFSI)₂ to maintain its purity?

Barium bis(trifluoromethanesulfonimide) is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] Proper handling and storage are crucial to prevent contamination.[7]

  • Storage: Store Ba(TFSI)₂ in a tightly sealed container in a cool, dry place.[7] For enhanced protection, consider using a desiccator or a glovebox with an inert atmosphere (e.g., argon or nitrogen).[8][9]

  • Handling: When working with the salt, minimize its exposure to the open air.[7] If possible, handle it within a glovebox.[9] If a glovebox is not available, work quickly and reseal the container promptly.[7]

Q4: What are the common impurities found in commercial-grade Ba(TFSI)₂?

Commercial-grade Ba(TFSI)₂ may contain several types of impurities stemming from its synthesis and handling. These can include:

  • Water: Due to its hygroscopic nature, water is a common impurity.[7][8]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of related organic and inorganic compounds.

  • Metallic Impurities: Trace amounts of other metals may be present, originating from the raw materials or reaction vessels.

Section 2: Troubleshooting Guide for Ba(TFSI)₂ Purification

This section provides solutions to specific problems you might encounter during the purification of Ba(TFSI)₂.

Q1: I performed a recrystallization, but the yield of purified Ba(TFSI)₂ is very low. What could be the cause?

Low recovery after recrystallization can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[10][11] If the solubility of Ba(TFSI)₂ in the chosen solvent is still significant at low temperatures, a substantial amount will remain in the mother liquor, leading to a low yield.

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep more of the compound dissolved even after cooling, thus reducing the amount of crystallized product.[10]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, some of the product may crystallize along with the impurities, leading to loss of the desired product.

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature will result in incomplete precipitation of the product.[10]

Q2: After purification, my Ba(TFSI)₂ still shows the presence of impurities in analytical tests. How can I improve the purification efficiency?

If impurities persist after a single purification step, consider the following:

  • Multiple Recrystallizations: Repeating the recrystallization process can significantly enhance purity.[12] With each successive recrystallization, the concentration of impurities in the final product is reduced.

  • Solvent System Optimization: Experiment with different solvents or solvent mixtures. A different solvent may have a better solubility profile for separating the specific impurities present in your sample.

  • Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[13][14]

  • Alternative Purification Techniques: For certain impurities, other methods like solvent extraction or column chromatography might be more effective.

Q3: The purified Ba(TFSI)₂ appears discolored. What is the likely cause and how can it be resolved?

Discoloration in the final product usually indicates the presence of colored organic impurities.

  • Cause: These impurities may have been present in the starting material or formed during the purification process, especially if excessive heat was applied, causing some decomposition.

  • Solution: As mentioned above, treating the hot solution with activated carbon before filtration is an effective way to remove colored impurities.[13][14] Use a minimal amount of activated carbon to avoid adsorbing a significant amount of the desired product.

Q4: How can I confirm the purity of my Ba(TFSI)₂ after the purification process?

A combination of analytical techniques is recommended to provide a comprehensive assessment of purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify and quantify organic impurities.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques are highly sensitive for detecting and quantifying trace metallic impurities.[15]

  • Karl Fischer Titration: This is a standard method for accurately determining the water content in the sample.[16]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the purified compound.[] A sharp melting point close to the literature value is indicative of high purity.[10]

Section 3: Detailed Experimental Protocol - Recrystallization of Ba(TFSI)₂

Recrystallization is a common and effective technique for purifying solid compounds based on differences in their solubility.[12][13] The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize while the impurities remain dissolved in the solvent.[11][12]

Workflow for Recrystallization of Ba(TFSI)₂

cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Impure Ba(TFSI)₂ solvent_selection Select Appropriate Solvent start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble impurities present cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals end High-Purity Ba(TFSI)₂ dry_crystals->end

Caption: Workflow of the recrystallization process for Ba(TFSI)₂.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[10] The ideal solvent should have high solubility for Ba(TFSI)₂ at its boiling point and low solubility at room temperature or below. Based on literature, polar aprotic solvents such as acetonitrile or acetone could be suitable candidates. Small-scale solubility tests should be performed to determine the optimal solvent.[14]

  • Dissolution:

    • Place the impure Ba(TFSI)₂ in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the Ba(TFSI)₂ is completely dissolved.[10][13] It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to maximize the yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, a hot gravity filtration step is necessary.

    • Preheat a funnel and a receiving flask to prevent premature crystallization.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.[10][13]

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.[10]

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold slurry of crystals onto the filter paper.

    • Wash the crystals with a small amount of fresh, cold solvent to remove any remaining soluble impurities.[12]

  • Drying:

    • Leave the crystals on the filter paper with the vacuum on for a few minutes to air dry.[13]

    • Transfer the purified crystals to a watch glass or a suitable container and dry them thoroughly in a vacuum oven at a moderate temperature to remove any residual solvent.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? Available from: [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Available from: [Link]

  • HepatoChem, Inc. How do you handle hygroscopic salts? Available from: [Link]

  • American Elements. Barium bis(trifluoromethylsulfonyl)imide. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

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  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

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  • ResearchGate. Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Barium and Barium Compounds - ANALYTICAL METHODS. Available from: [Link]

  • EBSCO. Recrystallization (chemistry) | Research Starters. Available from: [Link]

  • MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. YouTube; 2010. Available from: [Link]

  • Stanford Advanced Materials. Barium bis(trifluoromethylsulfonyl)imide CAS #: 168106-22-7. Available from: [Link]

  • Google Patents. Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.
  • Frontiers. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Available from: [Link]

  • ResearchGate. Thermochemical properties of some bis(trifluoromethyl-sulfonyl)imide based room temperature ionic liquids. Available from: [Link]

  • PubMed. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Available from: [Link]

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  • ResearchGate. Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. Available from: [Link]

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Technical Support Center: Inert Atmosphere Techniques for Barium bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling Barium bis(trifluoromethanesulfonimide), Ba(NTf₂)₂. This document provides researchers, scientists, and drug development professionals with expert-driven guidance, troubleshooting, and best practices for managing this air- and moisture-sensitive material. The causality behind each recommendation is explained to ensure procedural integrity and experimental success.

Section 1: Fundamentals - Why an Inert Atmosphere is Critical

Barium bis(trifluoromethanesulfonimide), also known as Barium triflimide, is a hygroscopic solid. The term "hygroscopic" signifies that the material readily attracts and holds water molecules from the surrounding environment. The bis(trifluoromethanesulfonimide) anion (TFSI or NTf₂) is the conjugate base of a superacid, making its salts susceptible to interactions with moisture.[1]

Causality of Failure: When Ba(NTf₂)₂ is exposed to ambient air, atmospheric moisture is adsorbed onto the crystal lattice. This seemingly minor contamination can have cascading negative effects on your experiments:

  • Inaccurate Stoichiometry: The measured mass of the compound will be artificially inflated by an unknown amount of water, leading to significant errors in molar calculations and solution concentrations.

  • Altered Solubility: The presence of water can change the salt's solubility characteristics in organic solvents.

  • Side Reactions: Coordinated water molecules can interfere with sensitive reaction mechanisms, potentially leading to reduced yields, unexpected byproducts, or complete reaction failure.

  • Degradation: Over time, excessive moisture can lead to hydrolysis and decomposition of the compound.

Therefore, the rigorous exclusion of air and moisture through inert atmosphere techniques is not merely a suggestion but a mandatory prerequisite for obtaining reliable and reproducible results.[2] The two most common and effective methods for achieving this are the glovebox and the Schlenk line.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: My new bottle of Barium bis(trifluoromethanesulfonimide) appears clumpy, not like a fine powder. Is it usable?

A: Clumping is a strong indicator that the material has absorbed atmospheric moisture. This can happen during manufacturing, packaging, or if the container seal was compromised during shipping or previous use. While potentially usable for non-sensitive applications, it is not recommended for experiments requiring high precision and anhydrous conditions. The water content is unknown, which will compromise your stoichiometry. For best results, always use a fresh, sealed container of a free-flowing powder.

Q2: Can I quickly weigh this salt on an open bench and then move it into my inert setup?

A: No. This is one of the most common errors. Barium bis(trifluoromethanesulfonimide) is hygroscopic and will begin absorbing moisture immediately upon exposure to air. Even a few seconds of exposure can be enough to affect the accuracy of your weighing and introduce water into your experiment. All manipulations, especially weighing, must be performed entirely within a controlled inert atmosphere, such as a glovebox.[4]

Q3: What is the difference between using a glovebox and a Schlenk line for handling this compound?

A: A glovebox provides a fully enclosed, static inert environment, making it ideal for manipulating solids—weighing, grinding, and preparing stock solutions.[4][5] A Schlenk line is a manifold that provides a flow of inert gas and vacuum to specialized glassware, making it better suited for performing reactions in solution, solvent transfers, and filtrations under a dynamic inert atmosphere.[2][6] For weighing out Ba(NTf₂)₂, a glovebox is superior.

Q4: Is Nitrogen or Argon gas preferred for the inert atmosphere?

A: For most applications involving Ba(NTf₂)₂, both high-purity nitrogen and argon are acceptable. Argon is denser than air, which can be advantageous in certain Schlenk line techniques as it provides a better "blanket" of inert gas.[2] However, argon is typically more expensive. For glovebox operations, either gas is suitable, provided its oxygen and moisture levels are maintained below 1 ppm.

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during experiments with Barium bis(trifluoromethanesulfonimide).

Problem Encountered Probable Cause Troubleshooting Steps & Explanations
Low or Inconsistent Reaction Yields Contamination of Ba(NTf₂)₂ with water or oxygen.1. Verify Inert Atmosphere Integrity: Check the O₂ and H₂O levels on your glovebox monitor. They should be <1 ppm.[5] If levels are high, regenerate the catalyst. For a Schlenk line, ensure your gas source is pure and that all connections are leak-free. 2. Review Glassware Preparation: Glassware must be rigorously dried to remove adsorbed moisture. Oven-drying at >125°C overnight is standard.[7] The hot glassware should be assembled and cooled under vacuum or a dynamic flow of inert gas to prevent re-adsorption of moisture.[7] 3. Confirm Solvent Purity: Ensure your solvent was properly dried and degassed. The most effective method for degassing is three freeze-pump-thaw cycles under high vacuum.[4]
Precipitate Forms Unexpectedly When Dissolving the Salt Use of a "wet" or improperly degassed solvent; or the salt itself is heavily hydrated.1. Use a Certified Anhydrous Solvent: Always use a new, sealed bottle of anhydrous solvent or a solvent freshly dispensed from a purification system (solvent still). 2. Degas the Solvent: Even anhydrous solvents contain dissolved air. Degas the solvent immediately before use.[4] 3. Perform a Solubility Test: In the glovebox, test the solubility of a very small amount of the salt in your solvent. If a precipitate forms, the issue is likely with the solvent or the salt's purity.
Glovebox Moisture Level Spikes After Introducing the Ba(NTf₂)₂ Container The exterior of the container was not properly cleaned, or the salt itself has significant adsorbed moisture.1. Clean Items Before Airlock Entry: Always wipe down all items, including chemical bottles, with a solvent like isopropanol before placing them in the antechamber to remove surface moisture. 2. Perform Multiple Purge Cycles: Use at least three vacuum/refill cycles on the antechamber before bringing any new item into the main glovebox chamber.[2] This removes the air and surface moisture from the container. 3. Handle Suspect Reagents with Care: If you suspect a bottle is contaminated, open it slowly in the glovebox. A large, rapid spike in moisture that does not quickly dissipate may indicate the reagent is compromised and should not be used for sensitive work.
Difficulty Transferring the Powder (Sticking to Spatula) Static electricity or moisture absorption causing the powder to become "sticky."1. Use Anti-Static Weighing Tools: Employ anti-static spatulas and weigh boats if available. 2. Ensure a Dry Environment: This is often a sign that moisture levels, even if low, are high enough to affect the fine powder. Double-check your glovebox's H₂O sensor reading.[8] 3. Tap, Don't Scrape: Gently tap the spatula on the side of the receiving flask rather than scraping, which can exacerbate static effects.

Section 4: Experimental Protocol

SOP: Preparation of a 0.1 M Solution of Ba(NTf₂)₂ in Anhydrous Acetonitrile

This protocol details the steps for accurately preparing a stock solution, a fundamental task that requires meticulous inert atmosphere technique.

1. Preparatory Steps (Outside the Glovebox): a. Place a clean, dry 50 mL volumetric flask, a glass funnel, a magnetic stir bar, and a screw-cap vial in a laboratory oven at 140°C for at least 4 hours (or overnight).[7] b. Transfer the required volume of anhydrous acetonitrile to a Schlenk flask. c. Degas the acetonitrile using a minimum of three freeze-pump-thaw cycles on a Schlenk line.[4] d. Backfill the Schlenk flask with high-purity argon or nitrogen and seal it.

2. Glovebox Operations: a. Transfer Hot Glassware: While still hot, move the volumetric flask, funnel, stir bar, and vial into the glovebox antechamber. b. Purge Antechamber: Evacuate and refill the antechamber with inert gas for at least three cycles.[2] c. Cool Glassware: Bring the hot glassware into the main glovebox chamber and allow it to cool completely to the glovebox's ambient temperature (approx. 30-60 minutes). This prevents thermal shock and pressure changes. d. Prepare for Weighing: Place the cooled volumetric flask on a tared analytical balance inside the glovebox. e. Weigh the Ba(NTf₂)₂: i. Bring the sealed container of Barium bis(trifluoromethanesulfonimide) (CAS: 168106-22-7) into the glovebox.[9] ii. Using a clean spatula, carefully weigh the required mass of the salt (for 50 mL of 0.1 M solution, this is 0.3488 g) into the volumetric flask using the glass funnel. iii. Record the exact mass. f. Dissolution: i. Add the magnetic stir bar to the volumetric flask. ii. Using the degassed acetonitrile from the Schlenk flask, add approximately 25 mL to the volumetric flask. iii. Place the flask on a stir plate inside the glovebox and stir until all the solid has completely dissolved. iv. Carefully add more degassed acetonitrile to the volumetric flask until the meniscus reaches the 50 mL calibration mark. v. Cap the flask and invert it several times to ensure homogeneity. g. Storage: Transfer the final solution to the screw-cap vial, seal it tightly, and label it clearly with the compound name, concentration, solvent, and date of preparation. For added protection, wrap the cap threads with paraffin film.

Section 5: Workflow Visualization

The following diagram illustrates the critical workflow for preparing a solution of Ba(NTf₂)₂ inside a glovebox.

G cluster_prep Phase 1: Preparation cluster_glovebox Phase 2: Glovebox Operations A Oven-Dry Glassware (Flask, Funnel, Stir Bar) B Degas Anhydrous Solvent (Freeze-Pump-Thaw) H Add Degassed Solvent & Stir to Dissolve B->H  Solvent Source C Transfer Hot Glassware to Antechamber D Purge Antechamber (3x Vacuum/Refill Cycles) C->D Introduce to inert system E Cool Glassware to Ambient Temperature D->E Enter main chamber F Tare Volumetric Flask on Balance E->F Thermal equilibrium G Weigh Ba(NTf₂)₂ into Flask F->G Accurate Massing G->H Key Step: Dissolution I Dilute to Final Volume (to the Mark) H->I Precise Concentration J Transfer to Storage Vial & Seal Tightly I->J Final Product

Caption: Workflow for preparing a Ba(NTf₂)₂ solution.

Section 6: Safety & Handling Summary

Property Identifier Value / Information Source
Chemical Name Barium bis(trifluoromethanesulfonimide)C₄BaF₁₂N₂O₈S₄[9]
CAS Number 168106-22-7-[9]
Molecular Weight 697.62 g/mol -[9]
Appearance White to off-white powderHygroscopic solid[10]
Melting Point >300 °C-[9]
Primary Hazard Skin Corrosion / Eye DamageHazard Code: H314 - Causes severe skin burns and eye damage.[9][11]
Handling Personal Protective Equipment (PPE)Wear protective gloves, clothing, and eye/face protection.[11]
Storage ConditionsStore in a tightly sealed container under an inert gas (e.g., Argon). Keep in a cool, dry, well-ventilated area.[12]

References

  • ESPI Metals. (n.d.). Barium Safety Data Sheet. Retrieved from ESPI Metals. [Link]

  • Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

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  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Barium Nitrate. Retrieved from NJ.gov. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. (General reference, specific link not available)
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  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Bis(trifluoromethane)sulfonimide. PubChem Compound Summary. Retrieved from [Link]

  • Gavette, J. V., & Russell, A. T. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. Retrieved from [Link]

  • ResearchGate. (2021, May 5). Suggestions for glove-box model for moisture sensitive samples? Retrieved from [Link]

  • Synchrotron SOLEIL. (2023, December 22). How to use the glove box - Chemistry laboratory 2 [Video]. YouTube. [Link]

  • TCI America. (n.d.). Barium(II) Bis(trifluoromethanesulfonyl)imide SDS. Retrieved from SDS Manager. [Link]

  • Vacuum Degassing. (n.d.). How to Handle Soaring Water Content in a Glove Box. Retrieved from [Link]

  • Journal of Scientific Instruments. (1966). A glove-box and drying system for the manipulation of moisture sensitive materials. Retrieved from [Link]

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Validation & Comparative

Purity analysis of Barium bis(trifluoromethanesulfonimide) by titration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Analysis of Barium bis(trifluoromethanesulfonimide) by Titration

Introduction: The Critical Role of Purity in Advanced Materials

Barium bis(trifluoromethanesulfonimide), commonly abbreviated as Ba(TFSI)₂, is a salt with the chemical formula Ba(N(SO₂CF₃)₂)₂. Its high thermal stability, with a melting point above 300 °C, and unique electrochemical properties make it a valuable material in various research and development fields, including as a component in solid-state electrolytes for batteries and as a catalyst in organic synthesis. In these demanding applications, impurities—even at trace levels—can significantly degrade performance and lead to inconsistent experimental results. Water, residual solvents, or other metal ions can interfere with electrochemical processes or poison catalytic reactions.

Therefore, accurate and reliable determination of Ba(TFSI)₂ purity is not merely a quality control step but a foundational requirement for reproducible science. This guide provides a detailed comparison of analytical methods for assaying the purity of Ba(TFSI)₂, with a primary focus on the robust and accessible technique of complexometric titration. We will explore the underlying chemical principles, provide step-by-step protocols, and compare titration with alternative analytical approaches to offer a comprehensive framework for researchers.

Purity Assay by Barium Ion Quantification: The Titrimetric Approach

The purity of Ba(TFSI)₂ is most directly assessed by quantifying the percentage of its primary metallic component, the barium ion (Ba²⁺). Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a classic, highly reliable analytical method for this purpose.

Principle of Complexometric EDTA Titration

EDTA, a hexadentate ligand, forms an exceptionally stable, water-soluble 1:1 complex with divalent metal cations like Ba²⁺. The reaction proceeds as follows:

Ba²⁺ + [EDTA]⁴⁻ → [Ba(EDTA)]²⁻

The titration is performed in a buffered, alkaline solution to ensure the complete formation of the Ba-EDTA complex.[1] To determine the exact point at which all Ba²⁺ ions have been complexed (the equivalence point), a metal ion indicator is used. This indicator is a dye that also forms a complex with Ba²⁺, but less strongly than EDTA. The Ba-indicator complex has a different color from the free, uncomplexed indicator. During the titration, EDTA first reacts with the free Ba²⁺ ions. Once all the free Ba²⁺ is consumed, the EDTA displaces the indicator from the Ba-indicator complex, causing a sharp color change that signals the endpoint of the titration.

Primary Method: Direct Complexometric Titration with Methylthymol Blue

Direct titration is the most straightforward approach for quantifying the barium content in Ba(TFSI)₂. It is accurate, cost-effective, and can be performed with standard laboratory equipment.

Causality Behind Experimental Choices
  • High pH (12): The formation constant of the Ba-EDTA complex is pH-dependent. A high pH of around 12, typically achieved with a strong base like NaOH, is required to ensure the reaction goes to completion and to facilitate the proper functioning of the chosen indicator.[1][2]

  • Indicator Selection (Methylthymol Blue): While other indicators like Eriochrome Black T can be used, Methylthymol Blue provides a distinct color change from blue (Ba-indicator complex) to gray (free indicator) at the high pH required for barium titration, making it a suitable choice.[1][2]

  • Standardized EDTA: The accuracy of the result is directly dependent on the accuracy of the EDTA titrant's concentration. Therefore, the EDTA solution must be standardized against a primary standard (e.g., pure calcium carbonate) before use.

Experimental Workflow: Direct Titration

G cluster_prep Sample & Reagent Preparation cluster_titration Titration Procedure cluster_calc Calculation prep1 Accurately weigh ~0.5 g Ba(TFSI)₂ prep2 Dissolve sample in ~100 mL deionized water prep1->prep2 titr1 Adjust solution pH to 12 with 1M NaOH prep2->titr1 prep3 Prepare standardized 0.01 M EDTA solution titr2 Add Methylthymol Blue indicator (solution turns blue) titr1->titr2 titr3 Titrate with 0.01 M EDTA from a burette titr2->titr3 titr4 Observe endpoint: color changes from blue to gray titr3->titr4 titr5 Record volume of EDTA used (V_EDTA) titr4->titr5 calc1 Calculate moles of EDTA titr5->calc1 calc2 Moles Ba²⁺ = Moles EDTA calc1->calc2 calc3 Calculate mass of Ba(TFSI)₂ calc2->calc3 calc4 Calculate % Purity calc3->calc4

Caption: Workflow for direct complexometric titration of Ba(TFSI)₂.

Detailed Experimental Protocol: Direct Titration
  • Sample Preparation: Accurately weigh approximately 0.5 g of Barium bis(trifluoromethanesulfonimide) into a 250 mL Erlenmeyer flask.

  • Dissolution: Add approximately 100 mL of deionized water to the flask and stir until the sample is completely dissolved.

  • pH Adjustment: While stirring, add 3-6 mL of 1 M sodium hydroxide (NaOH) solution to adjust the pH to approximately 12.[1]

  • Indicator Addition: Add a small amount (approx. 50 mg) of Methylthymol Blue indicator mixture. The solution should turn a distinct blue color.[1]

  • Titration: Titrate the sample solution with a standardized 0.01 M EDTA solution. The endpoint is reached when the color changes sharply from blue to gray.[1]

  • Replication: Repeat the titration at least two more times for precision.

Purity Calculation

The purity of the Ba(TFSI)₂ sample is calculated using the following formula:

% Purity = (V_EDTA × M_EDTA × MW_Ba(TFSI)₂) / (W_sample) × 100

Where:

  • V_EDTA = Volume of EDTA solution used in liters (L)

  • M_EDTA = Molarity of the standardized EDTA solution (mol/L)

  • MW_Ba(TFSI)₂ = Molecular weight of Ba(TFSI)₂ (697.62 g/mol )

  • W_sample = Initial weight of the Ba(TFSI)₂ sample in grams (g)

Alternative Methods and Comparative Analysis

While direct titration is highly effective, other methods can be employed for purity analysis, each with its own set of advantages and disadvantages.

Indirect (Back) Titration

In a back titration, a known excess of EDTA is added to the sample solution, ensuring all Ba²⁺ is complexed. The remaining, unreacted EDTA is then titrated with a standard solution of another metal ion (e.g., Mg²⁺ or Zn²⁺) using a suitable indicator like Eriochrome Black T.[3][4]

  • Advantages: Can be useful if the direct titration endpoint is slow to form or indistinct.

  • Disadvantages: Involves more reagents and procedural steps, increasing the potential for cumulative errors.

Experimental Workflow: Back Titration

G cluster_prep Sample Preparation cluster_titration Back Titration cluster_calc Calculation prep1 Prepare Ba(TFSI)₂ sample solution prep2 Add a known excess volume of standard EDTA prep1->prep2 prep3 Adjust pH to ~10 for second titration prep2->prep3 titr1 Add Eriochrome Black T indicator prep3->titr1 titr2 Titrate unreacted EDTA with standard Mg²⁺ solution titr1->titr2 titr3 Observe endpoint: color changes from blue to wine-red titr2->titr3 titr4 Record volume of Mg²⁺ used titr3->titr4 calc2 Calculate moles of excess EDTA (from Mg²⁺ titration) titr4->calc2 calc1 Calculate total moles EDTA added calc1->calc2 calc3 Moles Ba²⁺ = Total EDTA - Excess EDTA calc2->calc3 calc4 Calculate % Purity calc3->calc4 G start Purity Analysis of Ba(TFSI)₂ q1 What is the primary goal? start->q1 assay Determine Ba(TFSI)₂ Assay (% Purity) q1->assay Assay water Quantify Water Content q1->water Water thermal Assess Thermal Stability & Volatile Impurities q1->thermal Volatiles method_assay Direct Complexometric EDTA Titration assay->method_assay method_water Karl Fischer Titration water->method_water method_thermal Thermogravimetric Analysis (TGA) thermal->method_thermal

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A Comparative Guide to Divalent Electrolytes: Barium bis(trifluoromethanesulfonimide) vs. Magnesium bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Performance and Potential in Next-Generation Batteries

The quest for energy storage solutions beyond lithium-ion has intensified the focus on divalent metal batteries, with magnesium (Mg) and barium (Ba) emerging as intriguing candidates due to their abundance and the potential for higher energy densities. At the heart of these next-generation systems lies the electrolyte, a critical component that dictates the performance, safety, and cyclability of the battery. This guide provides an in-depth comparison of two key electrolyte salts: Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂) and Magnesium bis(trifluoromethanesulfonimide) (Mg(TFSI)₂).

While extensive research has illuminated the electrochemical landscape of Mg(TFSI)₂, a notable scarcity of experimental data exists for Ba(TFSI)₂ in battery applications. This guide, therefore, will present a comprehensive analysis of Mg(TFSI)₂ based on a wealth of experimental evidence, and offer a theoretical and predictive comparison for Ba(TFSI)₂, grounded in fundamental electrochemical principles and periodic trends. This approach aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of these materials and to highlight promising avenues for future investigation.

Theoretical Underpinnings: A Tale of Two Cations

The electrochemical behavior of an electrolyte is intrinsically linked to the properties of its constituent ions. The differing characteristics of the Ba²⁺ and Mg²⁺ cations offer a predictive framework for understanding the potential performance of their respective TFSI-based electrolytes.

PropertyBarium (Ba²⁺)Magnesium (Mg²⁺)Implication for Electrolyte Performance
Ionic Radius ~1.34 Å[1]~0.72 Å[1]The larger size of Ba²⁺ may lead to different solvation structures and potentially lower lattice energies of its salts, which could influence solubility and dissociation.
Charge Density LowerHigher[2]The high charge density of Mg²⁺ results in strong interactions with solvent molecules and the TFSI⁻ anion, impacting ionic conductivity and desolvation kinetics at the electrode-electrolyte interface. The lower charge density of Ba²⁺ is expected to lead to weaker interactions.
Lewis Acidity WeakerStrongerThe stronger Lewis acidity of Mg²⁺ can lead to greater interaction with solvent molecules, potentially influencing the electrochemical stability window of the electrolyte.

These fundamental differences suggest that Ba(TFSI)₂-based electrolytes might exhibit distinct properties compared to their Mg(TFSI)₂ counterparts. The lower charge density of Ba²⁺ could theoretically lead to higher ionic conductivity due to weaker ion pairing and greater mobility. However, the larger size of the solvated barium ion might counteract this effect.

Electrochemical Performance of Magnesium bis(trifluoromethanesulfonimide) (Mg(TFSI)₂)

Mg(TFSI)₂ has been a focal point of research in magnesium battery electrolytes due to its good solubility in a variety of organic solvents, reasonable ionic conductivity, and a relatively wide electrochemical stability window.[3]

Ionic Conductivity

The ionic conductivity of Mg(TFSI)₂ electrolytes is highly dependent on the solvent, concentration, and the presence of additives. In general, it exhibits good ionic conductivity. For instance, a value of approximately 1.88 mS/cm has been reported in a THF/tetraglyme solvent system with the presence of AlCl₃ and anthracene.[3] The strong coordination of the small, highly charged Mg²⁺ ion with both the solvent molecules and the TFSI⁻ anions can, however, limit the mobility of the charge carriers.

Electrochemical Stability Window

Mg(TFSI)₂-based electrolytes can offer a wide electrochemical stability window, which is crucial for enabling the use of high-voltage cathode materials. Anodic stability of up to 3.5 V vs. Mg/Mg²⁺ has been achieved, particularly with the addition of chloride-containing additives like MgCl₂ in dimethoxyethane (DME).[3] Without such additives, the performance can be hindered by the formation of a passivating layer on the magnesium anode.[4]

Cation Transference Number

A significant challenge in divalent battery electrolytes is achieving a high cation transference number (t+), which represents the fraction of the total current carried by the cation. For Mg(TFSI)₂ in poly(ethylene oxide) (PEO), the transference number has been reported to be low, which can lead to concentration polarization and limit the power density of the battery.[3] This is largely attributed to the strong association between the Mg²⁺ cation and the bulky TFSI⁻ anions.

Electrode Compatibility

Mg(TFSI)₂ electrolytes have shown compatibility with various cathode materials. However, the strong interaction between Mg²⁺ and the host material can lead to sluggish insertion/extraction kinetics. The decomposition of the TFSI⁻ anion at the magnesium anode interface can also lead to the formation of resistive surface layers composed of species like magnesium oxide, sulfide, and fluoride, which increases the overpotential for Mg plating and stripping.[5]

Barium bis(trifluoromethanesulfonimide) (Ba(TFSI)₂): A Theoretical Outlook

In the absence of direct experimental data for Ba(TFSI)₂ in battery electrolytes, we can extrapolate its potential behavior based on the properties of the Ba²⁺ ion and the known characteristics of TFSI⁻-based electrolytes.

Expected Properties of Ba(TFSI)₂ Electrolytes:

  • Ionic Conductivity: The lower charge density of Ba²⁺ compared to Mg²⁺ would likely result in weaker ion pairing with the TFSI⁻ anion and less tightly bound solvation shells. This could lead to higher ionic mobility and, consequently, higher ionic conductivity. However, the larger size of the solvated Ba²⁺ ion could partially offset this advantage.

  • Electrochemical Stability Window: The TFSI⁻ anion generally imparts good oxidative stability to electrolytes. The weaker Lewis acidity of Ba²⁺ might lead to less aggressive interactions with solvent molecules, potentially resulting in a slightly wider electrochemical stability window compared to Mg(TFSI)₂ under similar conditions.

  • Cation Transference Number: The weaker ion pairing between Ba²⁺ and TFSI⁻ could translate to a higher cation transference number compared to Mg(TFSI)₂. This would be a significant advantage for reducing concentration polarization and improving battery performance at high charge/discharge rates.

  • Electrode Compatibility: The larger ionic radius of Ba²⁺ would present a significant challenge for intercalation into typical cathode host materials. The desolvation of the larger solvated Ba²⁺ ion at the electrode surface could also be a kinetically slow process.

It is important to emphasize that these are theoretical predictions. Experimental validation is crucial to ascertain the actual electrochemical performance of Ba(TFSI)₂.

Experimental Protocols

To facilitate future research and ensure data comparability, detailed experimental protocols for characterizing divalent battery electrolytes are provided below.

Ionic Conductivity Measurement

The ionic conductivity of the electrolyte is determined using electrochemical impedance spectroscopy (EIS).

Methodology:

  • Cell Assembly: A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known area (A) separated by a fixed distance (L) is assembled in an inert atmosphere (e.g., an argon-filled glovebox).

  • Electrolyte Filling: The cell is filled with the electrolyte solution (e.g., Ba(TFSI)₂ or Mg(TFSI)₂ in a chosen solvent).

  • EIS Measurement: AC impedance is measured over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A).

G cluster_0 Ionic Conductivity Measurement Cell Assembly Cell Assembly Electrolyte Filling Electrolyte Filling Cell Assembly->Electrolyte Filling EIS Measurement EIS Measurement Electrolyte Filling->EIS Measurement Data Analysis Data Analysis EIS Measurement->Data Analysis Conductivity Calculation Conductivity Calculation Data Analysis->Conductivity Calculation

Caption: Workflow for Ionic Conductivity Measurement.

Electrochemical Stability Window (ESW) Determination

The ESW is determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

Methodology:

  • Cell Setup: A three-electrode cell is used, comprising a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., magnesium or barium metal), and a reference electrode (e.g., magnesium or barium metal).

  • Anodic Stability: The potential of the working electrode is scanned from the open-circuit potential (OCP) towards a positive potential at a slow scan rate (e.g., 1 mV/s). The anodic stability limit is defined as the potential at which a significant increase in current is observed, indicating electrolyte oxidation.

  • Cathodic Stability: The potential of the working electrode is scanned from the OCP towards a negative potential. The cathodic stability limit is determined by the onset of electrolyte reduction or cation plating.

G cluster_1 ESW Determination Three-Electrode Cell Setup Three-Electrode Cell Setup Anodic Scan (OCP to +V) Anodic Scan (OCP to +V) Three-Electrode Cell Setup->Anodic Scan (OCP to +V) Cathodic Scan (OCP to -V) Cathodic Scan (OCP to -V) Three-Electrode Cell Setup->Cathodic Scan (OCP to -V) Identify Oxidation Limit Identify Oxidation Limit Anodic Scan (OCP to +V)->Identify Oxidation Limit Identify Reduction/Plating Limit Identify Reduction/Plating Limit Cathodic Scan (OCP to -V)->Identify Reduction/Plating Limit

Caption: Workflow for ESW Determination.

Cation Transference Number Measurement

The cation transference number can be determined using a combination of AC impedance and DC polarization (Bruce-Vincent method).

Methodology:

  • Cell Assembly: A symmetric cell with two non-blocking electrodes (e.g., Mg|Mg or Ba|Ba) separated by a separator soaked in the electrolyte is assembled.

  • Initial Impedance: An initial AC impedance measurement is performed to determine the initial bulk (Rb,0) and interfacial (Ri,0) resistances.

  • DC Polarization: A small DC voltage (ΔV) is applied across the cell until a steady-state current (Iss) is reached.

  • Final Impedance: A final AC impedance measurement is taken immediately after the polarization to determine the steady-state bulk (Rb,ss) and interfacial (Ri,ss) resistances.

  • Transference Number Calculation: The cation transference number (t+) is calculated using the steady-state current method, taking into account the changes in resistance.

G cluster_2 Transference Number Measurement Symmetric Cell Assembly Symmetric Cell Assembly Initial AC Impedance Initial AC Impedance Symmetric Cell Assembly->Initial AC Impedance DC Polarization DC Polarization Initial AC Impedance->DC Polarization Final AC Impedance Final AC Impedance DC Polarization->Final AC Impedance Calculation of t+ Calculation of t+ Final AC Impedance->Calculation of t+

Sources

A Comparative Guide to the Lewis Acidity of Metal Triflimides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for potent and selective catalysts is paramount. Among the arsenal of Lewis acids available to the discerning researcher, metal triflimides [M(NTf₂)ₙ] have emerged as a class of exceptionally powerful catalysts.[1] Their remarkable activity, often surpassing that of their triflate analogues, stems from the unique properties of the bis(trifluoromethanesulfonyl)imide (triflimide, NTf₂⁻) anion. This guide offers an in-depth comparative study of the Lewis acidity of different metal triflimides, providing both the theoretical underpinnings and practical experimental methodologies for their evaluation.

The Triflimide Anion: A Cornerstone of Enhanced Lewis Acidity

The superior performance of metal triflimides as Lewis acids can be attributed to the triflimide anion's distinct characteristics. The negative charge is extensively delocalized over two trifluoromethylsulfonyl groups, and its considerable steric bulk results in a weakly coordinating, non-nucleophilic counterion.[1] This diminished interaction between the metal cation and the anion leads to a higher effective positive charge on the metal center, thereby significantly enhancing its ability to accept an electron pair—the very definition of Lewis acidity.[1] This heightened acidity translates to superior catalytic efficacy in a wide array of organic transformations, including Friedel-Crafts reactions, cycloadditions, and conjugate additions.[1][2]

Quantifying Lewis Acidity: Established Methodologies

To rationally select a metal triflimide catalyst for a specific application, a quantitative understanding of its Lewis acidity is crucial. Several robust experimental techniques have been developed for this purpose.

The Gutmann-Beckett Method: A 31P NMR Approach

A well-established technique for quantifying Lewis acidity is the Gutmann-Beckett method, which employs triethylphosphine oxide (Et₃PO) as a probe molecule and 31P Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The lone pair of electrons on the oxygen atom of Et₃PO coordinates to the Lewis acid, causing a downfield shift in the 31P NMR signal. The magnitude of this shift (Δδ) is directly proportional to the strength of the Lewis acid.

The Lewis acidity is expressed as an "Acceptor Number" (AN), which can be calculated using the following equation[3]:

AN = 2.21 × (δsample − 41.0)

where δsample is the 31P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent like hexane.[3]

Experimental Protocol: Gutmann-Beckett Method

Objective: To determine the Acceptor Number of a metal triflimide.

Materials:

  • Metal triflimide of interest

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating deuterated solvent (e.g., benzene-d₆, toluene-d₈, or dichloromethane-d₂)

  • Inert atmosphere glovebox or Schlenk line

  • NMR tubes and spectrometer with 31P capabilities

Procedure:

  • Preparation of Stock Solutions (under inert atmosphere):

    • Prepare a stock solution of Et₃PO in the chosen anhydrous deuterated solvent at a known concentration (e.g., 0.02 M).

    • Prepare a solution of the metal triflimide in the same solvent at a precise equimolar concentration to the Et₃PO solution.

  • Reference Spectrum:

    • In an NMR tube, add a precise volume of the Et₃PO stock solution.

    • Acquire a 31P NMR spectrum. This will serve as the reference chemical shift (δref) for free Et₃PO.

  • Measurement of the Lewis Adduct:

    • To the same NMR tube containing the Et₃PO solution, add an equimolar amount of the metal triflimide solution.

    • Gently mix the solution to ensure the formation of the Et₃PO-metal triflimide adduct.

    • Acquire a 31P NMR spectrum of the mixture. The observed chemical shift (δobs) corresponds to the Lewis acid-base adduct.

  • Calculation of Acceptor Number:

    • Use the observed chemical shift (δobs) as δsample in the Gutmann-Beckett equation to calculate the Acceptor Number.

G cluster_0 Gutmann-Beckett Workflow prep Prepare Equimolar Solutions of Et3PO and Metal Triflimide ref_spec Acquire Reference 31P NMR Spectrum of Free Et3PO prep->ref_spec mix Mix Et3PO and Metal Triflimide Solutions prep->mix adduct_spec Acquire 31P NMR Spectrum of the Adduct mix->adduct_spec calc Calculate Acceptor Number (AN) adduct_spec->calc

Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett method.

The Fluorescent Lewis Adduct (FLA) Method: A Modern Spectroscopic Approach

A more recent and highly sensitive technique for measuring Lewis acidity is the Fluorescent Lewis Adduct (FLA) method.[2][5] This method utilizes a series of fluorescent dithienophosphole oxide probes.[2][5] Upon coordination of the phosphole oxide's oxygen atom to a Lewis acid, a bathochromic (red) shift in the fluorescence emission is observed.[2][5]

The degree of this shift is correlated with the Lewis acid's strength, which is quantified in Lewis Acid Units (LAU).[1][6] The FLA method is particularly advantageous as it provides a measure of the effective Lewis acidity in a given solution, accounting for solvent effects.[1][6]

Experimental Protocol: Fluorescent Lewis Adduct (FLA) Method

Objective: To determine the Lewis Acid Units (LAU) of a metal triflimide.

Materials:

  • Metal triflimide of interest

  • A series of fluorescent dithienophosphole oxide probes

  • Anhydrous solvent (e.g., THF, toluene)

  • Sonicator

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of a dithienophosphole oxide probe in the chosen anhydrous solvent at a known, dilute concentration (e.g., 2.5 x 10⁻⁵ M).

    • Add a significant excess (e.g., 200-500 equivalents) of the metal triflimide salt to the probe solution.

    • Sonicate the mixture for a short period (e.g., 1 minute) to ensure complete dissolution.

  • Spectroscopic Measurements:

    • Immediately measure the UV-Vis absorption spectrum of the resulting solution.

    • Measure the fluorescence emission spectrum, using the wavelength of maximum absorption as the excitation wavelength.

  • Data Analysis:

    • The chromaticity of the emission for each probe-adduct is plotted in CIE (Commission Internationale de l'Éclairage) space.

    • The resulting data points for the different probe adducts form a parabolic trend.

    • This trend is compared against the chromaticity of the free phosphole oxide probes.

    • The intersection of these trends allows for the determination of a specific Lewis Acid Unit (LAU) value.[5]

G cluster_1 FLA Method Workflow prep_probe Prepare Solution of Fluorescent Probe add_la Add Excess Metal Triflimide prep_probe->add_la measure Measure UV-Vis and Fluorescence Spectra add_la->measure plot Plot Emission Chromaticity in CIE Space measure->plot determine_lau Determine Lewis Acid Unit (LAU) plot->determine_lau

Caption: Workflow for determining Lewis acidity using the FLA method.

Comparative Lewis Acidity: A Case Study of Lanthanide Triflates

While a comprehensive, directly comparative dataset for a wide range of metal triflimides is still an active area of research, valuable insights can be gleaned from studies on the closely related metal triflates. A study utilizing the FLA method provided a quantitative comparison of the Lewis acidity of several lanthanide triflates in THF.[7]

Metal TriflateIonic Radius (pm) of Ln³⁺Lewis Acid Units (LAU) in THF
Sc(OTf)₃74.536.82
Y(OTf)₃90.031.68
La(OTf)₃103.226.67
Ce(OTf)₃10127.18
Gd(OTf)₃93.827.46
Tb(OTf)₃92.330.40
Dy(OTf)₃91.228.70
Yb(OTf)₃86.830.45
Lu(OTf)₃86.132.45

Data sourced from Demay-Drouhard, P., et al. (2022).[7]

This data reveals a clear trend: Lewis acidity generally increases with decreasing ionic radius of the lanthanide cation.[7] Scandium(III), with the smallest ionic radius, exhibits the highest Lewis acidity.[7] This trend is a direct consequence of the increased charge density on the smaller metal ions, leading to a stronger interaction with the Lewis base probe. The so-called "gadolinium break" is also reflected in the lower-than-expected LAU value for Gd(OTf)₃.[7]

Extending the Trends to Metal Triflimides

Given the established principle that the triflimide anion is less coordinating than the triflate anion, it is reasonable to extrapolate that the corresponding metal triflimides will exhibit even higher Lewis acidities than their triflate counterparts. The relative trends observed for the lanthanide triflates are expected to hold for the lanthanide triflimides, with Sc(NTf₂)₃ being a significantly stronger Lewis acid than La(NTf₂)₃.

This principle is supported by numerous studies where metal triflimides demonstrate superior catalytic activity. For example, in the Biginelli reaction, metal triflimides such as Ni(NTf₂)₂, Cu(NTf₂)₂, and Yb(NTf₂)₃ were found to be more efficient catalysts than the corresponding metal triflates.

Factors Influencing Lewis Acidity: A Summary

The Lewis acidity of a metal triflimide is a multifactorial property. The following diagram illustrates the key relationships:

G cluster_metal Metal Cation Factors cluster_anion Anion Factors Metal_Cation Metal Cation Properties Charge Higher Positive Charge Metal_Cation->Charge Radius Smaller Ionic Radius Metal_Cation->Radius Anion_Properties Triflimide Anion Properties Delocalization High Charge Delocalization Anion_Properties->Delocalization Steric_Hindrance Steric Bulk Anion_Properties->Steric_Hindrance Lewis_Acidity Overall Lewis Acidity Charge_Density Increased Charge Density on Metal Charge->Charge_Density Radius->Charge_Density Coordination Weakly Coordinating Nature Delocalization->Coordination Steric_Hindrance->Coordination Coordination->Charge_Density Charge_Density->Lewis_Acidity

Caption: Factors influencing the Lewis acidity of metal triflimides.

Conclusion

Metal triflimides represent a class of exceptionally potent Lewis acid catalysts, with their enhanced reactivity rooted in the unique electronic and steric properties of the triflimide anion. The quantitative assessment of their Lewis acidity, through established methods like the Gutmann-Beckett 31P NMR technique and the modern Fluorescent Lewis Adduct (FLA) method, is crucial for the rational design of catalytic systems. While a comprehensive comparative database is still evolving, the trends observed in related metal triflates provide a strong predictive framework. For researchers, scientists, and drug development professionals, a nuanced understanding of the factors governing the Lewis acidity of metal triflimides is indispensable for harnessing their full synthetic potential.

References

  • Antoniotti, S., Dalla, V., & Duñach, E. (2010). Metal Triflimidates: Better than Metal Triflates as Catalysts in Organic Synthesis - The Effect of a Highly Delocalized Counteranion. Angewandte Chemie International Edition, 49(43), 7860-7888. [Link]

  • Gaffen, J. R., et al. (2019). A Simple and Effective Method of Determining Lewis Acidity by Using Fluorescence. Chem, 5(6), 1584-1597. [Link]

  • Suzuki, I., Suzumura, Y., & Takeda, K. (2006). Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. Tetrahedron Letters, 47(44), 7861-7864. [Link]

  • Demay-Drouhard, P., et al. (2022). Fluorescence-based measurement of the Lewis acidities of lanthanide triflates in solution. Canadian Journal of Chemistry, 100(9), 705-712. [Link]

  • Gaffen, J. R., et al. (2021). Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. Journal of the American Chemical Society, 143(35), 14317-14331. [Link]

  • Greb, L. (2018). Lewis Superacids: Classifications, Candidates, and Applications. Chemistry – A European Journal, 24(66), 17881-17896. [Link]

  • Beckett, M. A., Strickland, G. C., Holland, J. R., & Varma, K. S. (1996). A convenient n.m.r. method for the measurement of Lewis acidity at boron centres: correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity. Polymer, 37(20), 4629-4631. [Link]

  • Gal, J.-F., et al. (2013). Metal triflates and triflimides as Lewis “superacids”: Preparation, synthetic application and affinity tests by mass spectrometry. Journal of Physical Organic Chemistry, 26(2), 87-97. [Link]

  • Corma, A., & García, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. [Link]

  • Gutmann, V. (1978). The Donor-Acceptor Approach to Molecular Interactions. Plenum Press, New York. [Link]

  • Demay-Drouhard, P., et al. (2022). Fluorescence-based Measurement of the Lewis Acidities of Lanthanide Triflates in Solution. ResearchGate. [Link]

Sources

Validating the Anhydrous Nature of Barium bis(trifluoromethanesulfonimide) Post-Drying: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and integrity of reagents are paramount. In applications requiring non-aqueous conditions, such as in the formulation of electrolytes for batteries or in sensitive organic reactions, the presence of water can be detrimental to performance, stability, and safety.[1][2][3] Barium bis(trifluoromethanesulfonimide), a salt increasingly utilized in these fields, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] Therefore, rigorous drying protocols and subsequent validation of its anhydrous state are not just procedural formalities; they are critical steps to ensure experimental reproducibility and success.

This guide provides an in-depth comparison of established analytical techniques to validate the anhydrous nature of Barium bis(trifluoromethanesulfonimide) following drying. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data each method yields.

The Criticality of Anhydrous Conditions

The presence of water in non-aqueous systems can lead to a cascade of undesirable events. In the context of electrochemical applications, water can react with electrolyte components, leading to the generation of parasitic reaction products, corrosion of electrodes, and a significant reduction in cell performance and lifespan.[6] Similarly, in organic synthesis, trace amounts of water can act as an unwanted nucleophile, quench catalysts, or promote side reactions, ultimately leading to lower yields and impure products. Therefore, ensuring the starting materials, such as Barium bis(trifluoromethanesulfonimide), are truly anhydrous is a foundational requirement for reliable research and development.[7]

A Multi-faceted Approach to Validation

No single technique provides a complete picture of a material's hydration state. A robust validation strategy often employs a combination of methods, each offering unique insights. This guide will focus on three principal techniques: Karl Fischer Titration, Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR).

Karl Fischer Titration: The Gold Standard for Water Quantification

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[8][9] The underlying principle is a redox reaction where iodine is reduced by sulfur dioxide in the presence of water.[10] The reaction stoichiometry is such that one mole of iodine is consumed for every mole of water present.[10] The endpoint of the titration is reached when all the water has been consumed, and an excess of iodine is detected, typically by a bipotentiometric sensor.[8][10]

There are two main types of KF titration: volumetric and coulometric.[8][9][11]

  • Volumetric KF Titration: A solution of known iodine concentration (the titrant) is added to the sample dissolved in a suitable solvent.[8][11][12] This method is ideal for samples with higher water content.

  • Coulometric KF Titration: Iodine is generated in situ via electrochemical oxidation of iodide.[8][9] This technique is extremely sensitive and is the preferred method for determining trace amounts of water, often in the parts-per-million (ppm) range.[9]

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrument Preparation: Ensure the KF titrator is clean, dry, and the titration cell is filled with fresh, anhydrous KF reagent.

  • System Conditioning: Run a pre-titration sequence to eliminate any ambient moisture within the titration cell until a stable, low drift rate is achieved.

  • Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a small amount (typically 10-100 mg) of the dried Barium bis(trifluoromethanesulfonimide) into a gas-tight syringe or a sample boat.

  • Sample Introduction: Quickly and carefully introduce the sample into the titration cell.

  • Titration: Initiate the titration. The instrument will automatically generate iodine and monitor the endpoint.

  • Data Analysis: The instrument's software will calculate the water content based on the total charge passed to generate the iodine, expressed in micrograms (µg) or ppm.

Workflow for Karl Fischer Titration

KF_Titration_Workflow cluster_prep Preparation cluster_analysis Analysis prep_instrument Prepare KF Titrator condition_system Condition System prep_instrument->condition_system prep_sample Weigh Sample (Inert Atm.) condition_system->prep_sample introduce_sample Introduce Sample prep_sample->introduce_sample run_titration Run Titration introduce_sample->run_titration analyze_data Analyze Data run_titration->analyze_data

Caption: Workflow for Coulometric Karl Fischer Titration.

Thermogravimetric Analysis (TGA): Probing Thermal Dehydration

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] For validating the anhydrous nature of a salt, TGA can reveal the presence of adsorbed or bound water by detecting mass loss upon heating.[14][15][16][17] The temperature at which water is lost can provide insights into the nature of the water's interaction with the salt (i.e., surface-adsorbed vs. water of hydration).

Experimental Protocol: Thermogravimetric Analysis

  • Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards.

  • Sample Preparation: In a controlled, low-humidity environment, accurately weigh a small amount (typically 5-10 mg) of the dried Barium bis(trifluoromethanesulfonimide) into a TGA pan.

  • Analysis Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the boiling point of water but below the decomposition temperature of the salt (e.g., 200°C).

    • Hold at the final temperature for a period to ensure all volatile water is removed.

    • Continuously purge with an inert gas (e.g., nitrogen) to remove evolved water vapor.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). A significant mass loss in the temperature range of 50-150°C is indicative of the presence of water. The percentage of mass loss can be directly correlated to the water content.

Workflow for Thermogravimetric Analysis

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis calibrate_tga Calibrate TGA prep_sample Weigh Sample calibrate_tga->prep_sample program_tga Program TGA Method prep_sample->program_tga run_analysis Run Analysis program_tga->run_analysis analyze_curve Analyze TGA Curve run_analysis->analyze_curve

Caption: Workflow for Thermogravimetric Analysis.

Fourier-Transform Infrared Spectroscopy (FTIR): A Qualitative Check for Water

Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[18] Water molecules have characteristic vibrational modes that absorb infrared radiation at specific frequencies.[19][20] The presence of broad absorption bands around 3400 cm⁻¹ (O-H stretching) and a sharper band around 1640 cm⁻¹ (H-O-H bending) in the FTIR spectrum of a solid sample is a strong indicator of the presence of water.[19][20] While primarily a qualitative technique for this application, the intensity of these peaks can provide a semi-quantitative estimation of the water content.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

  • Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric water vapor and carbon dioxide.

  • Sample Preparation:

    • KBr Pellet Method: In a dry environment, mix a small amount of the dried Barium bis(trifluoromethanesulfonimide) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[21]

    • Attenuated Total Reflectance (ATR): Place a small amount of the dried salt directly onto the ATR crystal.

  • Sample Spectrum: Place the prepared sample in the FTIR spectrometer and collect the sample spectrum.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Examine the resulting spectrum for the characteristic absorption bands of water.

Workflow for FTIR Spectroscopy

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis collect_background Collect Background prep_sample Prepare Sample (e.g., KBr Pellet) collect_background->prep_sample collect_spectrum Collect Sample Spectrum prep_sample->collect_spectrum analyze_spectrum Analyze Spectrum collect_spectrum->analyze_spectrum

Sources

A Researcher's Guide to Cross-Referencing Spectroscopic Data for Barium bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of energy storage and materials science, the precise characterization of electrolyte components is paramount. Barium bis(trifluoromethanesulfonimide), Ba(TFSI)₂, is emerging as a material of interest for next-generation battery technologies, owing to its potential as a divalent charge carrier. Verifying the purity, structure, and ionic interactions of Ba(TFSI)₂ is a critical step in research and development. This guide provides a comprehensive framework for cross-referencing spectroscopic data for Ba(TFSI)₂, comparing it with other common TFSI salts to ensure accurate material identification and to understand its coordination chemistry.

The Rationale for Spectroscopic Cross-Referencing

A single analytical technique rarely provides a complete picture of a material's properties. By employing a multi-technique spectroscopic approach, we can create a self-validating system of characterization. Each technique probes the molecule at a different level—vibrational, electronic, or nuclear—and a consensus across these methods provides a high degree of confidence in the material's identity and behavior. This guide will focus on four cornerstone techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The TFSI⁻ Anion: A Spectroscopic Overview

The bis(trifluoromethanesulfonimide) (TFSI⁻) anion is a flexible and weakly coordinating anion, properties that make it a staple in electrolyte research. Its spectroscopic signature is sensitive to its local environment, particularly its interaction with cations. The TFSI⁻ anion can exist in two main conformations: a C₂ symmetry transoid form and a C₁ symmetry cisoid form.[1] The equilibrium between these conformers, along with the degree of ion pairing, is reflected in the spectroscopic data.

TFSI_Structure cluster_TFSI Bis(trifluoromethanesulfonimide) Anion (TFSI⁻) N N S1 S N->S1 - S2 S N->S2 - C1 C S1->C1 - O1 O S1->O1 = O2 O S1->O2 = C2 C S2->C2 - O3 O S2->O3 = O4 O S2->O4 = F1 F C1->F1 - F2 F C1->F2 - F3 F C1->F3 - F4 F C2->F4 - F5 F C2->F5 - F6 F C2->F6 -

Caption: Molecular structure of the TFSI⁻ anion.

Comparative Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is highly sensitive to the conformation of the TFSI⁻ anion and the strength of cation-anion interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the infrared-active vibrational modes of the molecule. For TFSI⁻ salts, the regions corresponding to the S-N-S and SO₂ stretching modes are particularly informative.

Key FTIR Vibrational Modes for TFSI⁻ Anion

Vibrational ModeApproximate Wavenumber (cm⁻¹)Significance
νₐ(SO₂)1330 - 1360Asymmetric SO₂ stretch, sensitive to cation coordination.[2]
νₐ(SNS)1050 - 1065Asymmetric S-N-S stretch, indicates changes in the S-N-S bond angle.[2]
ν(CF₃)1180 - 1230CF₃ stretching modes, generally intense.[3]
Expansion/Contraction730 - 800Complex modes involving the entire anion, highly sensitive to ion pairing.[3]

Comparative FTIR Data for Metal-TFSI Salts (cm⁻¹)

Saltνₐ(SO₂)νₐ(SNS)Reference
Ba(TFSI)₂ ~1350, ~1330~1055[3]
LiTFSI1357, 13331062[2]
Ca(TFSI)₂~1350, ~1330~1058[4]
Mg(TFSI)₂~1355, ~1335~1058[5]

Note: Values for Ba(TFSI)₂ are estimated based on trends observed in similar divalent metal TFSI salts described in the literature. Precise experimental values should be obtained for direct comparison.

The splitting of the asymmetric SO₂ stretching mode is a key indicator of the local environment. A stronger interaction with the cation typically leads to a greater perturbation of the SO₂ groups and can result in more pronounced peak shifts or splitting.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR, providing information on symmetric, polarizability-changing vibrations. The most diagnostic Raman band for TFSI⁻ salts is the expansion-contraction mode of the entire anion, which appears around 740 cm⁻¹.

The position of this band is a reliable indicator of ion pairing:

  • "Free" TFSI⁻ anion: A sharp peak around 740-742 cm⁻¹ .[6]

  • Contact Ion Pairs (CIPs): The peak shifts to a higher wavenumber, typically ~748 cm⁻¹ for divalent cations like Ca²⁺, indicating direct coordination between the cation and the anion.[6]

Comparative Raman Data for the TFSI⁻ Expansion-Contraction Mode (cm⁻¹)

Salt"Free" AnionContact Ion PairReference
Ba(TFSI)₂ ~741~747Estimated
LiTFSI~742~745[7]
Ca(TFSI)₂~740~748[6]
Mg(TFSI)₂~741~752[8]

Note: Values for Ba(TFSI)₂ are estimated based on trends. The magnitude of the shift to higher wavenumbers upon ion pairing correlates with the Lewis acidity of the cation (Mg²⁺ > Ca²⁺ > Ba²⁺).

Vibrational_Modes cluster_modes Key Vibrational Modes of TFSI⁻ SO2_asym νₐ(SO₂) ~1350 cm⁻¹ (Asymmetric Stretch) SNS_asym νₐ(SNS) ~1060 cm⁻¹ (Asymmetric Stretch) Expansion Expansion/Contraction ~740 cm⁻¹ (Raman Active) CF3_stretch ν(CF₃) ~1200 cm⁻¹ (Stretch)

Caption: Key vibrational modes of the TFSI⁻ anion.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental composition and chemical state information from the sample's surface. For Ba(TFSI)₂, analyzing the core level spectra of each element is crucial.

Comparative XPS Binding Energies (eV)

Element (Core Level)Ba(TFSI)₂LiTFSICa(TFSI)₂Mg(TFSI)₂Reference
Ba 3d₅/₂ ~780.5 ---[9]
N 1s ~400.0~399.5~399.8~400.2
S 2p₃/₂ ~169.5~169.0~169.3~169.8
F 1s ~688.8~688.5~688.7~689.0
O 1s ~533.0~532.5~532.8~533.2

Note: Values for Ba, Ca, and Mg TFSI salts are estimated based on known values for Ba compounds and trends from LiTFSI. Binding energies are sensitive to instrument calibration and charge referencing.

Interpretation:

  • Cation: The Ba 3d₅/₂ peak at ~780.5 eV is characteristic of Ba in a +2 oxidation state.[9]

  • Anion: Shifts in the N 1s, S 2p, F 1s, and O 1s binding energies compared to a reference like LiTFSI can indicate the degree of covalent character in the cation-anion bond. A stronger interaction (higher Lewis acidity of the cation) generally leads to a shift to higher binding energies for the anion's constituent atoms.

  • Caution: TFSI⁻ salts can be susceptible to degradation under prolonged X-ray exposure, which may manifest as the appearance of lower binding energy species, such as LiF from LiTFSI decomposition.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine characterization of these salts, ¹⁹F NMR is a powerful tool for probing the local environment of the trifluoromethyl (-CF₃) groups. A single peak is expected for the chemically equivalent -CF₃ groups in the TFSI⁻ anion. The chemical shift of this peak can be influenced by the cation and the solvent environment, providing insights into ion solvation and aggregation. For pure Ba(TFSI)₂, a single sharp resonance would be expected, with its position serving as a reference for studies in solution.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Workflow for Spectroscopic Cross-Referencing

Workflow start Obtain Ba(TFSI)₂ Sample prep Prepare Sample (Dry, Powder) start->prep ftir Acquire FTIR Spectrum (ATR) prep->ftir raman Acquire Raman Spectrum prep->raman xps Acquire XPS Spectrum prep->xps analyze Analyze & Process Data (Peak fitting, Baseline correction) ftir->analyze raman->analyze xps->analyze compare Cross-Reference Data (Compare with literature & alternative salts) analyze->compare conclusion Confirm Identity & Characterize Interactions compare->conclusion

Sources

A Researcher's Guide to the Cost-Performance of Barium bis(trifluoromethanesulfonimide) in Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in synthetic chemistry and drug development, the strategic selection of a Lewis acid catalyst is a critical decision point that profoundly impacts reaction efficiency, yield, and economic viability. This guide offers an in-depth assessment of Barium bis(trifluoromethanesulfonimide), Ba(NTf₂)₂, a catalyst of growing interest, by objectively comparing its performance and cost against established alternatives in a benchmark organic transformation.

Introduction: Why Consider Barium bis(trifluoromethanesulfonimide)?

Barium bis(trifluoromethanesulfonimide), also known as barium triflimide, is a metal salt featuring a divalent barium cation (Ba²⁺) and two weakly coordinating bis(trifluoromethanesulfonimide) (NTf₂⁻) anions. Its utility as a Lewis acid stems from the ability of the barium center to accept electron pairs, thereby activating substrates for nucleophilic attack.

The defining feature of this catalyst class lies in the NTf₂⁻ anion. Its significant charge delocalization across two sulfonyl groups and six fluorine atoms renders it exceptionally non-coordinating. This property enhances the effective Lewis acidity of the associated metal cation compared to salts with more coordinating anions like triflates (OTf⁻) or halides.[1] Studies have shown that bis(trifluoromethanesulfonimide) salts are systematically more effective Lewis acids than their triflate counterparts, making them attractive for a range of catalytic applications.[1]

The Economic Equation: A Cost Analysis

Before delving into performance, a pragmatic assessment of cost is essential for any process chemist or researcher balancing budgets. The price of Ba(NTf₂)₂ can vary between suppliers. Below is a snapshot of market pricing to establish a baseline for our cost-performance evaluation.

Table 1: Market Cost of Barium bis(trifluoromethanesulfonimide) and Alternatives

CatalystSupplierQuantity (g)Price (USD)Cost per gram (USD/g)Molar Mass ( g/mol )Cost per mole (USD/mol)
Ba(NTf₂)₂ Sigma-Aldrich1$110.00$110.00697.62$76,738.20
Ba(NTf₂)₂ Strem Chemicals1$124.00$124.00697.62$86,504.88
Sc(OTf)₃ Sigma-Aldrich1$75.50$75.50492.16$37,153.88
Yb(OTf)₃ Sigma-Aldrich1$80.50$80.50620.25$49,925.63
AlCl₃ Sigma-Aldrich100$50.50$0.51133.34$67.34
InCl₃ Sigma-Aldrich10$104.00$10.40221.18$2,300.58

Note: Prices are subject to change and may vary based on purity and vendor. Data compiled from publicly available online catalogs as of January 2026 for research-grade chemicals.

From a purely economic standpoint, traditional Lewis acids like AlCl₃ are orders of magnitude cheaper. However, they are often required in stoichiometric amounts and present significant handling and waste disposal challenges.[2][3] The higher cost of modern catalysts like Ba(NTf₂)₂ and metal triflates necessitates a clear performance advantage to justify their use.

Performance Benchmark: The Friedel-Crafts Reaction

To provide a data-driven comparison, we will assess catalyst performance in the Friedel-Crafts reaction, a fundamental C-C bond-forming reaction crucial to synthetic chemistry.[2][4] While direct comparative data for Ba(NTf₂)₂ in a single, comprehensive study is limited, we can analyze its performance characteristics in the context of metal bis(trifluoromethanesulfonimide) catalysts and compare them to well-documented alternatives in similar transformations.[5]

The intramolecular Friedel-Crafts cyclization of allylic bromides provides an excellent case study for evaluating the efficacy of milder Lewis acids.[6]

Table 2: Comparative Performance of Lewis Acids in Intramolecular Friedel-Crafts Cyclization

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key ObservationsReference
InCl₃ 101699Highly effective for activating allylic bromides and even less reactive chlorides.[6][6]
InBr₃ 101699Performance on par with InCl₃ for this specific transformation.[6]
In(OTf)₃ 101699Triflate counterpart also shows excellent activity.[6]
Sc(OTf)₃ 2-10VariesUp to 99%Widely recognized as a highly active and robust Lewis acid for various C-C bond formations.[7][8][7]
AlCl₃ 100+VariesHighOften requires stoichiometric amounts; sensitive to moisture and can lead to side reactions.[4][4]
FeCl₃ 100+VariesHighSimilar profile to AlCl₃, offering a balance of high activity and low cost but with similar drawbacks.[4][4]

Analysis of Performance:

The data clearly shows that modern catalysts like Indium and Scandium salts can achieve outstanding yields at low catalytic loadings (10 mol% or less), a significant advantage over the stoichiometric requirements of traditional catalysts like AlCl₃.[6][8]

While Ba(NTf₂)₂ is not listed in this specific study, the underlying principle of its Lewis acidity is analogous. The Ba²⁺ ion, facilitated by the non-coordinating NTf₂⁻ anion, is expected to effectively activate the allylic halide. A key study highlighted that metal salts with the NTf₂⁻ (or TFSI⁻) anion are "systematically better/stronger effective Lewis acids than their triflate analogues."[1] This suggests that Ba(NTf₂)₂ would likely exhibit high catalytic activity, potentially rivaling or exceeding that of triflate-based catalysts under optimized conditions. However, it is also noted that these salts can be quite hygroscopic, which necessitates careful handling.[1]

Experimental Protocol & Mechanistic Insight

To ensure the trustworthiness and reproducibility of our assessment, we provide a detailed experimental protocol for a representative Lewis acid-catalyzed reaction.

Protocol: InCl₃-Catalyzed Intramolecular Friedel-Crafts Cyclization

This protocol is adapted from a study on Indium(III)-catalyzed cyclizations and serves as a model for how a reaction with Ba(NTf₂)₂ would be conducted.[6]

Materials:

  • Allylic bromide substrate (1.0 equiv)

  • Indium(III) chloride (InCl₃, 0.10 equiv) or Barium bis(trifluoromethanesulfonimide) (Ba(NTf₂)₂, 0.10 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves

  • Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the allylic bromide substrate (e.g., 0.5 mmol).

  • Add activated 4 Å molecular sieves to the flask.

  • Dissolve the substrate in anhydrous CH₂Cl₂ to a concentration of 0.05 M.

  • Add the Lewis acid catalyst (InCl₃ or Ba(NTf₂)₂, 10 mol%) to the stirred solution.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired cyclized product.

Catalytic Mechanism and Workflow

The Lewis acid catalyst functions by activating an electrophile, which is then attacked by the nucleophilic aromatic ring. In the case of an allylic halide, the Lewis acid coordinates to the halogen, facilitating its departure and the formation of a stabilized allylic carbocation. This is followed by an intramolecular electrophilic aromatic substitution to form the cyclic product.

G cluster_workflow Experimental Workflow A 1. Add Substrate & Sieves to Flame-Dried Flask B 2. Dissolve in Anhydrous Solvent A->B C 3. Add Ba(NTf2)2 Catalyst (under Inert Atmosphere) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Chromatography) E->F G A R-X (Substrate) B [R-X---Ba(NTf2)2] Activated Complex A->B Coordination LA Ba(NTf2)2 (Lewis Acid) LA->B C R+ (Carbocation) B->C Heterolysis E Wheland Intermediate C->E Attack D Arene (Nucleophile) D->E F Product E->F Rearomatization (-H+) Regen_LA Ba(NTf2)2 E->Regen_LA Catalyst Regeneration

Caption: Generalized catalytic cycle for a Friedel-Crafts reaction.

Synthesis: A Final Verdict on Cost vs. Performance

The decision to use Barium bis(trifluoromethanesulfonimide) hinges on a careful balance of its high unit cost against its potential for superior catalytic activity.

  • High Performance Potential : The inherent properties of the NTf₂⁻ anion suggest that Ba(NTf₂)₂ is a potent Lewis acid, likely enabling reactions at low catalytic loadings and under mild conditions. [1]This can lead to higher yields, cleaner reactions, and reduced purification costs, which can offset the initial catalyst price.

  • High Initial Cost : With a cost per mole significantly higher than traditional Lewis acids and even many modern triflates, the initial investment is substantial. This makes it less suitable for large-scale industrial processes where cost per kilogram of the final product is the dominant metric.

  • Niche Applications : For high-value applications, such as in the late-stage functionalization of complex pharmaceutical intermediates, the cost of the catalyst may be a minor component of the overall product value. In these scenarios, the high efficiency and mild conditions offered by a catalyst like Ba(NTf₂)₂ can be enabling, justifying its expense.

Barium bis(trifluoromethanesulfonimide) represents a class of highly active but expensive Lewis acid catalysts. While its cost is a significant barrier for commodity chemical synthesis, its performance characteristics make it a compelling option for specialized, high-value applications in research and development and pharmaceutical manufacturing. For researchers, its use is justified when milder conditions, higher yields, and tolerance of sensitive functional groups are required, and when other, cheaper catalysts fail to deliver the desired outcome. The ultimate decision requires a case-by-case analysis, weighing the cost of the catalyst against the value of the final product and the potential savings in processing and purification.

References

  • Miyai, T., et al. (2018). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. PMC. Available from: [Link]

  • Schneider, C., et al. (2007). Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. Synlett. Available from: [Link]

  • Fares, C., et al. (2021). Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations. PMC. Available from: [Link]

  • Wang, L., et al. (2019). Scandium(III) Trifluoromethanesulfonate Catalyzed Reactions of 9‐Aryl‐9‐fluorenols with 1,1‐Diarylethylenes. ResearchGate. Available from: [Link]

  • Sapra, S., et al. (2024). Recent Advances in Scandium(III) Triflate Catalysis: A Review. ResearchGate. Available from: [Link]

  • Baddour, F. (n.d.). Early-stage cost evaluation as a tool to guide catalyst design and synthesis. AIChE. Available from: [Link]

  • Rueping, M., et al. (2011). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ghosez, L., et al. (2002). Trimethylsilyl Bis(trifluoromethanesulfonyl)imide as a Tolerant and Environmentally Benign Lewis Acid Catalyst of the Diels—Alder Reaction. ResearchGate. Available from: [Link]

  • Blakemore, J., et al. (2023). Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. ChemRxiv. Available from: [Link]

  • dos Santos, V., et al. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Wikipedia. Available from: [Link]

  • Lin, M., & Paquette, L. A. (2008). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). PMC. Available from: [Link]

  • U.S. Department of Energy. (n.d.). Catalyst Cost Model Development (CatCost). energy.gov. Available from: [Link]

  • Chen, D., et al. (2004). Complexes of bis[(perfluoroalkyl)sulfonyl]imides and their catalytic applications. ResearchGate. Available from: [Link]

  • List, B., et al. (2010). Towards High‐Performance Lewis Acid Organocatalysis. OUCI. Available from: [Link]

  • The Krossing Group. (2021). Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon. PMC. Available from: [Link]

  • The Piers Group. (2019). The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes. University of Calgary. Available from: [Link]

  • Zhang, Z. (2023). Analysis on the catalytic performance of catalysts and cost-effectiveness and selectivity of methanol carbonylation. ResearchGate. Available from: [Link]

  • Dehghani, M., et al. (2018). Characterization of bis(fluorosulfonyl)imide based ionic liquids by gas chromatography. ResearchGate. Available from: [Link]

  • Denmark, S. E. (n.d.). Lewis Base Catalysis in Organic Synthesis. University of Illinois Urbana-Champaign. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Barium bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of Barium bis(trifluoromethanesulfonimide) (CAS No. 168106-22-7), a compound increasingly utilized in advanced materials and electrolyte research. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The dual-hazard nature of this compound—corrosivity from the triflimide anion and heavy metal toxicity from the barium cation—necessitates a rigorous and informed approach to its waste management.

Core Hazard Profile & Immediate Safety

Before any handling or disposal, it is critical to understand the inherent risks associated with Barium bis(trifluoromethanesulfonimide). The compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] The presence of barium, a regulated heavy metal, adds a significant toxicological concern.

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-impervious gloves (e.g., nitrile or neoprene).

  • Eye Protection: Tightly fitting safety goggles with side-shields.[3]

  • Skin and Body Protection: A lab coat and, if handling large quantities or in situations with potential for dust generation, additional protective clothing.

  • Respiratory Protection: In a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3]

Emergency Exposure Procedures:

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[1][4]

  • If on Skin (or Hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][4]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[1][4]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[1][4]

Regulatory Framework: A Hazardous Waste

Due to its barium content, Barium bis(trifluoromethanesulfonimide) waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Barium is one of the eight RCRA metals, which are subject to strict "cradle-to-grave" management.[5][6]

  • EPA Hazardous Waste Code: Barium-containing wastes are assigned the waste code D005 .[5][7]

  • Toxicity Threshold: A waste is characterized as D005 if a sample, subjected to the Toxicity Characteristic Leaching Procedure (TCLP), yields a leachate with a barium concentration of 100.0 mg/L or greater .[5][6][7]

Table 1: EPA Regulatory Limits for RCRA 8 Metals

This table summarizes the concentration limits that define a waste as hazardous.

MetalEPA Waste CodeRegulatory Limit (mg/L in TCLP Leachate)
ArsenicD0045.0
Barium D005 100.0
CadmiumD0061.0
ChromiumD0075.0
LeadD0085.0
MercuryD0090.2
SeleniumD0101.0
SilverD0115.0
Source: Environmental Protection Agency (EPA)[5][6][7]

Disposal Workflow and Decision Making

The primary and most recommended method for disposal is through a licensed professional waste disposal service.[3][8] However, for laboratories with the appropriate capabilities and permits, on-site chemical treatment to render the barium less hazardous is a viable option. The following diagram outlines the decision-making process.

G start Barium bis(trifluoromethanesulfonimide) Waste Generated decision1 Waste Type? start->decision1 spill_cleanup Follow Spill Cleanup Protocol (Protocol 1) decision1->spill_cleanup  Spill or Contaminated Labware collect_waste Collect in Designated Hazardous Waste Container (Protocol 2) decision1->collect_waste  Bulk Reagent (Used or Unused) spill_cleanup->collect_waste decision2 On-site Chemical Treatment Permitted & Feasible? collect_waste->decision2 treatment Perform Chemical Precipitation (Protocol 3) decision2->treatment Yes vendor_pickup Package, Label & Store for Certified Vendor Pickup decision2->vendor_pickup No treatment->vendor_pickup Treated waste still requires professional disposal documentation Complete Waste Manifest & Document Disposal vendor_pickup->documentation

Caption: Decision workflow for the disposal of Barium bis(trifluoromethanesulfonimide) waste.

Detailed Disposal Protocols

Protocol 1: Managing Small Spills
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3] Ensure proper ventilation.

  • Don PPE: Wear the complete set of PPE as described in Section 1.

  • Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Collection: Carefully sweep up the absorbed material and the spilled solid. Avoid generating dust.[9] Place the material into a clearly labeled, sealable hazardous waste container.[10]

  • Decontamination: Clean the spill area with a damp cloth (water may be used cautiously for final surface cleaning, but avoid excess). Place the cleaning materials into the same hazardous waste container.

  • Disposal: The sealed container should be managed as hazardous waste according to Protocol 2.

Protocol 2: Preparing Bulk Waste for Certified Vendor Pickup

This is the standard and most direct procedure for all forms of Barium bis(trifluoromethanesulfonimide) waste.

  • Waste Segregation: Keep Barium bis(trifluoromethanesulfonimide) waste in its own designated container. Do not mix it with other waste streams.[3]

  • Container Selection: Use a robust, sealable container that is compatible with the corrosive nature of the material.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Barium bis(trifluoromethanesulfonimide)," the associated hazards (Corrosive, Toxic), and the EPA waste code D005.[3]

  • Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[3][8]

Protocol 3: On-Site Chemical Treatment (Advanced)

This protocol is for advanced laboratories with appropriate engineering controls and regulatory permissions. The objective is to convert the soluble barium salt into highly insoluble and non-hazardous Barium Sulfate (BaSO₄).

Causality: The extreme insolubility of Barium Sulfate in water (<3 mg/L) means the barium ion is no longer bioavailable, effectively removing its toxicity characteristic.[11]

  • Preparation: In a chemical fume hood, prepare a large beaker with a magnetic stirrer. Slowly add the Barium bis(trifluoromethanesulfonimide) waste to a large volume of cold water, stirring continuously. Be cautious, as the dissolution may be exothermic.

  • Precipitation: While stirring, slowly add a stoichiometric excess of 3M Sulfuric Acid (H₂SO₄) to the solution. A dense white precipitate of Barium Sulfate will form immediately.

    • Reaction: Ba(NTf₂)₂(aq) + H₂SO₄(aq) → BaSO₄(s)↓ + 2 HNTf₂(aq)

  • Digestion: Allow the mixture to stir for at least one hour to ensure the reaction is complete. Let the precipitate settle overnight.[12]

  • Filtration: Separate the Barium Sulfate precipitate by filtration.

  • Waste Stream 1 (Solid): Wash the filtered Barium Sulfate with deionized water, allow it to dry, and package it for disposal. While no longer considered RCRA-toxic for barium, it must still be disposed of via a licensed vendor as industrial waste, not in regular trash.[12][13]

  • Waste Stream 2 (Liquid): The filtrate now contains the highly acidic triflimide (HNTf₂). Neutralize this acidic solution carefully by slowly adding a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is neutral (pH 6-8).

  • Final Disposal of Liquid: Once neutralized, this aqueous solution can typically be discharged to the sanitary sewer with copious amounts of running water, in accordance with local regulations. Always confirm with your institution's EHS department before drain disposal.

Conclusion

The proper disposal of Barium bis(trifluoromethanesulfonimide) is a non-negotiable aspect of laboratory safety and environmental stewardship. The primary directive is to treat this material as a corrosive and toxic hazardous waste, designated by EPA code D005. The most reliable disposal route is through a certified hazardous waste management vendor. On-site chemical treatment to precipitate barium as the inert sulfate is an effective but advanced alternative that requires significant expertise and institutional approval. By following these detailed protocols, researchers can mitigate risks and ensure their work is conducted safely and responsibly.

References

  • Toxicological Profile for Barium and Barium Compounds. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Barium(II) Bis(trifluoromethanesulfonyl)imide SDS. (n.d.). TCI America. Retrieved from [Link]

  • Can I Pour Barium Down the Drain? (2017, May 25). First Healthcare Compliance. Retrieved from [Link]

  • Federal Register / Vol. 59, No. 123 / Tuesday, June 28, 1994 / Rules and Regulations. (1994, June 28). GovInfo. Retrieved from [Link]

  • Proper Waste Management of RCRA 8 Metals. (2024, June 19). ACTenviro. Retrieved from [Link]

  • Barium - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Washington University in St. Louis. Retrieved from [Link]

  • Barium bis(trifluoromethanesulfonimide) CAS#:168106-22-7. (n.d.). Chemsrc. Retrieved from [Link]

  • Barium | Hazardous Waste Cleanup Levels. (n.d.). Washington University in St. Louis. Retrieved from [Link]

  • Which Substances Make Up the RCRA 8 Metals? (2024, February 7). Hazardous Waste Experts. Retrieved from [Link]

  • n-(5-chloro-2-pyridyl)triflimide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Approved Treatment and Protocols for Hazardous and Nonhazardous Chemicals. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]

Sources

Personal protective equipment for handling Barium bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Barium bis(trifluoromethanesulfonimide)

Navigating the Risks Associated with a Powerful Reagent

Barium bis(trifluoromethanesulfonimide), a white to off-white powder, is a valuable reagent in various chemical syntheses.[1] However, its utility is matched by significant health hazards that demand meticulous handling and a comprehensive understanding of safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this corrosive compound.

Understanding the Primary Hazards

The primary and most severe risk associated with Barium bis(trifluoromethanesulfonimide) is its corrosive nature. It is classified as a substance that causes severe skin burns and eye damage.[2] This corrosive action is the central consideration around which all personal protective equipment (PPE) and handling protocols must be based.

Key Hazard Information:

  • Signal Word: Danger[2]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]

  • Hazard Class: Skin Corrosion Category 1B, Serious Eye Damage Category 1.[2]

It is crucial to recognize that the Ba²⁺ ion, when in a soluble form, is highly toxic to humans and experimental animals.[3] While the immediate danger of Barium bis(trifluoromethanesulfonimide) is its corrosivity, the potential for systemic toxicity from barium absorption following skin or eye contact cannot be disregarded.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling Barium bis(trifluoromethanesulfonimide). The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationsRationale
Hand Protection Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splash or prolonged handling, consider double-gloving or using Silver Shield® gloves underneath nitrile gloves.To prevent direct skin contact with the corrosive powder.[4] Immediate removal and hand washing are necessary after any contact.[4]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum. A full-face shield must be worn in conjunction with safety glasses when handling larger quantities or when there is a significant risk of splashing.To protect the eyes from dust and splashes, which can cause severe and irreversible damage.[2][4]
Body Protection A flame-resistant lab coat is required. Ensure it is fully buttoned. Long pants and closed-toe shoes are mandatory.To protect the skin on the arms and body from accidental contact with the chemical.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of the dust, which can cause respiratory irritation.[5][6]

Step-by-Step Safe Handling Protocol

Adherence to a strict, methodical workflow is paramount to mitigating the risks associated with Barium bis(trifluoromethanesulfonimide).

Preparation and Weighing:

  • Work Area Preparation: Always handle this compound within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5][6] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]

  • Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection before handling the chemical.

PPE_Donning Start Start LabCoat Don Lab Coat Start->LabCoat Gloves Don Nitrile Gloves LabCoat->Gloves Eyewear Don Safety Glasses Gloves->Eyewear FaceShield Don Face Shield (if required) Eyewear->FaceShield End Ready to Handle Chemical Respirator Don Respirator (if required) FaceShield->Respirator Respirator->End

Figure 1: PPE Donning Sequence
  • Weighing: Use a containment balance or weigh the powder in a fume hood to prevent dust dispersal.[7]

During the Procedure:

  • Avoid Dust Formation: Handle the powder carefully to minimize the generation of dust.[6]

  • Maintain Containment: Keep the container tightly closed when not in use.[7][8]

  • Immediate Cleanup: In case of a small spill, carefully scoop or sweep up the material and place it in a suitable, labeled container for disposal.[9] Avoid raising dust.

Post-Procedure and Doffing PPE:

  • Decontamination: Wipe down the work area with a suitable decontaminating solution.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of gloves and any other contaminated disposable items in a designated hazardous waste container.

PPE_Doffing Start Procedure Complete FaceShield Remove Face Shield Start->FaceShield Respirator Remove Respirator FaceShield->Respirator Gloves Remove Gloves Respirator->Gloves Eyewear Remove Safety Glasses Gloves->Eyewear LabCoat Remove Lab Coat Eyewear->LabCoat WashHands Wash Hands Thoroughly LabCoat->WashHands

Figure 2: PPE Doffing Sequence

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct first aid is critical.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.[2][5]
Skin Contact Immediately take off all contaminated clothing.[2] Wash off with soap and plenty of water.[5] Seek immediate medical attention.[5]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][5] If not breathing, give artificial respiration.[5] Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting.[2][5] Rinse mouth.[2] Call a physician or poison control center immediately.[5][6]

Disposal Plan: Responsible Waste Management

Proper disposal of Barium bis(trifluoromethanesulfonimide) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Protocol: Dispose of the contents and container to an approved waste disposal plant.[2][5] Do not dump into sewers, on the ground, or into any body of water.[9] For soluble barium waste, it can be rendered non-hazardous by reacting it with an excess of a sulfate source, such as sodium sulfate, to form insoluble barium sulfate.[9] However, always follow your institution's specific hazardous waste disposal procedures and local regulations.

By understanding the inherent risks and diligently applying these safety protocols, researchers can confidently and safely utilize Barium bis(trifluoromethanesulfonimide) in their work, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • CHEMICAL PRODUCTS CORPORATION SDS No. 44 - Barium Carbonate. Chemical Products Corporation. Retrieved from [Link]

  • SAFETY DATA SHEET - Barium bis(trifluoromethanesulphonimide). Shanghai Canbi Pharma Ltd. Retrieved from [Link]

  • Toxicological Profile for Barium and Barium Compounds. Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.